Pentaerythritol triacrylate
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-(hydroxymethyl)-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O7/c1-4-11(16)19-8-14(7-15,9-20-12(17)5-2)10-21-13(18)6-3/h4-6,15H,1-3,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVWZTWDBSEWIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(CO)(COC(=O)C=C)COC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O7 | |
| Record name | PENTAERYTHRITOL TRIACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20856 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27775-58-2 | |
| Record name | 2-Propenoic acid, 1,1′-[2-(hydroxymethyl)-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27775-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2025842 | |
| Record name | Pentaerythritol triacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2025842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Thick clear yellow liquid. (NTP, 1992), Liquid; NKRA, Thick yellow liquid; [CAMEO] Clear liquid; [Alfa Aesar MSDS] | |
| Record name | PENTAERYTHRITOL TRIACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20856 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Propenoic acid, 1,1'-[2-(hydroxymethyl)-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentaerythritol triacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1246 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
401 to 419 °F at 760 mmHg (Detonates) (NTP, 1992) | |
| Record name | PENTAERYTHRITOL TRIACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20856 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Insoluble (<1 mg/ml at 64 °F) (NTP, 1992) | |
| Record name | PENTAERYTHRITOL TRIACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20856 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
3524-68-3 | |
| Record name | PENTAERYTHRITOL TRIACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20856 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pentaerythritol triacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentaerythrityl triacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003524683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 1,1'-[2-(hydroxymethyl)-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentaerythritol triacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2025842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(hydroxymethyl)-2-[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAERYTHRITYL TRIACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJJ1161ULF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pentaerythritol triacrylate chemical structure and properties
An In-depth Technical Guide to Pentaerythritol (B129877) Triacrylate: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Pentaerythritol triacrylate (PETA) is a trifunctional monomer widely utilized in the formulation of ultraviolet (UV) and electron beam (EB) curable systems. Its molecular structure, featuring three reactive acrylate (B77674) groups, allows for rapid polymerization upon exposure to a free-radical source, leading to the formation of highly cross-linked and durable polymer networks. This guide provides a comprehensive overview of the chemical structure and physicochemical properties of PETA. It details experimental protocols for its synthesis and characterization, including methods for analyzing its physical properties and polymeric derivatives. The information is intended to serve as a technical resource for professionals in research and development.
Chemical Identity and Structure
This compound is the triester of pentaerythritol and acrylic acid. Due to its reactivity, it is typically supplied with an inhibitor, such as hydroquinone (B1673460) monomethyl ether (MEHQ), to prevent spontaneous polymerization during storage.[1]
-
IUPAC Name : [2-(hydroxymethyl)-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate[2]
-
CAS Number : 3524-68-3[2]
-
Molecular Formula : C₁₄H₁₈O₇[2]
-
Common Synonyms : PETA, Pentaerythrityl triacrylate, SR 444[2]
The chemical structure of PETA is characterized by a central quaternary carbon atom derived from pentaerythritol, with one hydroxyl group and three acrylate ester groups attached via methylene (B1212753) bridges.
Figure 1: Chemical Structure of this compound (PETA).
Physicochemical Properties
PETA is a colorless to light amber, nonvolatile liquid or a white crystalline solid at room temperature.[1] Its properties make it a valuable cross-linking agent in polymer chemistry.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 298.29 g/mol | [2] |
| Physical State | Colorless to light amber liquid or white crystalline solid | [1] |
| Density | 1.16 - 1.19 g/mL at 25 °C | |
| Boiling Point | > 315 °C at 760 mmHg | [1] |
| Melting Range | 25 - 40 °C | [1] |
| Refractive Index (n20/D) | 1.483 - 1.4864 | [1] |
| Vapor Pressure | < 0.01 mmHg at 100 °C | [1] |
| Flash Point | > 110 °C | |
| Solubility | Practically insoluble in water; soluble in chloroform (B151607) and methanol | [1] |
Table 2: Chemical and Reactivity Properties
| Property | Description | Reference(s) |
| Reactivity | The three acrylate groups are highly reactive and can undergo free-radical polymerization. | [1] |
| Stability | May polymerize when exposed to free radicals, light, or heat. Stabilized with inhibitors like MEHQ (300-400 ppm). | [1] |
| Incompatibilities | Incompatible with strong oxidizing agents, strong acids, and strong bases. | [1] |
| Hazardous Decomposition | Upon combustion, can produce toxic fumes of carbon monoxide and carbon dioxide. | [1] |
| Explosive Hazard | Can be explosively unstable at temperatures approaching its boiling point. |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound via Esterification
The primary industrial method for producing PETA is through the direct esterification of pentaerythritol with acrylic acid.[3] The following protocol is a generalized procedure based on common synthesis methods.[4][5][6]
Figure 2: Generalized workflow for the synthesis and purification of PETA.
Methodology:
-
Reactor Charging : In a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus for water removal, charge pentaerythritol, acrylic acid (in molar excess), an acid catalyst (e.g., p-toluenesulfonic acid), a solvent to facilitate azeotropic water removal (e.g., toluene), and polymerization inhibitors (e.g., hydroquinone and a copper salt).[4]
-
Esterification : Heat the mixture with constant stirring. The reaction temperature is typically maintained between 80-115°C.[6] Water produced during the esterification is continuously removed as an azeotrope with the solvent.
-
Reaction Monitoring : The progress of the reaction can be monitored by measuring the amount of water collected or by titrating aliquots to determine the acid value. The reaction is considered complete when the acid value is below a specified limit (e.g., < 0.3 mg KOH/g).[4]
-
Purification :
-
After cooling, the reaction mixture is washed with a basic solution (e.g., sodium carbonate or sodium hydroxide) to neutralize the acid catalyst and remove unreacted acrylic acid.[4]
-
Subsequent washes with a brine solution (e.g., 8% NaCl) are performed to remove residual salts.[4]
-
The organic phase is then subjected to distillation, typically under reduced pressure, to remove the solvent and any other volatile impurities, yielding the final PETA product.[4]
-
Characterization Protocols
The refractive index is a fundamental physical property used for identification and quality control. This protocol is based on ASTM D1218 and D1747 standards.[1][7][8]
Apparatus : Abbe-type refractometer with a circulating temperature-controlled bath.
Procedure :
-
Calibrate the refractometer using a standard of known refractive index.
-
Set the circulating bath to the desired temperature (typically 20°C or 25°C) and allow the refractometer prisms to equilibrate.
-
Place a few drops of the PETA sample onto the surface of the lower prism.
-
Close the prisms and allow the sample to reach thermal equilibrium.
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs.
-
Read the refractive index from the instrument's scale.
-
Clean the prisms thoroughly with a suitable solvent (e.g., acetone) and a soft lens tissue.
Viscosity is a critical parameter for applications such as coatings and inks. The following is a general procedure using a capillary viscometer.[9][10]
Apparatus : Ostwald or Ubbelohde capillary viscometer, temperature-controlled water bath, stopwatch.
Procedure :
-
Select a viscometer of the appropriate size for the expected viscosity range.
-
Clean and dry the viscometer thoroughly.
-
Place the viscometer in a constant temperature bath (e.g., 25°C) in a vertical position.
-
Introduce a precise volume of the PETA sample into the viscometer.
-
Allow the sample to reach thermal equilibrium (typically 10-15 minutes).
-
Using suction, draw the liquid up through the capillary tube to a point above the upper timing mark.
-
Release the suction and measure the time required for the liquid meniscus to pass between the upper and lower timing marks.
-
Repeat the measurement at least three times and calculate the average flow time.
-
The kinematic viscosity can be calculated by multiplying the average flow time by the viscometer's calibration constant.
Fourier-Transform Infrared (FT-IR) spectroscopy is used to confirm the chemical structure of PETA by identifying its characteristic functional groups.
Apparatus : FT-IR Spectrometer.
Procedure :
-
Obtain a background spectrum of the empty sample compartment.
-
For liquid PETA, place a drop of the sample between two salt plates (e.g., KBr or NaCl) to create a thin film.
-
Place the sample in the spectrometer and acquire the infrared spectrum.
-
Analyze the spectrum for characteristic absorption bands:
-
~1730 cm⁻¹ : C=O stretching of the acrylate ester.
-
~1635 cm⁻¹ : C=C stretching of the acrylate double bond.
-
~1410 cm⁻¹ : In-plane bending of =CH₂.
-
~810 cm⁻¹ : Out-of-plane bending of =CH₂.
-
~3400 cm⁻¹ (broad) : O-H stretching of the unreacted hydroxyl group.
-
Polymerization and Applications
PETA is a key component in free-radical polymerization, particularly in UV curing applications, where it acts as a cross-linker to enhance the mechanical and chemical properties of the final polymer.
UV Curing Mechanism
UV curing involves the rapid polymerization of a liquid formulation upon exposure to ultraviolet light. The process is initiated by a photoinitiator that absorbs UV photons and generates free radicals.
Figure 3: Logical pathway of the UV curing process for a PETA-based formulation.
Applications
The properties of PETA-based polymers, such as high gloss, scratch resistance, and chemical resistance, make them suitable for a variety of applications:
-
Coatings and Varnishes : Used in wood, plastic, and metal coatings.
-
Inks : A common component in UV-curable printing inks for flexography and screen printing.
-
Adhesives : Provides strong adhesion and rapid curing for industrial bonding.
-
Polymer Composites : Acts as a cross-linker in thermosetting resins for electronics and aerospace materials.
-
3D Printing : Used in stereolithography (SLA) and other photopolymerization-based 3D printing technologies.
-
Dental Composites : Employed as a monomer precursor in light-curing dental materials.
References
- 1. my.che.utah.edu [my.che.utah.edu]
- 2. This compound | C14H18O7 | CID 19042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 3524-68-3 | Benchchem [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN101462953B - Method for preparing this compound - Google Patents [patents.google.com]
- 6. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. matestlabs.com [matestlabs.com]
- 8. petrolube.com [petrolube.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Viscosity Average Molecular Weight of Polymer (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
Pentaerythritol triacrylate CAS number 3524-68-3
An In-depth Technical Guide to Pentaerythritol (B129877) Triacrylate (CAS 3524-68-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol triacrylate (PETA), identified by CAS number 3524-68-3, is a trifunctional acrylate (B77674) monomer known for its role in forming highly cross-linked polymer networks.[1] Its chemical structure features a central pentaerythritol core esterified with three acrylate groups, leaving one free hydroxyl group.[2] This composition makes it a valuable component in formulations cured by ultraviolet (UV) light or electron beam (EB) radiation.[3][4] PETA is primarily utilized as a reactive diluent and crosslinking agent in coatings, inks, adhesives, and photopolymers.[3][5][6] Its high reactivity, low volatility, and ability to impart desirable physical properties such as hardness and chemical resistance make it a subject of interest in various industrial and research fields.[7] In the biomedical field, its properties are being explored for applications such as the development of nanocomposite scaffolds for bone augmentation and in dental polymers.[8][9]
This document provides a comprehensive technical overview of this compound, summarizing its chemical and physical properties, synthesis methodologies, toxicological profile, and key experimental protocols relevant to its application and safety assessment.
Chemical and Physical Properties
This compound is a colorless to light amber, nonvolatile liquid, which may also appear as a white semisolid or crystalline solid at temperatures below 40°C.[3] It possesses a characteristic acrylate odor.[3] The technical grade material is often a mixture containing related compounds like pentaerythritol tetraacrylate.[10]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3524-68-3 | [2] |
| Molecular Formula | C₁₄H₁₈O₇ | [2][11] |
| Molecular Weight | 298.29 g/mol | [2][12] |
| IUPAC Name | [2-(hydroxymethyl)-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate | [2] |
| Appearance | Colorless or light amber liquid; white semisolid or crystalline solid (<40°C) | [3] |
| Density | 1.18 g/mL at 25°C | [13] |
| Melting Range | 25°C to 40°C | [3] |
| Boiling Point | > 315°C at 760 mm Hg | [3] |
| Vapor Pressure | < 0.01 mm Hg at 100°C | [3] |
| Refractive Index (n²⁰/D) | 1.483 - 1.4864 | [3][13] |
| Water Solubility | Practically insoluble / Immiscible | [3][13] |
| Stability | May polymerize when exposed to free radicals, light, or heat.[3] Explosively unstable near its boiling point.[13] Stabilized with inhibitors like MEHQ.[3] |
Synthesis and Manufacturing
The industrial production of PETA is typically achieved through the direct esterification of pentaerythritol with acrylic acid.[3][14] While specific manufacturing processes are often proprietary, the general chemical reaction involves combining the two primary reactants in the presence of an acid catalyst and polymerization inhibitors to prevent premature curing.
References
- 1. polysciences.com [polysciences.com]
- 2. This compound | C14H18O7 | CID 19042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of this compound (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. NTP Genetically Modified Model Report on the Toxicology Studies of this compound (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Toxicology studies of this compound (technical grade) (CAS No. 3524-68-3) in F344/N rats, B6C3F1 mice, and genetically modified (FVB Tg.AC hemizygous) mice (dermal studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, stab. with 4-methoxyphenol 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. gantrade.com [gantrade.com]
- 8. In Vitro and In Vivo Characterization of this compound-co-Trimethylolpropane Nanocomposite Scaffolds as Potential Bone Augments and Grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound peta: Topics by Science.gov [science.gov]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. This compound | 3524-68-3 | FP167950 [biosynth.com]
- 13. This compound | 3524-68-3 [chemicalbook.com]
- 14. Page loading... [guidechem.com]
An In-depth Technical Guide to Pentaerythritol Triacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pentaerythritol (B129877) triacrylate (PETA), a trifunctional acrylate (B77674) monomer. It details its chemical and physical properties, synthesis, applications, and relevant experimental protocols, with a focus on its utility in research and development.
Chemical and Physical Properties
Pentaerythritol triacrylate is a versatile monomer known for its role in forming crosslinked polymer networks.[1] It is a colorless or light amber, nonvolatile liquid, though it can also appear as a white semisolid or crystalline solid at temperatures up to 40°C.[2] Key quantitative data for PETA are summarized in the table below.
| Property | Value |
| Molecular Formula | C14H18O7[3][4][5][6][7][8] |
| Molecular Weight | 298.29 g/mol [3][4][6][7] |
| CAS Number | 3524-68-3[3][4][5][6][7][8][9][10][11][12] |
| Density | 1.18 g/mL at 25 °C[9][13][14] |
| Boiling Point | >315 °C[1][2] |
| Melting Point | 15 °C[1][9][15] |
| Refractive Index | n20/D 1.483[9][13][14][16] |
| Viscosity | 400-700 cps at 25°C[11] |
| Flash Point | >230 °F[9] |
| Water Solubility | Insoluble[2][9][15] |
| Inhibitor | Typically stabilized with 300-400 ppm MEHQ (monomethyl ether hydroquinone)[1][2][13][14] |
Synthesis of this compound
The primary method for synthesizing this compound is through the esterification of pentaerythritol with acrylic acid.[17] Polyfunctional acrylate monomers like PETA can be produced by direct or trans-esterification methods.[2][18]
The synthesis involves the reaction of pentaerythritol, which has four hydroxyl groups, with acrylic acid in the presence of an acid catalyst. The reaction is controlled to favor the formation of the triacrylate ester, leaving one hydroxyl group unreacted.
Experimental Protocols
This protocol is a generalized procedure based on common industrial synthesis methods.[17][19][20]
Materials:
-
Pentaerythritol
-
Acrylic acid
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)[19][20]
-
Polymerization inhibitor (e.g., hydroquinone (B1673460) (HQ), monomethyl ether of hydroquinone (MEHQ))[17][19]
-
Solvent (e.g., toluene, cyclohexane) for azeotropic removal of water[17][19]
-
Sodium carbonate and sodium hydroxide (B78521) solutions (for neutralization)[17]
-
Sodium chloride solution (for washing)[17]
Procedure:
-
Reaction Setup: Charge a reactor with pentaerythritol, acrylic acid (in molar excess), the acid catalyst, a polymerization inhibitor, and the solvent.[17][19]
-
Esterification: Heat the mixture to reflux (typically 80-115 °C).[19][20] Water produced during the reaction is continuously removed via a Dean-Stark trap to drive the equilibrium towards product formation.
-
Reaction Monitoring: Monitor the reaction progress by measuring the acid value of the mixture. The reaction is typically stopped when the acid value reaches a predetermined level.[17]
-
Neutralization: Cool the reaction mixture. Wash with a sodium carbonate or sodium hydroxide solution to neutralize the remaining acrylic acid and the acid catalyst.[17]
-
Washing: Perform subsequent washes with a sodium chloride solution and then distilled water to remove residual salts and impurities.[17]
-
Solvent Removal: Remove the solvent under reduced pressure (distillation) to yield the crude this compound product.[17]
-
Purification: The final product can be further purified if necessary, for instance, by filtration.[19]
This protocol outlines the general steps for utilizing PETA in a UV-curable coating.
Materials:
-
This compound (as a reactive diluent/crosslinker)
-
Oligomer (e.g., urethane (B1682113) acrylate, epoxy acrylate)
-
Photoinitiator (e.g., benzophenone)
-
Substrate (e.g., wood, plastic, metal)
-
UV curing lamp
Procedure:
-
Formulation: Prepare the UV-curable formulation by mixing the oligomer, PETA, and the photoinitiator until a homogeneous solution is obtained. The ratio of components is critical for determining the final properties of the cured material.
-
Application: Apply a thin film of the formulation onto the desired substrate using a suitable method (e.g., spin coating, draw-down bar).
-
Curing: Expose the coated substrate to UV radiation from the curing lamp. The photoinitiator absorbs the UV light and generates free radicals, initiating the rapid polymerization of the acrylate groups in both the PETA and the oligomer.
-
Post-Curing: The polymerization reaction is typically very fast, and the coating solidifies within seconds. The cured film can then be tested for properties such as hardness, adhesion, and chemical resistance.
Applications in Research and Development
This compound is a key component in radiation-curable systems due to its high reactivity and ability to form highly crosslinked networks.[1]
-
UV and Electron Beam Curing: It is widely used in UV and electron beam (EB) curable inks, coatings, and adhesives.[2][21] Its trifunctional nature contributes to rapid curing speeds, high crosslink density, and excellent mechanical and chemical resistance in the final product.[1]
-
Reactive Diluent: PETA serves as a reactive diluent, reducing the viscosity of formulations to improve application properties while still participating in the polymerization process.
-
Polymer Synthesis: In polymer science, it is used as a crosslinking agent to create hydrogels and other 3D polymer networks. Its properties provide a balance between flexibility and crosslink density.[1]
-
Drug Development and Biomaterials: While direct applications in drug formulations are less common, PETA and similar multifunctional acrylates are explored in the creation of polymer-based drug delivery systems and biocompatible hydrogels for tissue engineering.[22] The ability to rapidly form crosslinked structures via photopolymerization is particularly advantageous in these fields.
-
Adhesives and Sealants: It is an ingredient in acrylic glues and anaerobic sealants.[2][18]
Workflow for Formulation Development
The development of a PETA-based formulation, for instance, a UV-curable coating, follows a logical progression from component selection to final property testing.
Safety and Handling
This compound is known to cause skin and serious eye irritation.[3] It may also cause an allergic skin reaction.[3] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] PETA can polymerize when exposed to free radicals, direct light, and heat.[2] It is also explosively unstable at temperatures approaching its boiling point.[9][16][23]
References
- 1. polysciences.com [polysciences.com]
- 2. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of this compound (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | C14H18O7 | CID 19042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 3524-68-3 | FP167950 [biosynth.com]
- 5. Pentaerythrityl triacrylate [webbook.nist.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. PETA / PET4A - this compound for UV Coatings & Inks [sinocurechem.com]
- 9. This compound CAS#: 3524-68-3 [m.chemicalbook.com]
- 10. This compound | CAS#:3524-68-3 | Chemsrc [chemsrc.com]
- 11. mascotchem.com [mascotchem.com]
- 12. storchem.com [storchem.com]
- 13. Pentaerythritol tetraacrylate, this compound, and Trimethylolpropane triacrylate mixture 3524-68-3 [sigmaaldrich.com]
- 14. scientificlabs.com [scientificlabs.com]
- 15. lookchem.com [lookchem.com]
- 16. This compound | 3524-68-3 [chemicalbook.com]
- 17. Page loading... [guidechem.com]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. CN101462953B - Method for preparing this compound - Google Patents [patents.google.com]
- 20. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 21. NTP Genetically Modified Model Report on the Toxicology Studies of this compound (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. 季戊四醇四丙烯酸酯 contains 350 ppm monomethyl ether hydroquinone as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 23. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Synthesis and Purification of Pentaerythritol Triacrylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pentaerythritol (B129877) triacrylate (PETA) is a multifunctional acrylate (B77674) monomer crucial in various industrial applications, including UV-curable coatings, inks, adhesives, and composite materials.[1][2] Its synthesis and purification are critical processes that dictate the final product's quality and performance characteristics. This technical guide provides a comprehensive overview of the synthesis and purification of PETA, with a focus on detailed experimental protocols, quantitative data, and process workflows.
Synthesis of Pentaerythritol Triacrylate
The primary industrial route for synthesizing PETA is the direct esterification of pentaerythritol with acrylic acid.[3] This reaction involves the formation of ester linkages between three of the four hydroxyl groups of pentaerythritol and the carboxyl groups of acrylic acid, with the elimination of water.[3]
Reaction Mechanism
The esterification reaction is typically catalyzed by an acid. The mechanism involves the protonation of the carbonyl oxygen of acrylic acid, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the hydroxyl groups of pentaerythritol and the subsequent removal of a water molecule to form the ester.[3] To achieve the desired tri-substituted product, the reaction conditions are carefully controlled.
Key Raw Materials and Their Roles
| Component | Chemical Name | Function | Reference |
| Alcohol | Pentaerythritol (PER) | Provides the polyol backbone with four hydroxyl groups for esterification. | [4] |
| Acid | Acrylic Acid (AA) | Reacts with the hydroxyl groups of PER to form the acrylate esters. | [5] |
| Catalyst | p-Toluenesulfonic acid (p-TSA), Sulfuric acid, Methanesulfonic acid, Solid acid catalysts | Increases the rate of the esterification reaction. | [3][6] |
| Inhibitor | Hydroquinone (B1673460) (HQ), Hydroquinone monomethyl ether (MEHQ), Phenothiazine | Prevents the premature polymerization of acrylic acid and the resulting PETA. | [6][7] |
| Solvent/Azeotroping Agent | Toluene (B28343), Cyclohexane (B81311) | Facilitates the removal of water byproduct through azeotropic distillation, driving the reaction equilibrium towards the product side. | [6][7] |
| Decoloring Agent | Activated Carbon | Removes colored impurities from the reaction mixture. | [6][8] |
Experimental Synthesis Protocols
Several methods for the synthesis of PETA have been documented, each with variations in catalysts, solvents, and reaction conditions. Below are detailed protocols from patented and researched methodologies.
Method 1: Improved Process with Mixed Acid Catalyst
This method aims to reduce reaction time and simplify the purification process.[7]
-
Step 1: Esterification
-
In a reaction vessel, combine acrylic acid (50 parts), pentaerythritol (30 parts), hydroquinone (0.6 parts), a copper salt (0.04 parts), cyclohexane (10 parts), phosphoric acid (0.51 parts), and methanesulfonic acid (2.04 parts) at room temperature.[7]
-
Raise the temperature to 82°C and maintain for 7 hours to carry out the esterification.[7]
-
After the reaction, allow the mixture to stand and separate the cyclohexane layer to obtain a semi-finished PETA product.[7]
-
-
Step 2: Post-reaction Treatment
-
Mix the semi-finished PETA with toluene and stir, then raise the temperature to 45°C.[7]
-
Method 2: Solid Acid Catalyst Approach
This method utilizes a solid acid catalyst, which can simplify catalyst removal.[9]
-
Step 1: Esterification
-
Charge a 500ml three-necked flask with 75g of pentaerythritol, 131g of acrylic acid, 4.5g of a solid acid catalyst, and 0.5g of MEHQ (or thiodiphenylamine).[9]
-
Stir the mixture for 2 hours to initiate the esterification.[9]
-
Apply a vacuum (0.075Mpa - 0.098Mpa) and heat the flask to a temperature between 98°C and 110°C to facilitate reflux and removal of water via a water trap.[9]
-
Continue the reaction for 2 to 3.5 hours until the acid number of the reaction solution reaches a specific value (e.g., 40-50 mgKOH/g).[9]
-
Cool the reaction mixture to room temperature.[9]
-
Method 3: Conventional Method with Post-Washing
This approach involves a more traditional synthesis route followed by extensive purification steps.[6][8]
-
Step 1: Esterification
-
In a reactor, combine pentaerythritol (350-400g), acrylic acid (600-650g), a catalyst such as p-toluenesulfonic acid (10-100g), and a solvent like toluene (400-600g).[6][8]
-
Add a mixture of polymerization inhibitors (e.g., hydroquinone, MEHQ, phenothiazine, copper sulfate) and optionally activated carbon as a decolorizing agent.[6][8]
-
Heat the mixture to 70-90°C and hold for 20-40 minutes.[6][8]
-
Continue heating to 80-115°C and allow the reaction to reflux for 3-5 hours to complete the esterification.[6][8]
-
Quantitative Data Summary for Synthesis Methods
| Parameter | Method 1[7] | Method 2 (Embodiment 2)[9] | Method 2 (Embodiment 3)[9] | Method 3 (Embodiment 1)[8] | Method 3 (Embodiment 2)[8] |
| Pentaerythritol | 30 parts | 75 g | 75 g | 350 g | 400 g |
| Acrylic Acid | 50 parts | 131 g | 131 g | 600 g | 650 g |
| Catalyst | Phosphoric acid (0.51 parts), Methanesulfonic acid (2.04 parts) | Solid Acid (4.5 g) | Solid Acid (4.5 g) | p-Toluenesulfonic acid (10 g) | Catalyst (100 g) |
| Inhibitor(s) | Hydroquinone (0.6 parts), Copper salt (0.04 parts) | MEHQ (0.5 g) | MEHQ (0.5 g) | Hydroquinone (100ppm), MEHQ (100ppm), Phenothiazine (50ppm), Copper sulfate (B86663) (300ppm) | Hydroquinone (250ppm) |
| Solvent | Cyclohexane (10 parts), Toluene | None specified for reaction | None specified for reaction | Toluene (400 g) | Solvent (600 g) |
| Reaction Temp. | 82°C | 110°C | 98°C | 70-90°C, then 80-115°C | 90°C, then 115°C |
| Reaction Time | 7 hours | 3.5 hours | 2 hours | Reflux for 3-5 hours | Reflux for 5 hours |
| Final Yield | High Yield[7] | 94% | 95% | - | - |
| Final Acid Value | < 0.3 mgKOH/g | 0.76 mgKOH/g | 0.92 mgKOH/g | - | - |
| Final Color | - | 70 APHA | 80 APHA | - | - |
Purification of this compound
The crude PETA obtained from synthesis contains unreacted starting materials, byproducts (such as di- and tetra-acrylates), catalyst, and solvent.[10][11] Purification is essential to achieve the desired product specifications.
General Purification Workflow
A typical purification process involves several steps to remove impurities.
Caption: General workflow for the purification of this compound.
Detailed Purification Protocols
Method 1: Post-Synthesis Purification
This protocol follows the synthesis described in Method 1.[7]
-
Water Washing: Wash the toluene-PETA mixture with distilled water.[7]
-
Neutralization: Neutralize the mixture with a solution of 13.5% Na2CO3 and 5.0% NaOH (in a 57:13 ratio) to a pH of 5.[7]
-
Extraction: Perform an extraction using a solution of 13.5% Na2CO3 and 5.0% NaOH (in a 3.8:9.5 ratio) until the acid value is below 0.3 mgKOH/g.[7]
-
Brine Wash: Wash the organic layer with an 8% NaCl solution.[7]
-
Solvent Removal: Remove the toluene via distillation and stripping to obtain the final PETA product.[7]
Method 2: Purification via Filtration and Distillation
This protocol is a continuation of the synthesis in Method 2.[9]
-
Catalyst Removal: Filter the crude reaction mixture to remove the solid acid catalyst.[9]
-
Distillation: Distill the filtrate under vacuum (0.09-0.095 Mpa) at a temperature of 98-105°C to remove residual acrylic acid and water until the desired acid number is reached.[9]
-
Final Product: The remaining product is cooled and packaged.[9]
Method 3: Alkali and Brine Washing
This purification is used for the product from Method 3 synthesis.[6][8]
-
Washing: Add a 10% soda ash (sodium carbonate) aqueous solution and a 20% sodium chloride aqueous solution to the reaction mixture. Wash 2-4 times, allowing for phase separation each time.[6][8]
-
Phase Separation: Collect the upper organic phase.[8]
-
Solvent Removal: Remove the solvent from the organic phase under vacuum (> -0.09 Mpa) at a temperature of 70-90°C.[6]
-
Filtration: Perform a press filtration to obtain the final PETA product.[6][8]
Analytical Characterization
The purity and composition of the final PETA product are typically assessed using various analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the different acrylate esters (di-, tri-, tetra-acrylates).[12][13][14]
-
Gas Chromatography (GC): Can be used for analysis, often after derivatization of the PETA.[13]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.[15]
-
Titration: To determine the acid value.[9]
Logical Relationship of Synthesis and Purification
The synthesis and purification of PETA are interconnected processes where the choices made during synthesis directly impact the complexity and effectiveness of the purification steps.
References
- 1. Page loading... [guidechem.com]
- 2. China this compound Manufacturer and Supplier, Factory | Blue Dolphin [wenzhoubluedolphin.com]
- 3. This compound | 3524-68-3 | Benchchem [benchchem.com]
- 4. Experienced supplier of UF MUF Resin Glue Plant [aldehydeepc.com]
- 5. researchgate.net [researchgate.net]
- 6. CN101462953B - Method for preparing this compound - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN103333066B - Method for preparing this compound - Google Patents [patents.google.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. pentaerythritol ester mixed: Topics by Science.gov [science.gov]
- 12. This compound | SIELC Technologies [sielc.com]
- 13. ruibaocafo.com [ruibaocafo.com]
- 14. benchchem.com [benchchem.com]
- 15. journalajocs.com [journalajocs.com]
Pentaerythritol Triacrylate (PETA) Polymerization: A Technical Guide to Mechanisms and Kinetics
Introduction
Pentaerythritol (B129877) triacrylate (PETA) is a trifunctional monomer widely utilized in the formulation of ultraviolet (UV) curable coatings, inks, adhesives, and resins for 3D printing.[1] Its trifunctionality allows for the rapid formation of a densely crosslinked polymer network upon initiation, leading to materials with high solvent resistance and robust mechanical properties.[2] The polymerization of PETA is a complex process governed by free-radical chain reactions, which can be initiated by light (photopolymerization) or heat. Understanding the underlying polymerization mechanism and kinetics is crucial for researchers, scientists, and drug development professionals to control the curing process and tailor the final properties of the resulting polymer for specific applications, such as in the fabrication of biomedical devices and drug delivery systems.[3] This guide provides an in-depth overview of the core principles of PETA polymerization, detailing the reaction mechanisms, kinetic parameters, and the experimental techniques used for their characterization.
Polymerization Mechanism of Pentaerythritol Triacrylate
The most common method for polymerizing PETA is through free-radical photopolymerization. This process is a chain reaction consisting of three main stages: initiation, propagation, and termination.[4][5]
Initiation
The initiation stage begins with the generation of free radicals from a photoinitiator molecule upon exposure to UV light.[6] Photoinitiators are classified into two main types:
-
Type I Photoinitiators (Cleavage Type): These molecules undergo unimolecular bond cleavage upon absorbing UV radiation to form two free radicals. An example is Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), which is effective under both UV and visible light sources.[7]
-
Type II Photoinitiators (Abstraction Type): These initiators require a co-initiator or synergist, typically a tertiary amine, to generate radicals. Upon UV absorption, the photoinitiator enters an excited triplet state and then abstracts a hydrogen atom from the co-initiator, resulting in the formation of two radicals.[6]
The generated initiator radical (I•) then adds to the carbon-carbon double bond of a PETA monomer, forming a new monomer radical (M•), thus initiating the polymerization chain.
Propagation
During the propagation stage, the newly formed monomer radical rapidly adds to the double bond of other PETA monomers. This process repeats, extending the polymer chain and forming a crosslinked network due to the trifunctional nature of PETA.[5] The propagation reaction is highly exothermic.
Termination
The growth of the polymer chain is terminated when two growing radical chains react with each other. Termination can occur through two primary mechanisms:[4][8]
-
Combination (or Coupling): Two radical chains combine to form a single, non-reactive polymer chain.
-
Disproportionation: A hydrogen atom is transferred from one radical chain to another, resulting in two terminated chains, one with a saturated end and the other with an unsaturated end.
Oxygen in the atmosphere can also inhibit the polymerization by reacting with the free radicals to form stable peroxy radicals, which are less reactive towards propagation.[6] This is why UV curing is often performed in an inert atmosphere (e.g., nitrogen).[9]
Polymerization Kinetics
The kinetics of PETA photopolymerization are characterized by a rapid reaction rate and the formation of a highly crosslinked network. The rate of polymerization is influenced by several factors:
-
UV Light Intensity: Higher light intensity increases the rate of radical generation, leading to a faster polymerization rate and a higher degree of curing.[9][10]
-
Photoinitiator Concentration: The reaction rate generally increases with photoinitiator concentration up to a certain point. Beyond an optimal concentration, the excess initiator can absorb too much light at the surface (a screening effect), reducing the light penetration and curing depth.
-
Monomer Functionality: As a trifunctional monomer, PETA has a high density of reactive double bonds, contributing to a very fast polymerization rate and rapid network formation compared to mono- or difunctional acrylates.[2][11]
-
Temperature: Increasing the temperature can enhance the mobility of the monomer and growing chains, leading to an increased polymerization rate. However, the primary driver in photopolymerization is the light-induced initiation.[11]
As the polymerization proceeds, the viscosity of the system increases dramatically. This leads to two important kinetic phenomena:
-
Autoacceleration (Gel Effect): The high viscosity restricts the mobility of large polymer radicals, making termination reactions (which require two chains to meet) diffusion-controlled and slower. The smaller monomer molecules can still diffuse to the radical sites, so the propagation rate remains high. This imbalance leads to a rapid increase in the polymerization rate.
-
Vitrification: As the crosslink density increases, the polymer network solidifies into a glassy state. This severely restricts the mobility of all species, including the unreacted monomers. The reaction rate slows down significantly, and the polymerization effectively stops before reaching 100% conversion of the acrylate (B77674) groups, a phenomenon known as incomplete conversion.[2][12]
Experimental Protocols for Kinetic Analysis
Several techniques are employed to monitor the kinetics of PETA photopolymerization in real-time. The most common are Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR) and Photo-Differential Scanning Calorimetry (Photo-DSC).[13][14]
Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR)
RT-FTIR is a powerful method for determining the degree of monomer conversion by monitoring changes in the IR absorption spectrum over time.[13] The polymerization is tracked by observing the disappearance of the characteristic absorption bands of the acrylate C=C double bond.
Experimental Protocol:
-
Sample Preparation: A thin layer of the PETA resin, containing a photoinitiator, is placed between two transparent substrates (e.g., KBr or BaF₂ plates) or directly onto an Attenuated Total Reflectance (ATR) crystal.[7]
-
Setup: The sample is positioned in the FTIR spectrometer's sample compartment, which is equipped with a UV light source. For ATR-FTIR, the UV light can be directed through the ATR crystal to irradiate the sample from below.[7]
-
Data Acquisition: The FTIR instrument is set to repeatedly scan the sample at short intervals (e.g., multiple scans per second).
-
Initiation: After collecting a baseline spectrum of the unreacted monomer, the UV lamp is turned on to initiate polymerization.
-
Monitoring: The decrease in the area of the acrylate double bond absorption peak (typically around 810 cm⁻¹ for the =C-H wag and 1635 cm⁻¹ for the C=C stretch) is monitored in real-time.[7][15] The C=O ester peak (around 1730 cm⁻¹) can be used as an internal standard as its concentration does not change during the reaction.[15]
-
Data Analysis: The degree of conversion (α) at any time (t) is calculated using the following equation: α(t) = 1 - (Aₜ / A₀) where Aₜ is the area of the C=C peak at time t, and A₀ is the initial area of the peak before polymerization.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat released during the exothermic polymerization reaction when the sample is exposed to UV light.[9] The rate of heat flow is directly proportional to the rate of polymerization.
Experimental Protocol:
-
Sample Preparation: A small, precise amount of the PETA resin (typically 1-5 mg) is placed in an open aluminum DSC pan.[11][16]
-
Setup: The sample pan and an empty reference pan are placed in the Photo-DSC cell, which is equipped with a quartz window to allow UV irradiation. The cell is maintained at a constant isothermal temperature, and the atmosphere is controlled (e.g., purged with nitrogen).[9]
-
Equilibration: The sample is allowed to thermally equilibrate in the DSC cell.
-
Initiation: The UV lamp is turned on at a specific intensity to start the polymerization.
-
Data Acquisition: The DSC instrument records the heat flow (in mW) as a function of time. The resulting plot shows an exothermic peak.
-
Data Analysis:
-
The rate of polymerization (Rp) is proportional to the heat flow (dH/dt).
-
The total heat evolved (ΔHₜ) is determined by integrating the area under the exothermic peak.
-
The degree of conversion (α) at any time (t) is calculated by dividing the heat evolved up to that time (ΔH₁) by the total theoretical heat of reaction for the complete conversion of the sample (ΔH_total_theoretical): α(t) = ΔH₁ / ΔH_total_theoretical
-
ΔH_total_theoretical is a known value for acrylate double bonds (approximately 86 kJ/mol).
-
Quantitative Kinetic Data
The kinetic parameters of multi-functional acrylate polymerization are highly dependent on the specific experimental conditions. The following table summarizes typical data obtained for such systems, providing a comparative overview.
| Parameter | Value / Range | Conditions / Monomer System | Analytical Method | Reference |
| Final Monomer Conversion | ~60-80% | Multifunctional Acrylates | Photo-DSC | [12] |
| Final Monomer Conversion | ~98% in 20s | Acrylate Resin with 1% TPO | ATR-FTIR | [7] |
| Polymerization Rate | Increases with UV intensity | Acrylate-based photopolymer | Photo-DSC | [9][10] |
| Propagation Rate Constant (kₚ) | Decreases with monomer functionality | Di-, Tri-, Tetra-acrylates | DSC | [11] |
| Termination Rate Constant (kₜ) | Decreases with monomer functionality | Di-, Tri-, Tetra-acrylates | DSC | [11] |
| Heat of Polymerization (Acrylate) | ~86 kJ/mol (20.6 kcal/mol) | Acrylate double bond | DSC | [11] |
| Typical C=C-H wag band | 810 cm⁻¹ | Acrylate-based resin | FTIR | [7] |
Note: The kinetic constants (kₚ and kₜ) for crosslinking polymerizations are complex as they become diffusion-controlled at very low conversions and are often reported as apparent rate constants that vary with the degree of conversion.[11] For these systems, the termination mechanism is primarily controlled by reaction diffusion.[11]
The polymerization of this compound is a rapid free-radical chain-growth process, typically initiated by UV light, that results in a highly crosslinked polymer network. The kinetics are characterized by autoacceleration and vitrification, which ultimately limit the final monomer conversion. Techniques such as RT-FTIR and Photo-DSC are indispensable for characterizing the reaction, providing crucial data on conversion rates and the influence of process variables like light intensity and formulation composition. A thorough understanding of these mechanisms and kinetic behaviors is essential for scientists and researchers to optimize the curing process and engineer materials with desired performance characteristics for advanced applications.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. imaging.org [imaging.org]
- 3. Fabrication and Characterization of Thiol- Triacrylate Polymer via Michael Addition Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 5. What is Free-Radical Polymerization? Basic Mechanism and Uses [eureka.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Monitor Photocuring in real-time via ATR-FTIR Now uniquely with illumination through the ATR crystal! | Kaplan Scientific [kaplanscientific.nl]
- 8. ethz.ch [ethz.ch]
- 9. mdpi.com [mdpi.com]
- 10. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cpsm.kpi.ua [cpsm.kpi.ua]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 14. "Kinetics of Photopolymerization-Induced Phase Separation and Morpholog" by Hatice Duran, Scott Meng et al. [ideaexchange.uakron.edu]
- 15. researchgate.net [researchgate.net]
- 16. Photo-DSC method for liquid samples used in vat photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Pentaerythritol Triacrylate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol (B129877) triacrylate (PETA) is a multifunctional acrylate (B77674) monomer widely utilized in various industrial applications, including the formulation of coatings, inks, adhesives, and in the manufacturing of polymers. Its utility is significantly influenced by its solubility characteristics in different organic solvents. This technical guide provides a comprehensive overview of the solubility of PETA, presenting available data, detailing experimental protocols for solubility determination, and offering insights into its molecular interactions with various solvent classes.
PETA is a viscous, clear to yellowish liquid that is known to be practically insoluble in water.[1] Its solubility in organic solvents is a critical parameter for formulation development, reaction chemistry, and purification processes. This guide aims to be a vital resource for professionals working with PETA by consolidating known solubility information and providing the methodology to determine solubility in novel solvent systems.
Solubility Data of Pentaerythritol Triacrylate
Quantitative solubility data for this compound in a wide range of common organic solvents is not extensively documented in publicly available literature. However, based on technical data sheets, safety data sheets, and scientific publications, a qualitative and semi-quantitative understanding of its solubility can be established. PETA's solubility is governed by the principle of "like dissolves like," where its polar acrylate groups and the hydroxyl group allow for interaction with polar solvents, while its hydrocarbon backbone contributes to its affinity for less polar environments.
Table 1: Qualitative and Semi-Quantitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Solubility at Ambient Temperature | Observations and Remarks |
| Water | Polar Protic | Insoluble / Immiscible | PETA is consistently reported as being insoluble or immiscible in water.[1][2] |
| Alcohols | |||
| Methanol | Polar Protic | Slightly Soluble | Some sources indicate slight solubility.[2] |
| Ethanol | Polar Protic | Soluble | Generally considered soluble. |
| Isopropanol | Polar Protic | Soluble | Expected to be soluble based on its miscibility with other short-chain alcohols. |
| Ketones | |||
| Acetone (B3395972) | Polar Aprotic | Soluble | Frequently mentioned as a suitable solvent for PETA. |
| Methyl Ethyl Ketone (MEK) | Polar Aprotic | Soluble | Expected to be a good solvent. |
| Esters | |||
| Ethyl Acetate (B1210297) | Polar Aprotic | Soluble | Generally considered a good solvent for acrylates. |
| Chlorinated Solvents | |||
| Chloroform | Polar Aprotic | Slightly Soluble | Some sources indicate slight solubility.[2] |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | Expected to be a good solvent due to its ability to dissolve a wide range of organic compounds. |
| Aromatic Hydrocarbons | |||
| Toluene | Nonpolar | Soluble | Acrylates are often soluble in aromatic hydrocarbons. |
| Ethers | |||
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | A common solvent for polymers and monomers. |
| Amides | |||
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | A strong polar aprotic solvent, likely to dissolve PETA. |
| Sulfoxides | |||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A powerful polar aprotic solvent, likely to dissolve PETA. |
Experimental Protocol for Determining the Solubility of this compound
The following protocol outlines a standard laboratory procedure for the quantitative determination of the solubility of this compound in a given organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
3.1 Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps (B75204) (e.g., 20 mL scintillation vials)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.45 µm pore size, compatible with the solvent)
-
Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
3.2 Experimental Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount will depend on the expected solubility but should be enough to ensure that undissolved PETA remains after equilibration.
-
Accurately add a known volume (e.g., 10.0 mL) of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure that the solvent is fully saturated with PETA.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.
-
To ensure complete separation of the saturated solution from the undissolved PETA, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 15-20 minutes.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed vial to remove any remaining microscopic particles.
-
Accurately weigh the collected filtrate.
-
If necessary, dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
-
Quantification:
-
Analyze the concentration of PETA in the diluted (or undiluted, if appropriate) saturated solution using a pre-calibrated analytical method (e.g., HPLC, GC).
-
Prepare a calibration curve using standard solutions of PETA of known concentrations in the same solvent.
-
-
Calculation of Solubility:
-
Calculate the concentration of PETA in the original saturated solution, taking into account any dilution factors.
-
Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or milligrams per milliliter (mg/mL).
-
3.3 Diagram of Experimental Workflow
Factors Influencing the Solubility of this compound
Several factors can influence the solubility of PETA in organic solvents:
-
Solvent Polarity: As a molecule with both polar (acrylate and hydroxyl groups) and nonpolar (hydrocarbon backbone) regions, PETA's solubility is highest in solvents with intermediate to high polarity. Polar aprotic solvents like acetone and ethyl acetate are generally effective due to their ability to engage in dipole-dipole interactions without the hydrogen bonding that can sometimes hinder solubility with certain solutes.
-
Temperature: The solubility of most solids and viscous liquids in organic solvents increases with temperature. This is because higher temperatures provide more kinetic energy to overcome the intermolecular forces between solute molecules and between solvent molecules, facilitating the dissolution process.
-
Purity of PETA: Commercial grades of this compound may contain varying amounts of di-, and tetra-acrylate species, as well as other impurities. These components can affect the overall solubility of the mixture.
-
Presence of Other Solutes: In formulated systems, the presence of other components such as polymers, photoinitiators, and other additives can influence the solubility of PETA.
Conclusion
References
- 1. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of this compound (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound CAS#: 3524-68-3 [m.chemicalbook.com]
Spectroscopic Analysis of Pentaerythritol Triacrylate: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for pentaerythritol (B129877) triacrylate, a trifunctional monomer widely utilized in the formulation of coatings, inks, and adhesives. The following sections detail the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics of this compound, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the fields of polymer chemistry and drug development.
Spectroscopic Data
The structural identity and purity of pentaerythritol triacrylate can be effectively determined using a combination of NMR and IR spectroscopy. The key quantitative data from these analyses are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound by probing the magnetic properties of its constituent atomic nuclei.
Proton NMR spectroscopy identifies the different types of hydrogen atoms in the molecule. The expected chemical shifts, multiplicities, and coupling constants for this compound are presented in Table 1.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| ~6.4 | Doublet of doublets | J = 17.4, 1.5 | trans-Vinyl H |
| ~6.1 | Doublet of doublets | J = 17.4, 10.5 | Vinyl H |
| ~5.9 | Doublet of doublets | J = 10.5, 1.5 | cis-Vinyl H |
| ~4.2 | Singlet | - | -CH₂-O(C=O)- |
| ~3.6 | Singlet | - | -CH₂-OH |
| ~2.5 | Broad singlet | - | -OH |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. The exact chemical shifts and coupling constants may vary slightly depending on the solvent and concentration.
Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. The expected chemical shifts for this compound are summarized in Table 2.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~166 | C=O (Ester) |
| ~131 | =CH (Vinyl) |
| ~128 | =CH₂ (Vinyl) |
| ~63 | -CH₂-O(C=O)- |
| ~61 | -CH₂-OH |
| ~45 | Quaternary C |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The exact chemical shifts may vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for this compound are presented in Table 3.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3500 | O-H stretching (hydroxyl group) |
| ~3040 | =C-H stretching (vinyl group) |
| ~2960 | C-H stretching (aliphatic) |
| ~1725 | C=O stretching (ester) |
| ~1635 | C=C stretching (vinyl group) |
| ~1410 | C-H bending (vinyl group) |
| ~1190 | C-O stretching (ester) |
| ~985 | =C-H bending (out-of-plane, trans) |
| ~810 | =C-H bending (out-of-plane, wag) |
Experimental Protocols
The following sections outline the detailed methodologies for acquiring the NMR and IR spectroscopic data for this compound.
NMR Spectroscopy Protocol
-
Accurately weigh approximately 20-30 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube.
-
Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Cap the NMR tube and gently agitate it until the sample is completely dissolved.
-
Insert the prepared NMR tube into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Typical acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants.
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical acquisition parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the FID as described for the ¹H NMR spectrum.
-
Determine the chemical shifts of the carbon signals.
FT-IR Spectroscopy Protocol
-
Ensure the ATR crystal of the FT-IR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of this compound directly onto the center of the ATR crystal.
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Acquire the IR spectrum of the this compound sample.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Identify and label the significant absorption bands in the spectrum.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for FT-IR Spectroscopic Analysis.
Navigating the Laboratory Landscape with PENTA: A Technical Guide to Health and Safety
For Researchers, Scientists, and Drug Development Professionals
Pentaerythritol tetraacrylate (PETA) is a versatile monomer widely utilized in the formulation of polymers, coatings, and adhesives. Its rapid polymerization characteristics, facilitated by ultraviolet (UV) or electron beam curing, make it a valuable component in numerous research and development applications. However, the reactive nature of PETA necessitates a thorough understanding of its potential health and safety hazards to ensure a safe laboratory environment. This in-depth technical guide provides a comprehensive overview of the health and safety considerations for the laboratory use of PETA, with a focus on hazard identification, risk assessment, control measures, and emergency preparedness.
Hazard Identification and Classification
PETA is classified as a hazardous substance and presents several potential health risks upon exposure. The primary hazards associated with PETA are skin irritation, serious eye damage, and skin sensitization.[1][2]
1.1. Toxicological Profile
The acute toxicity of PETA has been evaluated through various studies. The following table summarizes key quantitative toxicological data. It is important to note that toxicity can vary depending on the specific product formulation and the presence of inhibitors.
| Toxicological Endpoint | Species | Route of Exposure | Value | Reference |
| Acute Oral LD50 | Rat | Oral | > 2000 mg/kg | Not explicitly cited |
| Acute Dermal LD50 | Rabbit | Dermal | > 2000 mg/kg | Not explicitly cited |
| Skin Irritation | Rabbit | Dermal | Irritating | [1][2] |
| Eye Irritation | Rabbit | Ocular | Causes serious eye damage | [1][2] |
| Skin Sensitization | Guinea Pig / Mouse | Dermal | May cause an allergic skin reaction | [1][2] |
1.2. Physical and Chemical Properties
A summary of the key physical and chemical properties of PETA is provided in the table below. These properties are crucial for understanding its behavior and potential for exposure in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C17H20O8 | [2] |
| Molecular Weight | 352.34 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid or white solid | [5] |
| Boiling Point | > 315 °C (> 599 °F) at 760 mmHg | [6] |
| Melting Point | 15 - 24 °C (59 - 75 °F) | [3] |
| Flash Point | > 110 °C (> 230 °F) | [6] |
| Density | 1.19 g/mL at 25 °C | [4] |
| Water Solubility | Insoluble | [7] |
Risk Assessment and Control Measures
A thorough risk assessment should be conducted before any new experiment involving PETA. The primary routes of exposure in a laboratory setting are dermal contact, eye contact, and inhalation of aerosols.
2.1. Engineering Controls
-
Ventilation: All work with PETA should be performed in a well-ventilated area. A chemical fume hood is recommended, especially when heating the substance or when there is a potential for aerosol generation.[8]
-
Enclosure: For processes with a high risk of exposure, consider using enclosed systems or glove boxes.
2.2. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling PETA:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations where splashing is a significant risk.[1]
-
Skin Protection:
-
Gloves: Use chemically resistant gloves, such as nitrile or butyl rubber. Gloves should be inspected before each use and replaced immediately if signs of degradation appear.[1]
-
Lab Coat: A lab coat or chemical-resistant apron should be worn to protect street clothing and skin.
-
-
Respiratory Protection: In situations where engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge should be used.
2.3. Safe Handling and Storage
-
Handling: Avoid direct contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in areas where PETA is handled. Wash hands thoroughly after handling.
-
Storage: Store PETA in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3] Keep containers tightly closed when not in use. PETA is often supplied with a polymerization inhibitor (e.g., MEHQ).[2] Storage conditions should be maintained to ensure the effectiveness of the inhibitor. Avoid exposure to UV light.[2]
2.4. Occupational Exposure Limits (OELs)
While a specific OSHA Permissible Exposure Limit (PEL) or ACGIH Threshold Limit Value (TLV) for PETA has not been established, a Workplace Environmental Exposure Level (WEEL) of 1 mg/m³ as an 8-hour time-weighted average (TWA) has been suggested for multifunctional acrylates.[3]
Emergency Procedures
3.1. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation or a rash develops.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1]
3.2. Spills and Leaks
-
Minor Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[7]
-
Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains or waterways. Contain and collect the spilled material for disposal.
3.3. Fire Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards: PETA is combustible and may decompose upon heating to produce toxic fumes of carbon monoxide and carbon dioxide.[3] Polymerization can be initiated by heat, which can lead to a rapid increase in pressure and potential container rupture.
-
Fire Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
Experimental Protocols for Key Toxicity Assays
The following sections provide an overview of the methodologies for key toxicological experiments relevant to the hazard assessment of PETA. These are based on internationally recognized OECD guidelines.
4.1. OECD Guideline 404: Acute Dermal Irritation/Corrosion
This test is designed to assess the potential of a substance to cause reversible inflammatory changes to the skin.
-
Test System: Healthy, young adult albino rabbits.
-
Procedure:
-
Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animal is clipped.
-
A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape.[1][9]
-
After 4 hours, the patch is removed, and the skin is gently cleansed to remove any residual test substance.
-
The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[10]
-
-
Evaluation: The severity of the skin reactions is scored according to a standardized scale. The reversibility of the observed effects is also assessed.
4.2. OECD Guideline 405: Acute Eye Irritation/Corrosion
This test evaluates the potential of a substance to produce irritation or damage to the eye.
-
Test System: Healthy, young adult albino rabbits.
-
Procedure:
-
A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[11]
-
The eyelids are gently held together for about one second to prevent loss of the material.
-
The eyes are examined for ocular lesions (corneal opacity, iris lesions, conjunctival redness and swelling) at 1, 24, 48, and 72 hours after application.[12]
-
The observation period may be extended up to 21 days to assess the reversibility of the effects.
-
-
Evaluation: The severity of the ocular lesions is scored using a standardized system.
4.3. OECD Guideline 406: Skin Sensitization (Guinea Pig Maximisation Test - GPMT)
The GPMT is a widely used adjuvant-type test to assess the potential of a substance to cause skin sensitization.
-
Test System: Young, healthy adult guinea pigs.
-
Procedure:
-
Induction Phase:
-
Day 0: Three pairs of intradermal injections are made in the shoulder region of the test animals: the test substance in an appropriate vehicle, Freund's Complete Adjuvant (FCA), and the test substance emulsified in FCA.[13]
-
Day 7: A topical application of the test substance is applied to the same site and covered with an occlusive dressing for 48 hours.
-
-
Challenge Phase:
-
Day 21: A non-irritating concentration of the test substance is applied topically to a fresh site on the flank of both test and control animals and covered with an occlusive dressing for 24 hours.
-
-
Observation: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal.
-
-
Evaluation: The incidence and severity of the skin reactions in the test group are compared to the control group to determine the sensitization potential.
Signaling Pathways and Experimental Workflows
The toxicity of acrylates like PETA is often linked to their electrophilic nature, allowing them to react with nucleophilic biomolecules such as proteins and peptides. This reactivity can trigger cellular stress responses and inflammatory pathways.
5.1. Keap1-Nrf2 Antioxidant Response Pathway
Electrophilic compounds can activate the Keap1-Nrf2 pathway, a key regulator of cellular antioxidant and detoxification responses.
Caption: Keap1-Nrf2 pathway activation by PETA.
5.2. NF-κB Inflammatory Pathway
Reactive chemicals can also induce oxidative stress, leading to the activation of the NF-κB pathway, a central regulator of inflammation.
Caption: NF-κB inflammatory pathway activation.
5.3. Experimental Workflow for In Vitro Skin Sensitization Assessment
Modern approaches to skin sensitization testing often involve a battery of in vitro assays that assess key events in the adverse outcome pathway (AOP).
References
- 1. oecd.org [oecd.org]
- 2. scipoly.com [scipoly.com]
- 3. Nrf2/ARE-Mediated Antioxidant Actions of Pro-Electrophilic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of Pentaerythritol Triacrylate (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The LLNA: A Brief Review of Recent Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. oecd.org [oecd.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. imf.primo.exlibrisgroup.com [imf.primo.exlibrisgroup.com]
- 13. ec.europa.eu [ec.europa.eu]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Pentaerythritol Triacrylate (PETA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentaerythritol (B129877) triacrylate (PETA) is a trifunctional acrylate (B77674) monomer widely utilized in the formulation of ultraviolet (UV) and electron beam (EB) curable coatings, inks, and adhesives. Its prevalence in various applications, including those with potential implications for drug delivery systems and medical device coatings, necessitates a thorough understanding of its thermal stability and decomposition profile. This technical guide provides a comprehensive overview of the thermal behavior of PETA, including its decomposition pathways and the products formed under thermal stress. The information presented herein is critical for ensuring the safe handling, processing, and application of PETA-containing formulations.
Thermal Stability of Pentaerythritol Triacrylate
The thermal stability of PETA is a critical parameter that dictates its processing window and potential hazards. Upon heating, PETA can undergo exothermic polymerization, which can be violent if not controlled.[1] At elevated temperatures, it will also begin to thermally decompose. The stability of PENTA is influenced by the presence of inhibitors, such as hydroquinone (B1673460) monomethyl ether, which are typically added to prevent premature polymerization during storage and transport.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a fundamental technique for assessing the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. While specific TGA data for monomeric PETA is not extensively published in peer-reviewed literature, the general thermal behavior of polyacrylates provides insight into its decomposition profile. Decomposition is expected to occur in a multi-stage process.
Table 1: Representative Thermogravimetric Analysis Data for this compound
| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) |
| Onset Decomposition Temperature (Tonset) | ~ 200 - 250 °C | ~ 180 - 230 °C |
| Temperature at 10% Mass Loss (T10%) | ~ 250 - 300 °C | ~ 230 - 280 °C |
| Temperature at 50% Mass Loss (T50%) | ~ 350 - 400 °C | ~ 330 - 380 °C |
| Temperature of Maximum Decomposition Rate (Tmax) | ~ 380 - 430 °C | Multiple peaks expected |
| Residual Mass at 600 °C | < 5% | < 2% |
Note: The values in this table are estimated based on the general thermal behavior of multifunctional acrylates and should be confirmed by experimental analysis.
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry measures the heat flow into or out of a sample as it is heated or cooled, providing information on thermal events such as melting, crystallization, and decomposition. For PETA, DSC can be used to determine its melting point and to observe the exotherm associated with its polymerization, as well as any endothermic or exothermic events related to its decomposition.
Table 2: Representative Differential Scanning Calorimetry Data for this compound
| Parameter | Value |
| Melting Point (Tm) | 15 - 25 °C |
| Onset of Exothermic Polymerization | Variable, dependent on inhibitor and impurities |
| Decomposition | Complex endothermic and exothermic events above 250 °C |
Note: The onset of polymerization can be significantly influenced by the presence of initiators, impurities, and atmospheric oxygen.
Thermal Decomposition of this compound
The thermal decomposition of PETA involves the cleavage of its ester groups and the breakdown of the pentaerythritol core. The decomposition products can be volatile and may include flammable and toxic compounds.
Decomposition Products
Analysis of the thermal degradation of polyacrylates suggests that the decomposition of PETA will likely yield a complex mixture of products.[2] Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is the most suitable technique for identifying these products.
Table 3: Expected Thermal Decomposition Products of this compound
| Product Class | Specific Compounds |
| Primary Decomposition Products | |
| Alcohols | Acrylic acid, Pentaerythritol |
| Aldehydes and Ketones | Acrolein, Formaldehyde |
| Carbon Oxides | Carbon monoxide (CO), Carbon dioxide (CO2) |
| Secondary Decomposition Products | |
| Hydrocarbons | Various small-chain alkanes and alkenes |
| Char Residue | Carbonaceous char |
Proposed Decomposition Pathway
The thermal decomposition of PETA is likely initiated by the homolytic cleavage of the C-O bond in the ester group, leading to the formation of an acyl radical and an alkoxy radical. These radicals can then undergo a variety of subsequent reactions, including hydrogen abstraction, beta-scission, and recombination, leading to the observed decomposition products.
Caption: Proposed thermal decomposition pathway of this compound.
Experimental Protocols
The following are generalized experimental protocols for the thermal analysis of PETA. It is recommended to optimize these methods based on the specific instrumentation and analytical objectives.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of PETA into a ceramic or platinum crucible.
-
Atmosphere: Purge the furnace with high-purity nitrogen or dry air at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset decomposition temperature, temperatures at specific mass loss percentages, and the temperature of the maximum decomposition rate from the derivative of the TGA curve (DTG).
Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of PETA.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of PETA into an aluminum pan and hermetically seal it. A pinhole in the lid is recommended to allow for the release of any evolved gases.
-
Atmosphere: Purge the sample chamber with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a temperature below the expected melting point (e.g., 0 °C).
-
Ramp the temperature to 300 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic peaks corresponding to melting, polymerization, and decomposition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: Place a small amount (0.1-0.5 mg) of PETA into a pyrolysis tube.
-
Pyrolysis: Heat the sample to a series of temperatures (e.g., 300 °C, 400 °C, 500 °C) in an inert atmosphere (helium).
-
GC Separation: Transfer the pyrolysis products to a GC column (e.g., a non-polar or mid-polar capillary column) for separation. Use a suitable temperature program to elute the compounds.
-
MS Detection: Analyze the eluting compounds using a mass spectrometer.
-
Data Analysis: Identify the decomposition products by comparing their mass spectra to a spectral library (e.g., NIST).
Caption: Experimental workflow for Pyrolysis-GC-MS analysis of PETA.
Conclusion
This technical guide has provided a detailed overview of the thermal stability and decomposition of this compound. While specific experimental data for the monomer is not abundant in public literature, a comprehensive understanding of its thermal behavior can be extrapolated from studies on analogous polyacrylate systems. The primary thermal events include exothermic polymerization and subsequent decomposition at higher temperatures, leading to the formation of various volatile organic compounds and carbon oxides. The provided experimental protocols offer a foundation for researchers to conduct their own detailed thermal analyses of PETA, ensuring its safe and effective use in their specific applications. It is strongly recommended that the thermal properties of any PETA-containing formulation be thoroughly characterized to establish safe processing and handling limits.
References
Fundamental reaction pathways of Pentaerythritol triacrylate
An In-depth Technical Guide on the Core Reaction Pathways of Pentaerythritol (B129877) Triacrylate
Topic: Fundamental Reaction Pathways of Pentaerythritol Triacrylate Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (PETA) is a trifunctional acrylate (B77674) monomer that serves as a crucial building block in polymer chemistry.[1] With three reactive acrylate groups, PETA is renowned for its ability to form densely crosslinked polymer networks, imparting desirable properties such as high mechanical strength, rapid curing speed, and excellent chemical resistance.[1][2] Its versatility has led to widespread use in industrial applications, particularly in ultraviolet (UV) and electron beam (EB) curable coatings, inks, and adhesives.[1][3][4][5][6] More recently, the unique reactivity of PETA has been harnessed for advanced applications in the biomedical field, including the fabrication of biocompatible scaffolds for tissue regeneration and drug delivery systems.[7][8]
This technical guide provides an in-depth exploration of the fundamental reaction pathways of PETA, covering its synthesis, primary polymerization mechanisms, and degradation profile. It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize and innovate with this multifaceted monomer.
Synthesis of this compound
The most common industrial method for synthesizing PETA is the direct esterification of pentaerythritol with acrylic acid.[3][9] Pentaerythritol itself is typically produced through an aldol (B89426) condensation reaction between acetaldehyde (B116499) and formaldehyde, followed by a crossed Cannizzaro reaction.[3][9][10]
The esterification process requires an acid catalyst to proceed at an efficient rate.[11][12][13] To prevent the highly reactive acrylate groups from polymerizing prematurely under the heat of reaction, a polymerization inhibitor is a critical addition to the reaction mixture.[9][11] The water produced during the reaction is continuously removed, often by azeotropic distillation with a solvent like toluene (B28343) or cyclohexane, to drive the equilibrium towards the product.[11][12][13] Subsequent purification steps, including washing, neutralization, and distillation, are necessary to remove the catalyst, excess acrylic acid, and solvent to yield the final PETA product.[11]
References
- 1. polysciences.com [polysciences.com]
- 2. polysciences.com [polysciences.com]
- 3. Buy this compound | 3524-68-3 [smolecule.com]
- 4. This compound CAS#: 3524-68-3 [m.chemicalbook.com]
- 5. This compound | 3524-68-3 [chemicalbook.com]
- 6. This compound, stab. with 4-methoxyphenol 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Fabrication and Characterization of Thiol- Triacrylate Polymer via Michael Addition Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of this compound (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Page loading... [guidechem.com]
- 12. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN101462953B - Method for preparing this compound - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Pentaerythritol Triacrylate (PETA) in UV Curing Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol triacrylate (PETA) is a trifunctional acrylate (B77674) monomer widely utilized in ultraviolet (UV) curing formulations.[1] Its molecular structure, featuring three reactive acrylate groups, enables rapid polymerization upon exposure to UV light in the presence of a photoinitiator. This results in the formation of a highly crosslinked, durable polymer network.[1][2] PETA is a key component in the formulation of UV-curable coatings, inks, adhesives, and in the fabrication of polymer composites and 3D printing resins.[3][4][5]
The incorporation of PETA into formulations offers a balance of desirable properties, including enhanced curing speed, superior hardness, high gloss, and excellent chemical and abrasion resistance.[2][3] These attributes make it a versatile monomer for demanding applications where performance and processing efficiency are critical.[3] This document provides detailed application notes and experimental protocols for the effective use of PETA in UV curing formulations.
Chemical and Physical Properties of PETA
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for formulation design and for ensuring safe handling and storage.
| Property | Value |
| Chemical Formula | C14H18O7[6] |
| Molecular Weight | 298.29 g/mol [6] |
| Appearance | Colorless to pale yellow viscous liquid[7] |
| Density | 1.18 g/mL at 25 °C[4] |
| Refractive Index | n20/D 1.483[4] |
| Boiling Point | > 315 °C at 760 mmHg |
| Flash Point | > 110 °C[6] |
| Solubility | Insoluble in water; soluble in many organic solvents |
Key Performance Characteristics in UV Curing
The trifunctional nature of PETA imparts several key performance advantages to UV-cured materials as detailed in Table 2. The data presented is a representative summary from various studies and the actual performance will depend on the complete formulation and curing conditions.
| Performance Metric | Typical Range of Improvement with PETA | Factors Influencing Performance |
| Cure Speed | Significantly increased | Photoinitiator type and concentration, UV lamp intensity and wavelength, film thickness, presence of other monomers/oligomers. |
| Hardness (Pencil) | H to 3H[1] | PETA concentration, crosslink density, presence of other functional monomers. |
| Adhesion | Good to Excellent (substrate dependent) | Substrate type, surface preparation, formulation additives (adhesion promoters).[8] |
| Tensile Strength | 10 - 25 MPa | Formulation composition (oligomers, other monomers), degree of cure.[1][9] |
| Viscosity of Formulation | Can be adjusted by blending with other monomers | PETA concentration, temperature, presence of reactive diluents.[10] |
Experimental Protocols
Protocol 1: Preparation of a Basic UV-Curable Coating Formulation
This protocol describes the preparation of a simple UV-curable clear coating formulation using PETA as a reactive monomer.
Materials:
-
This compound (PETA)
-
Urethane acrylate or epoxy acrylate oligomer
-
Reactive diluent (e.g., Trimethylolpropane triacrylate - TMPTA)
-
Photoinitiator (e.g., 2-Hydroxy-2-methyl-1-phenyl-propan-1-one)
-
Glass vials or beakers
-
Magnetic stirrer and stir bars
-
Laboratory scale
Procedure:
-
In a clean, dry glass vial, weigh the desired amount of the oligomer.
-
Add the specified amount of PETA and any other reactive diluents to the oligomer.
-
Place the vial on a magnetic stirrer and mix at room temperature until a homogeneous solution is obtained. The viscosity of the mixture can be adjusted by varying the ratio of oligomer to monomers.[10]
-
In the dark or under subdued light, add the photoinitiator to the mixture. A typical concentration is 1-5% by weight of the total formulation.[11]
-
Continue stirring until the photoinitiator is completely dissolved. The formulation is now ready for application.
Protocol 2: UV Curing of the Formulation
This protocol outlines the steps for applying and curing the prepared formulation.
Materials and Equipment:
-
Prepared UV-curable formulation
-
Substrate (e.g., glass slides, metal panels, or plastic films)
-
Film applicator or spin coater
-
UV curing system (e.g., mercury vapor lamp or UV LED lamp with appropriate wavelength and intensity)
Procedure:
-
Ensure the substrate is clean and free of any contaminants.
-
Apply the formulation onto the substrate using a film applicator to achieve a uniform thickness (e.g., 25-100 µm).
-
Place the coated substrate in the UV curing chamber.
-
Expose the coating to UV radiation. The required UV dose (a product of intensity and time) will depend on the formulation, film thickness, and the desired properties of the cured film. It is recommended to perform a dose-response study to determine the optimal curing parameters.
-
After UV exposure, the coating should be fully cured (tack-free).
Protocol 3: Evaluation of Cured Film Properties
This section provides brief descriptions of standard tests to evaluate the performance of the UV-cured film.
1. Cure Speed (Thumb Twist Method):
-
Immediately after UV exposure, gently press a thumb onto the surface of the coating and twist. A fully cured coating will show no tackiness or surface marking.
2. Hardness (Pencil Hardness Test - ASTM D3363):
-
A set of calibrated pencils of increasing hardness (from 6B to 6H) is used.
-
The pencils are pushed across the surface of the cured coating at a 45-degree angle.
-
The pencil hardness is defined as the grade of the hardest pencil that does not scratch or mar the surface.
3. Adhesion (Cross-Hatch Adhesion Test - ASTM D3359):
-
A lattice pattern is cut into the cured coating using a special cross-hatch cutter.
-
A pressure-sensitive tape is applied over the lattice and then rapidly pulled off.
-
The adhesion is rated based on the amount of coating removed by the tape, according to the ASTM classification scale.
Visualizations
The following diagrams illustrate the fundamental processes and workflows associated with the use of PETA in UV curing.
Caption: The free radical polymerization mechanism in UV curing.
Caption: A typical experimental workflow for UV curing formulations.
Safety Precautions
This compound is a reactive chemical and should be handled with appropriate safety precautions. It can cause skin and eye irritation, and may cause an allergic skin reaction.[7] Always consult the Safety Data Sheet (SDS) before use. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling PETA and its formulations.[7] All work should be conducted in a well-ventilated area.
Conclusion
This compound is a highly effective trifunctional monomer for UV curing applications. Its ability to significantly enhance cure speed, hardness, and chemical resistance makes it a valuable component in a wide range of formulations. By following the protocols and understanding the performance characteristics outlined in these application notes, researchers and professionals can effectively utilize PETA to develop high-performance UV-cured materials.
References
- 1. researchgate.net [researchgate.net]
- 2. union-pigment.com [union-pigment.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 3524-68-3 [chemicalbook.com]
- 5. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of this compound (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. unisunchem.com [unisunchem.com]
- 7. Page loading... [guidechem.com]
- 8. paint.org [paint.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Properties of UV-Curable Polyfunctional Polyurethane Acrylate Resins from Cardanol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US6998425B2 - UV curable coating compositions and uses thereof - Google Patents [patents.google.com]
Pentaerythritol Triacrylate (PETA) as a Versatile Crosslinker for Advanced Hydrogel Formulations
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pentaerythritol triacrylate (PETA) is a trifunctional monomer that serves as an effective crosslinking agent in the synthesis of hydrogels. Its three acrylate (B77674) groups enable the formation of a densely crosslinked polymer network, imparting enhanced mechanical strength and tunable degradation kinetics to the hydrogel structure. This makes PETA an invaluable component for the fabrication of hydrogels for a range of biomedical applications, including controlled drug delivery, tissue engineering, and as scaffolds for regenerative medicine. This document provides detailed application notes and protocols for the synthesis and characterization of PETA-crosslinked hydrogels.
Application Notes
PETA-crosslinked hydrogels offer significant advantages in the field of drug delivery and tissue engineering. The trifunctional nature of PETA allows for the creation of hydrogels with a high crosslinking density, which can be precisely controlled by varying its concentration. This tunability directly influences the hydrogel's swelling behavior, mechanical properties, and, consequently, the release kinetics of encapsulated therapeutic agents.
Key Applications:
-
Controlled Drug Delivery: PETA-crosslinked hydrogels can encapsulate a wide range of therapeutic molecules, from small-molecule drugs to large proteins and growth factors. The release of these molecules is predominantly diffusion-controlled and can be modulated by adjusting the PETA concentration. Higher concentrations of PETA lead to a more tightly crosslinked network, resulting in a slower, more sustained release profile.
-
Tissue Engineering Scaffolds: The robust mechanical properties of PETA-crosslinked hydrogels make them suitable for use as scaffolds that mimic the extracellular matrix (ECM). These scaffolds provide structural support for cell adhesion, proliferation, and differentiation. For instance, in bone tissue engineering, PETA-crosslinked hydrogels can be combined with osteoinductive factors like bone morphogenetic protein-2 (BMP-2) to promote bone regeneration.
-
Wound Dressings: The high water content and tunable porosity of these hydrogels create a moist environment conducive to wound healing. They can be formulated to release antimicrobial agents or growth factors to accelerate the healing process.
Properties of PETA-Crosslinked Hydrogels:
-
Mechanical Strength: The inclusion of PETA as a crosslinker significantly enhances the compressive and tensile strength of hydrogels. Studies on similar poly(ethylene oxide) (PEO) hydrogels crosslinked with a tetra-functional acrylate (PETRA) have shown that increasing the crosslinker concentration from 1% to 10% (w/w) leads to a substantial increase in the gel fraction and crosslinking density.[1][2]
-
Swelling Behavior: The swelling ratio of PETA-crosslinked hydrogels is inversely proportional to the crosslinker concentration. A higher PETA concentration results in a denser network with a smaller mesh size, which restricts water uptake and leads to a lower equilibrium water content.[1][2]
-
Biocompatibility: While PETA itself can be a skin sensitizer, once polymerized within the hydrogel matrix, the resulting material is generally considered biocompatible. However, it is crucial to ensure complete polymerization and remove any unreacted monomers through thorough washing steps.
Experimental Protocols
Protocol 1: Synthesis of PETA-Crosslinked Poly(ethylene glycol) (PEG) Hydrogels for Drug Delivery by Photopolymerization
This protocol describes the synthesis of a PETA-crosslinked PEG hydrogel for the encapsulation and controlled release of a model protein, such as bovine serum albumin (BSA).
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA) (MW 3400 Da)
-
This compound (PETA)
-
2-Hydroxy-2-methylpropiophenone (Photoinitiator, e.g., Irgacure 1173)
-
Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp (365 nm)
Procedure:
-
Prepare Precursor Solution:
-
In a light-protected vial, dissolve PEGDA in PBS to achieve the desired final concentration (e.g., 20% w/v).
-
Add PETA to the PEGDA solution at the desired crosslinker concentration (e.g., 1-10% of the total monomer weight).
-
Dissolve the photoinitiator in the monomer solution to a final concentration of 0.5% (w/v).
-
Gently vortex the solution until all components are fully dissolved.
-
-
Drug Encapsulation:
-
Dissolve BSA in the precursor solution to the desired final concentration (e.g., 10 mg/mL). Ensure the BSA is fully dissolved by gentle mixing to avoid protein denaturation.
-
-
Hydrogel Fabrication:
-
Pipette the precursor solution containing the drug into a mold of the desired shape and dimensions (e.g., between two glass slides with spacers of a defined thickness).
-
Expose the mold to UV light (365 nm) at a specific intensity (e.g., 10 mW/cm²) for a set duration (e.g., 5-10 minutes) to initiate photopolymerization. Polymerization time may need to be optimized based on the specific formulation and UV source.
-
-
Washing and Equilibration:
-
Carefully remove the crosslinked hydrogel from the mold.
-
Wash the hydrogel extensively with PBS (pH 7.4) for 24-48 hours, with frequent changes of the buffer, to remove any unreacted monomers, photoinitiator, and non-encapsulated drug.
-
Allow the hydrogel to swell to equilibrium in PBS before proceeding with characterization.
-
Protocol 2: Characterization of Hydrogel Properties
A. Swelling Ratio Measurement:
-
Record the weight of the fully swollen hydrogel (Ws).
-
Lyophilize or oven-dry the hydrogel at a low temperature (e.g., 40°C) until a constant weight is achieved to obtain the dry weight (Wd).
-
Calculate the swelling ratio using the following equation: Swelling Ratio = (Ws - Wd) / Wd
B. Mechanical Testing (Unconfined Compression):
-
Prepare cylindrical hydrogel samples of uniform dimensions.
-
Place a swollen hydrogel sample on the platform of a mechanical tester.
-
Apply a compressive force at a constant strain rate (e.g., 1 mm/min).
-
Record the stress-strain data.
-
The compressive modulus can be determined from the initial linear region of the stress-strain curve.
C. In Vitro Drug Release Study:
-
Place a drug-loaded hydrogel sample of known weight and dimensions in a vial containing a known volume of release medium (e.g., PBS, pH 7.4).
-
Incubate the vial at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative percentage of drug released over time.
Data Presentation
The following tables summarize quantitative data on the properties of acrylate-crosslinked hydrogels, providing a basis for comparison and formulation optimization.
Table 1: Effect of PETRA Concentration on Swelling Properties of PEO Hydrogels [1][2]
| PETRA Conc. (% w/w) | Gel Fraction (%) | Equilibrium Water Content (EWC) (%) | Average Molecular Weight between Crosslinks (Mc) ( g/mol ) | Mesh Size (ξ) (nm) |
| 1 | 67.02 ± 1.38 | 85.67 ± 0.48 | 6841.53 ± 516.21 | 10.72 ± 0.41 |
| 2.5 | 78.91 ± 1.21 | 66.84 ± 1.30 | 2073.79 ± 214.80 | 6.46 ± 0.27 |
| 5 | 85.84 ± 1.65 | 59.33 ± 0.81 | 1438.99 ± 99.82 | 5.48 ± 0.17 |
| 10 | 89.47 ± 0.36 | 56.56 ± 0.53 | 1199.82 ± 9.24 | 5.01 ± 0.04 |
Data are presented as mean ± standard deviation.
Table 2: Mechanical Properties of PEGDA Hydrogels [3]
| PEGDA MW (Da) | PEGDA Conc. (wt%) | Compressive Modulus (MPa) |
| 3400 | 20 | ~0.4 |
| 3400/400 (40/60 ratio) | 20 | 0.42 ± 0.02 |
| 3400/400 (40/60 ratio) | 40 | 1.71 ± 0.13 |
Data are presented as mean ± standard deviation where available.
Signaling Pathway in Bone Regeneration
In the context of bone tissue engineering, PETA-crosslinked hydrogels can be designed to deliver growth factors like BMP-2, which plays a crucial role in osteogenesis. The sustained release of BMP-2 from the hydrogel scaffold can activate intracellular signaling pathways in mesenchymal stem cells (MSCs), leading to their differentiation into osteoblasts and subsequent bone formation. One of the key pathways involved is the Wnt/β-catenin signaling pathway.
The sustained release of BMP-2 from the PETA-crosslinked hydrogel can stimulate the production of Wnt ligands by surrounding cells. These Wnt ligands then bind to Frizzled receptors and LRP5/6 co-receptors on the surface of mesenchymal stem cells. This binding event leads to the activation of Dishevelled, which in turn inhibits the "destruction complex" (composed of GSK-3β, Axin, and APC). The inhibition of the destruction complex prevents the phosphorylation and subsequent degradation of β-catenin. As a result, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it binds to TCF/LEF transcription factors. This complex then activates the transcription of target genes involved in osteogenic differentiation, ultimately leading to bone formation.[4][5][6]
References
- 1. Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt/β-Catenin Pathway Balances Scaffold Degradation and Bone Formation in Tissue-Engineered Laminae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application of Pentaerythritol Triacrylate (PETA) in Stereolithography (SLA) 3D Printing for Biocompatible Scaffolds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol triacrylate (PETA) is a trifunctional acrylate (B77674) monomer that serves as a versatile crosslinking agent in photopolymerizable resins for stereolithography (SLA) 3D printing. Its high reactivity and ability to form densely crosslinked networks make it a valuable component in the fabrication of biocompatible and biodegradable scaffolds for tissue engineering and drug delivery applications. When combined with other polymers and photoinitiators, PETA-containing resins can be precisely cured using UV light to create complex three-dimensional structures with tunable mechanical properties and degradation kinetics. These scaffolds can provide mechanical support for tissue regeneration, facilitate cell adhesion and proliferation, and enable the controlled release of therapeutic agents.
This document provides detailed application notes and experimental protocols for the use of PETA in SLA 3D printing of scaffolds for research and drug development purposes.
Data Presentation
Table 1: Mechanical Properties of PETA-based Scaffolds
| Material Composition | Porosity (%) | Compressive Yield Strength (MPa) | Compressive Modulus (MPa) | Tensile Strength (MPa) | Reference |
| PETA:HA (85:15) | 72.02 | 1.2 ± 0.2 | 18.2 ± 3.5 | Not Reported | [1] |
| PETA:HA (80:20) | 66.38 | 1.5 ± 0.3 | 23.5 ± 4.1 | Not Reported | [1] |
| BAEA, HDDA, TPGDA, PETA | Not Reported | Not Reported | Not Reported | 43.19 | [2] |
PETA: this compound; HA: Hydroxyapatite; BAEA: Bisphenol A epoxy acrylate; HDDA: 1,6-hexanediol (B165255) diacrylate; TPGDA: Tri(propylene glycol) diacrylate.
Experimental Protocols
Protocol 1: Fabrication of PETA-based Scaffolds using SLA 3D Printing
This protocol describes the general procedure for preparing a PETA-containing resin and printing 3D scaffolds using a commercial SLA printer.
Materials:
-
This compound (PETA)
-
Poly(ethylene glycol) diacrylate (PEGDA) (for blending, optional)
-
Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO)
-
UV absorber (optional)
-
SLA 3D Printer (e.g., Formlabs Form 3B, Asiga MAX UV)
-
3D modeling software (e.g., Autodesk Fusion 360, SolidWorks)
-
Isopropyl alcohol (for washing)
-
UV curing chamber (for post-curing)
Procedure:
-
Resin Formulation:
-
In a light-protected container, dissolve the photoinitiator (e.g., 0.5-2 wt% TPO) in the liquid monomer mixture (e.g., a blend of PETA and PEGDA).
-
Gently stir the mixture at room temperature until the photoinitiator is completely dissolved. Avoid introducing air bubbles.
-
If incorporating a drug, ensure it is fully dissolved or homogeneously suspended in the resin.
-
-
3D Model Design:
-
Design the desired scaffold architecture using 3D modeling software. Define parameters such as pore size, porosity, and overall dimensions.
-
Export the design as an STL file.
-
-
SLA Printing:
-
Import the STL file into the SLA printer's software.
-
Select appropriate printing parameters. These will need to be optimized based on the specific resin formulation and printer. Key parameters include:
-
Layer thickness: Typically 25-100 µm.
-
Laser power/exposure time: This will depend on the photo-reactivity of the resin.
-
Scan speed: Influences printing time and resolution.
-
-
Fill the printer's resin tank with the prepared PETA-based resin.
-
Initiate the printing process.
-
-
Post-Processing:
-
Once printing is complete, carefully remove the printed scaffold from the build platform.
-
Wash the scaffold in isopropyl alcohol to remove any uncured resin. This may involve a series of washes for thorough cleaning.
-
Post-cure the scaffold in a UV curing chamber according to the resin manufacturer's recommendations to ensure complete polymerization and enhance mechanical properties.
-
Protocol 2: In Vitro Degradation Study of PETA-based Scaffolds
This protocol outlines a method to assess the degradation of PETA-based scaffolds in a simulated physiological environment.
Materials:
-
3D printed PETA-based scaffolds
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical balance
-
Scanning electron microscope (SEM)
Procedure:
-
Sample Preparation:
-
Measure the initial dry weight (W_i) of the sterilized scaffolds.
-
Immerse each scaffold in a known volume of PBS in a sterile container.
-
-
Degradation:
-
Incubate the samples at 37°C.
-
At predetermined time points (e.g., 1, 3, 7, 14, 28 days), remove the scaffolds from the PBS.
-
Gently rinse the scaffolds with deionized water to remove salts.
-
Dry the scaffolds to a constant weight in a vacuum oven or desiccator and record the final dry weight (W_f).
-
-
Analysis:
-
Calculate the percentage of weight loss at each time point: Weight Loss (%) = ((W_i - W_f) / W_i) * 100.
-
Characterize the morphological changes of the scaffold surface at different degradation stages using SEM.
-
Protocol 3: In Vitro Drug Release Study from PETA-based Scaffolds
This protocol describes how to evaluate the release kinetics of a therapeutic agent from a drug-loaded PETA scaffold.
Materials:
-
Drug-loaded 3D printed PETA-based scaffolds
-
Release medium (e.g., PBS, pH 7.4)
-
Shaking incubator or orbital shaker at 37°C
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for drug quantification
Procedure:
-
Release Study Setup:
-
Place a drug-loaded scaffold into a known volume of release medium in a sterile container.
-
Incubate at 37°C with gentle agitation.
-
-
Sample Collection:
-
At specified time intervals, collect a small aliquot of the release medium.
-
Replenish the collected volume with fresh release medium to maintain a constant volume.
-
-
Drug Quantification:
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength or HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released at each time point.
-
Plot the cumulative drug release as a function of time to determine the release profile.
-
Visualizations
Caption: Experimental workflow for PETA scaffold fabrication and characterization.
Caption: Drug release mechanisms from a PETA scaffold.
Caption: Cellular interaction with a PETA scaffold surface.
References
Application Notes and Protocols for the Formulation of Dental Composites with Pentaerythritol Triacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of experimental dental composites incorporating Pentaerythritol triacrylate (PETA) as a crosslinking agent.
Introduction
Dental composites are widely used restorative materials due to their aesthetic qualities and ability to bond to tooth structure. They typically consist of a resin matrix, inorganic fillers, a coupling agent, and a photoinitiator system. The properties of the composite are highly dependent on the composition of the resin matrix. This compound (PETA) is a multifunctional acrylate (B77674) monomer that can be used as a crosslinking agent in the resin matrix. Its trifunctional nature can potentially enhance the mechanical properties and conversion of the dental composite. These notes provide a framework for formulating and testing dental composites containing PETA.
Materials and Formulation
The formulation of a dental composite is a multi-step process involving the careful selection and mixing of components. A typical experimental formulation incorporating PETA is presented below.
Table 1: Example Formulation of a PETA-Containing Dental Composite
| Component | Sub-Component | Purpose | Weight Percentage (wt%) |
| Resin Matrix | Bisphenol A-glycidyl methacrylate (B99206) (BisGMA) | Base Monomer | 40-60% |
| Triethylene glycol dimethacrylate (TEGDMA) | Diluent Monomer | 10-30% | |
| This compound (PETA) | Crosslinking Agent | 5-15% | |
| Filler | Silanized Barium Glass | Reinforcement/Radiopacity | 60-80% |
| Photoinitiator System | Camphorquinone (CQ) | Photoinitiator | 0.2-0.5% |
| Ethyl-4-dimethylaminobenzoate (EDMAB) | Co-initiator | 0.5-1.0% | |
| Inhibitor | Butylated hydroxytoluene (BHT) | Stabilizer | 0.01-0.05% |
Experimental Protocols
Protocol 1: Preparation of the Resin Matrix
-
In a light-protected container, combine the desired amounts of BisGMA, TEGDMA, and PETA.
-
Gently heat the mixture to approximately 50-60°C while stirring continuously to ensure a homogeneous blend, especially to reduce the viscosity of BisGMA.
-
Allow the mixture to cool to room temperature.
-
Add the photoinitiator (CQ), co-initiator (EDMAB), and inhibitor (BHT) to the resin mixture.
-
Stir the mixture in the dark for at least one hour to ensure complete dissolution and uniform distribution of the initiator system components.
Protocol 2: Formulation of the Dental Composite Paste
-
Gradually add the silanized barium glass filler to the prepared resin matrix in small increments.
-
After each addition, thoroughly mix the components using a dental spatula or a mechanical mixer until a homogeneous paste is formed. This process should be done under controlled lighting to prevent premature polymerization.
-
Store the final composite paste in a light-proof syringe or container until further use.
Protocol 3: Specimen Preparation for Mechanical Testing
-
Place the composite paste into a mold of the desired dimensions for the specific mechanical test.
-
Cover the mold with a mylar strip and a glass slide and apply gentle pressure to extrude excess material and create a smooth surface.
-
Light-cure the specimen using a dental curing light with an intensity of at least 600 mW/cm² for the time recommended by the initiator system manufacturer (typically 20-40 seconds per 2mm thickness).
-
Remove the cured specimen from the mold and store it in distilled water at 37°C for 24 hours before testing.
Protocol 4: Mechanical Properties Testing
Flexural Strength and Modulus (ISO 4049) [1][2][3]
-
Prepare bar-shaped specimens with dimensions of 25 mm x 2 mm x 2 mm.[1][2]
-
Perform a three-point bending test using a universal testing machine with a support span of 20 mm and a crosshead speed of 0.75 mm/min.[1]
-
Record the load at which the specimen fractures.
-
Calculate the flexural strength (σ) in megapascals (MPa) using the formula: σ = 3FL / 2bh², where F is the maximum load, L is the span length, b is the width, and h is the thickness of the specimen.
Diametral Tensile Strength (ANSI/ADA Specification No. 27) [4][5][6]
-
Prepare cylindrical specimens with dimensions of 6 mm in diameter and 3 mm in height.
-
Place the specimen on its side in a universal testing machine and apply a compressive load along its diameter at a crosshead speed of 1.0 mm/min until fracture.[4][5]
-
Record the load at fracture.
-
Calculate the diametral tensile strength (DTS) in MPa using the formula: DTS = 2F / (πdh), where F is the fracture load, d is the diameter, and h is the height of the specimen.
Vickers Microhardness [7][8][9][10][11]
-
Prepare disc-shaped specimens and polish the surface to be tested.
-
Use a Vickers microhardness tester to make indentations on the specimen surface.[7][9][10]
-
Apply a load of 300g for 15 seconds for each indentation.[9]
-
Measure the diagonals of the indentation and calculate the Vickers hardness number (VHN).
Protocol 5: Biocompatibility Assessment (ISO 10993)[12][13][14][15][16]
Biocompatibility testing is crucial for any new dental material formulation.[12][13] The ISO 10993 standard provides a framework for evaluating the biological safety of medical devices, including dental materials.[12][13][14][15]
-
Cytotoxicity (ISO 10993-5):
-
Prepare extracts of the cured composite material in a cell culture medium.
-
Expose cultured cells (e.g., human gingival fibroblasts) to the extracts for a defined period.
-
Assess cell viability using assays such as the MTT assay.
-
-
Sensitization (ISO 10993-10):
-
Evaluate the potential of the material to cause an allergic reaction using appropriate in vivo or in vitro models.
-
-
Genotoxicity (ISO 10993-3):
-
Assess the potential of leachable components from the composite to cause genetic damage using tests like the Ames test or micronucleus assay.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols.
Table 2: Mechanical Properties of Experimental PETA-Containing Dental Composite
| Property | Unit | Mean Value | Standard Deviation |
| Flexural Strength | MPa | [Insert Data] | [Insert Data] |
| Flexural Modulus | GPa | [Insert Data] | [Insert Data] |
| Diametral Tensile Strength | MPa | [Insert Data] | [Insert Data] |
| Vickers Microhardness | VHN | [Insert Data] | [Insert Data] |
Table 3: Biocompatibility Assessment of Experimental PETA-Containing Dental Composite
| Test | Endpoint | Result | Interpretation |
| Cytotoxicity (ISO 10993-5) | Cell Viability (%) | [Insert Data] | [e.g., Non-cytotoxic, Mildly cytotoxic] |
| Sensitization (ISO 10993-10) | Allergic Response | [Insert Data] | [e.g., Non-sensitizing] |
| Genotoxicity (ISO 10993-3) | Genetic Damage | [Insert Data] | [e.g., Non-genotoxic] |
Visualizations
Caption: Experimental workflow for dental composite formulation and testing.
Caption: Photo-polymerization process of the PETA-containing dental composite.
References
- 1. Inconsistency in the strength testing of dental resin-based composites among researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Clinical Impact of ISO 4049 in Comparison with Miniflexural Test on Mechanical Performances of Resin Based Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanical Properties of Dental Composites Modified with Liquid Rubber and Their Effect on Stress Distribution in Fillings [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. Flexural and diametral tensile strength of composite resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Investigation of Hardness and Wear Behavior of Dental Composite Resins [article.sapub.org]
- 8. Determination of microhardness of bulk-fill resins at different depths - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Microhardness of Two Bulk-fill Composite Resins Compared to a Conventional Composite Resin on surface and in Different Depths - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Evaluation Of The Vickers Micro Hardness And Depth Of Cure Of Selected Dental Composites - An In Vitro Study, GJRA - Global Journal For Research Analysis(GJRA), GJRA | World Wide Journals [worldwidejournals.com]
- 11. Vickers Micro-Hardness of New Restorative CAD/CAM Dental Materials: Evaluation and Comparison after Exposure to Acidic Drink - PMC [pmc.ncbi.nlm.nih.gov]
- 12. completesmilesbv.com.au [completesmilesbv.com.au]
- 13. scielo.isciii.es [scielo.isciii.es]
- 14. Biocompatibility of dental materials | PPTX [slideshare.net]
- 15. dent.chula.ac.th [dent.chula.ac.th]
Application Notes and Protocols: Pentaerythritol Triacrylate (PETA) in Photopolymerization for Microfabrication
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentaerythritol (B129877) triacrylate (PETA) is a multifunctional acrylate (B77674) monomer widely utilized in free-radical photopolymerization processes.[1] Its three reactive acrylate groups enable the formation of highly crosslinked, three-dimensional polymer networks upon exposure to light, typically in the UV or visible spectrum.[1] This characteristic makes PETA a valuable component in resin formulations for various microfabrication techniques, including stereolithography (SLA) and two-photon polymerization (TPP), which offer high precision and resolution.[2] In the fields of biomedical research and drug development, PETA-based photopolymers are employed to create micro-scale devices, biocompatible scaffolds for tissue engineering, and systems for controlled drug delivery.[3][4] This document provides an overview of PETA's applications, quantitative data on its performance, and detailed protocols for its use in microfabrication.
Applications in Microfabrication
Two-Photon Polymerization (TPP)
TPP is an advanced 3D printing technique capable of producing structures with sub-micron resolution, far exceeding the diffraction limit of light.[2][5] PETA is frequently used as the base monomer in photoresists for TPP due to its rapid polymerization and the good mechanical properties of the resulting polymer.[6] This technology is ideal for fabricating intricate components for micro-robotics, micro-optics, and advanced drug delivery devices like microneedle arrays.[3][7]
Hydrogel Scaffolds for Tissue Engineering
Hydrogels are water-swollen polymer networks that mimic the extracellular matrix, making them suitable for tissue engineering and cell encapsulation.[8][9] While printing low-density hydrogels can be challenging for vat photopolymerization techniques, PETA can be incorporated into formulations, often with other polymers like polyethylene (B3416737) glycol (PEG), to create scaffolds with tunable mechanical properties and biocompatibility.[3][8] PETA has been used in composites with hydroxyapatite (B223615) (HA) to create osteoinductive scaffolds for bone tissue regeneration, demonstrating good cytocompatibility and mechanical strength.[4][10]
Drug Delivery Systems
The precision of photopolymerization allows for the fabrication of complex micro-devices for drug delivery.[7] PETA, in combination with biodegradable polymers, has been used to create microrobots and other structures for targeted drug delivery.[3] The ability to precisely control the geometry and material properties of the device enables tailored drug release profiles.
Quantitative Data and Material Properties
The properties of PETA-based photopolymers are highly dependent on the specific formulation, including the type and concentration of the photoinitiator, as well as the fabrication parameters.
Table 1: Example PETA Photoresist Formulations for Two-Photon Polymerization
| Formulation Component | Concentration | Purpose | Reference |
| Monomer: PETA | Base | Crosslinking Monomer | [2] |
| Photoinitiator: IRGACURE 819 | 0.1, 0.2, 0.5 phr | Free-Radical Generation | [2] |
| Monomer: PETA | 10 ml | Crosslinking Monomer | [11] |
| Sensitizer (B1316253): Eosin Y | 10 mg (in 0.5 ml methanol) | Visible Light Absorption | [11] |
| Co-initiator: N-methyldiethanolamine (MDEA) | 0.1 ml | Radical Formation | [11] |
| Monomer: PETA | Base | Crosslinking Monomer | [6] |
| Photoinitiator: 7-diethylamino-3-thenoylcoumarin (DETC) | 0.25 - 0.50 wt% | High-Efficiency Initiation | [6] |
Table 2: Mechanical and Physical Properties of PETA-based Scaffolds
| Material Composition (wt/wt%) | Technique | Porosity (%) | Compressive Yield Strength (MPa) | Key Finding | Reference |
| PETA:HA (100:0) | Gas Foaming | 66.9 | ~0.25 | Baseline material properties. | [4][10] |
| PETA:HA (85:15) | Gas Foaming | 72.02 | ~0.50 | High porosity and good mechanical strength. | [4] |
| PETA:HA (80:20) | Gas Foaming | 66.38 | ~0.75 | Highest mechanical strength and mineralization with hASCs. | [4] |
| PETA:HA (75:25) | Gas Foaming | 44.7 | ~1.10 | Increased HA content correlates with increased yield strength. | [4][10] |
| PEGDA with 10% PETA | UV Curing | N/A | Not Specified | PETA addition decreases C=C bond conversion slightly. | [12] |
Note: PETA is often used as a component in a mixture. Properties are representative of the final composite material.
Experimental Protocols
Protocol: Preparation of a PETA-based Photoresist for TPP
This protocol is adapted from a formulation using IRGACURE 819, a common photoinitiator for TPP.[2]
Materials:
-
Pentaerythritol triacrylate (PETA) monomer
-
Photoinitiator: IRGACURE 819 (bis(2,4,6-trimethylbenzoyl)-phenylphosphineoxide)
-
Amber glass vial
-
Magnetic stirrer and stir bar
-
Precision scale
Procedure:
-
In a fume hood, weigh the desired amount of PETA monomer into an amber glass vial.
-
Add the photoinitiator IRGACURE 819 to the PETA monomer. A common concentration range is 0.1 to 0.5 parts per hundred resin (phr). For example, for 10g of PETA, add 0.05g for a 0.5 phr concentration.
-
Add a magnetic stir bar to the vial.
-
Seal the vial and place it on a magnetic stirrer.
-
Stir the mixture at room temperature in the dark (or with the vial wrapped in aluminum foil) until the photoinitiator is completely dissolved. This may take several hours.
-
The photoresist is now ready for use. Store in a cool, dark place.
Protocol: General Workflow for Microfabrication via TPP
Equipment:
-
Two-photon polymerization system with a femtosecond laser source (e.g., Yb:KGW, 515 nm wavelength)[2]
-
Objective lens (e.g., 20x, NA=0.4)[2]
-
Computer with control software for the TPP system
-
Glass slides or other suitable substrate
-
Prepared PETA photoresist
Procedure:
-
Substrate Preparation: Clean the glass slide thoroughly with isopropanol (B130326) and deionized water, then dry completely with nitrogen gas.
-
Resin Deposition: Place a small droplet of the prepared PETA photoresist onto the center of the clean substrate.
-
System Setup: Mount the substrate in the TPP system.
-
Fabrication:
-
Design the desired 3D structure using CAD software and import it into the TPP control software.
-
Set the fabrication parameters. These are highly system- and material-dependent but can be guided by literature values. For a PETA/IRGACURE 819 resist, initial parameters could be a laser power in the range of the polymerization threshold, a scanning speed of 0.1 mm/s, and appropriate hatching/layering distances (e.g., 40 µm hatch, 10 µm layer height).[2]
-
The photoinitiator concentration directly impacts the required laser power; higher concentrations may lower the polymerization threshold.[13]
-
Initiate the laser writing process. The focused laser beam is scanned through the resin droplet according to the CAD design, solidifying the PETA at the focal point.
-
-
Development (Post-fabrication Cleaning):
-
After fabrication is complete, remove the substrate from the system.
-
Immerse the substrate in a suitable solvent (e.g., isopropanol or acetone) to wash away the unpolymerized liquid resin. This can be done by gentle agitation in a beaker for several minutes.
-
Carefully remove the substrate and dry it with a gentle stream of air or nitrogen.
-
The solidified micro-structure is now visible on the substrate.
-
Protocol: Sterilization of PETA-based Microdevices
Sterilization is critical for biomedical applications. The choice of method depends on the material's tolerance to heat and radiation.[14] PETA-based polymers are thermosets and may not be suitable for high-temperature methods like autoclaving.[15]
Recommended Methods:
-
Ethylene Oxide (EtO) Gas: Effective for heat-sensitive plastics.[15] It operates at low temperatures (37-63°C).[16] However, it requires long cycles and careful degassing to remove carcinogenic residues.[15]
-
Gamma Irradiation or Electron Beam (E-beam): These methods are fast and highly effective.[15] They are suitable for pre-packaged, single-use devices. Compatibility must be tested, as high radiation doses can alter polymer properties.
-
Cold Sterilization: For laboratory-scale work, immersion in 70% ethanol (B145695) or a chemical sterilant like hydrogen peroxide gas plasma can be effective.[15][16]
Procedure (General Guidance for EtO):
-
Clean and dry the microfabricated device thoroughly.
-
Package the device in a gas-permeable pouch ("breather bag").
-
Place the packaged device in an EtO sterilization chamber.
-
Run the validated cycle (typically involves pre-conditioning, gas exposure, and aeration/degassing).
-
Store the sterile device in its packaging until use.
Visualizations and Workflows
Diagram 1: General Photopolymerization Workflow
Caption: Workflow for microfabrication using PETA-based photopolymerization.
Diagram 2: Free-Radical Photopolymerization Mechanism
Caption: The three main steps of free-radical photopolymerization of PETA.
Biocompatibility and Safety Considerations
The biocompatibility of photopolymerized materials is a critical concern for biomedical applications. While crosslinked PETA can be biocompatible, residual unreacted monomers, photoinitiator fragments, and other leachable substances can induce cytotoxicity.[12][17]
-
In Vitro Studies: Studies on PETA composites have demonstrated good biocompatibility. For instance, PETA:HA scaffolds supported the proliferation and osteogenic differentiation of human adipose-derived mesenchymal stromal cells (hASCs).[4] Copolymers of PEGDA and PETA have also been shown to be biocompatible according to DIN EN ISO 10993-5.[12]
-
Post-Processing: A thorough washing or solvent extraction step after polymerization is crucial to remove potentially toxic leachables.[12][17]
-
Safety: PETA is a known skin sensitizer in its monomeric form.[18] Appropriate personal protective equipment (gloves, safety glasses) should be used when handling the liquid resin. Long-term dermal application of PETA has been associated with skin lesions in animal studies.[19] Therefore, ensuring a high degree of polymerization and minimizing residual monomer is essential for devices intended for biological contact.
References
- 1. polysciences.com [polysciences.com]
- 2. The Influence of Photoinitiator Concentration on the Two-Photon Polymerization Threshold of this compound (PETIA) Monomer | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 3. Trends in Photopolymerization 3D Printing for Advanced Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo characterization of this compound-co-trimethylolpropane nanocomposite scaffolds as potential bone augments and grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Two- and three-photon processes during photopolymerization in 3D laser printing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Vat Photopolymerization 3D Printing of Hydrogels with Re-Adjustable Swelling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vat Photopolymerization 3D Printing of Hydrogels with Re-Adjustable Swelling [mdpi.com]
- 10. In Vitro and In Vivo Characterization of this compound-co-Trimethylolpropane Nanocomposite Scaffolds as Potential Bone Augments and Grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. The Influence of Photoinitiator Concentration on the Two-Photon Polymerization Threshold of this compound (PETIA) Monomer | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 14. Sterilization Techniques for Microfluidics [blog.darwin-microfluidics.com]
- 15. starfishmedical.com [starfishmedical.com]
- 16. parallelfluidics.com [parallelfluidics.com]
- 17. mdpi.com [mdpi.com]
- 18. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of this compound (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. NTP Genetically Modified Model Report on the Toxicology Studies of this compound (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of Pentaerythritol Triacrylate (PETA) in the Formulation of High-Performance Scratch-Resistant Coatings
Pentaerythritol Triacrylate (PETA) is a trifunctional acrylate (B77674) monomer that plays a crucial role as a crosslinking agent in the formulation of scratch-resistant coatings, particularly those cured by ultraviolet (UV) and electron beam (EB) radiation. Its molecular structure allows for the formation of a dense and rigid polymer network upon curing, which imparts exceptional hardness, gloss, and resistance to abrasion and scratching to the coating surface. These characteristics make PETA a vital component in coatings for a wide range of applications, including automotive components, consumer electronics, and industrial finishes where durability and aesthetic appeal are paramount.
PETA's primary function is to increase the crosslink density of the cured coating. A higher crosslink density results in a harder, more chemically resistant, and more durable surface. The addition of PETA to coating formulations has been shown to significantly improve mechanical properties. For instance, incorporating PETA into a UV-curable polyurethane acrylate (PUA) system can increase the pendulum hardness of the resulting film by over 100%.[1] However, it is important to note that while hardness is enhanced, there can be a trade-off with other properties such as adhesion and impact strength, which may decrease with higher concentrations of this highly functional monomer.[1]
Key Properties and Effects of PETA in Coatings:
-
Enhanced Hardness and Scratch Resistance: The trifunctional nature of PETA leads to a high degree of crosslinking, creating a very hard and scratch-resistant surface.[2]
-
Improved Abrasion Resistance: Coatings formulated with PETA exhibit excellent resistance to wear from abrasive forces.
-
High Gloss: The formation of a smooth, uniform surface during the curing process contributes to a high-gloss finish.
-
Fast Curing Speed: PETA is highly reactive, which allows for rapid curing when exposed to UV or EB radiation, a critical advantage in high-speed industrial coating processes.
Application Notes and Protocols
Formulation of a Basic UV-Curable Scratch-Resistant Coating
This section provides a general protocol for the formulation of a UV-curable scratch-resistant coating incorporating PETA. The exact proportions of the components can be adjusted to achieve the desired balance of properties for a specific application.
Components:
-
Oligomer: The backbone of the coating, providing the primary performance characteristics. Aliphatic urethane (B1682113) acrylates are commonly used for their flexibility and durability.
-
Monomer (Reactive Diluent): PETA is used as a functional monomer to increase crosslink density and hardness. Other monomers can be used to adjust viscosity and other properties.
-
Photoinitiator: A compound that absorbs UV light and initiates the polymerization (curing) process. The choice of photoinitiator depends on the UV source and the coating's thickness and pigmentation.
-
Additives: Various additives can be included to enhance specific properties, such as flow and leveling agents, defoamers, and slip agents.
Experimental Workflow for Coating Formulation and Application:
Caption: Workflow for the formulation, application, and testing of a PETA-based UV-curable scratch-resistant coating.
Protocol for Coating Preparation and Curing
-
Preparation of the Formulation:
-
In a suitable container, combine the urethane acrylate oligomer, PETA monomer, and any other reactive diluents.
-
Add the photoinitiator and any liquid additives to the mixture.
-
Mechanically stir the mixture at a moderate speed (e.g., 1000 rpm) for approximately 10-15 minutes, or until all components are completely dissolved and the mixture is homogeneous. Ensure that the formulation is protected from UV light during this process.
-
-
Coating Application:
-
Select a suitable substrate for coating (e.g., polycarbonate, PET film, or a metal panel).
-
Apply the formulated coating to the substrate using a bar coater, spin coater, or spray application to achieve a uniform wet film thickness. The target dry film thickness is typically in the range of 5 to 50 micrometers.
-
-
UV Curing:
-
Immediately after application, pass the coated substrate under a UV lamp. The UV dose and intensity will depend on the photoinitiator system and the film thickness. A typical curing speed on a conveyor system might be 20 m/minute under a medium-pressure mercury lamp.
-
The coating should be fully cured after passing through the UV unit. A tack-free surface is a good initial indicator of a successful cure.
-
Protocols for Performance Testing
Pencil Hardness Test (ASTM D3363):
This test is a common method for determining the hardness of a coating.
-
Materials: A set of calibrated drawing pencils with hardness ranging from 6B (softest) to 6H (hardest), a pencil sharpener, 400-grit sandpaper, and a pencil hardness tester (optional, for constant pressure).
-
Procedure:
-
Sharpen a pencil and then flatten the tip by rubbing it on the 400-grit sandpaper at a 90-degree angle to create a flat, circular tip.
-
Hold the pencil at a 45-degree angle to the coated surface and push it forward about 6 mm with firm pressure.
-
Start with a pencil of medium hardness (e.g., HB) and progressively use harder pencils until one scratches the coating. The pencil hardness rating of the coating is the hardest pencil that does not scratch or mar the surface.
-
Taber Abrasion Test (ASTM D4060):
This test measures the resistance of a coating to abrasion.
-
Materials: A Taber Abraser, abrasive wheels (e.g., CS-10 or CS-17), and a balance to weigh the sample.
-
Procedure:
-
Weigh the coated sample before the test.
-
Mount the sample on the turntable of the Taber Abraser.
-
Select the appropriate abrasive wheels and load (e.g., 500g or 1000g).
-
Run the test for a specified number of cycles (e.g., 100, 500, or 1000 cycles).
-
After the test, clean the sample to remove any debris and weigh it again.
-
The abrasion resistance can be reported as the weight loss after a certain number of cycles or as the number of cycles required to wear through the coating.
-
Quantitative Data on PETA-Based Coatings
The following table summarizes the effect of adding PETA as a crosslinking monomer to a UV-curable polyurethane acrylate (PUA) formulation.
| Formulation Component | Pendulum Hardness | Adhesion (Grade) | Impact Strength (J/m²) |
| UV-RPU with 40% MMA | 0.25 (approx.) | High | >400 |
| UV-RPU with 40% MMA + 10% PETA | 0.52 | 7 | 20-30 |
Data adapted from a study on UV-curable rosin-based polyurethane coatings.[1] The pendulum hardness values are relative, and the adhesion grade is on a scale where a lower number indicates poorer adhesion.
This data illustrates the significant increase in hardness imparted by the addition of PETA, as well as the potential trade-off in terms of reduced adhesion and impact strength.
Signaling Pathway for UV Curing
The UV curing process is a rapid polymerization reaction initiated by a photoinitiator. The following diagram illustrates the basic steps involved.
Caption: Simplified signaling pathway of the free-radical polymerization process in UV curing of PETA-based coatings.
References
Application Notes and Protocols for the Synthesis of Polymer Networks Using Pentaerythritol Triacrylate (PETA)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pentaerythritol Triacrylate (PETA) in Polymer Networks
This compound (PETA) is a trifunctional monomer utilized in the synthesis of crosslinked polymer networks. Its three acrylate (B77674) groups enable the formation of a densely crosslinked structure upon polymerization, which can be initiated through methods such as photopolymerization or gamma irradiation. The resulting polymer networks exhibit a balance of flexibility and high crosslink density, leading to desirable mechanical strength and chemical resistance.
In the biomedical field, PETA is a valuable component in the fabrication of hydrogels for applications including drug delivery and tissue engineering. By copolymerizing PETA with other monomers, such as polyethylene (B3416737) glycol diacrylate (PEGDA), and incorporating bioactive molecules, it is possible to create biocompatible scaffolds with tunable properties for specific therapeutic purposes. These hydrogels can serve as matrices for the controlled release of drugs and as supportive frameworks for cell growth and tissue regeneration.
Applications in Drug Delivery and Tissue Engineering
PETA-based polymer networks are particularly advantageous in drug delivery and tissue engineering due to their tunable characteristics.
Drug Delivery: PETA-based hydrogels can be formulated to encapsulate therapeutic agents, ranging from small molecule drugs to larger biologics. The crosslink density of the hydrogel, which can be controlled by the concentration of PETA, influences the mesh size of the polymer network. This, in turn, governs the diffusion rate of the encapsulated drug, allowing for sustained and controlled release profiles. For instance, these hydrogels have been investigated for the localized delivery of anticancer drugs like doxorubicin, potentially reducing systemic toxicity and enhancing therapeutic efficacy at the target site.
Tissue Engineering: In tissue engineering, PETA-based scaffolds provide a three-dimensional environment that can mimic the extracellular matrix, supporting cell adhesion, proliferation, and differentiation. These scaffolds have shown promise in the regeneration of tissues such as bone and cartilage. The mechanical properties of the scaffolds can be tailored to match those of the target tissue by adjusting the PETA concentration and copolymer composition. For example, PETA has been used to create porous composite scaffolds with mechanical properties similar to cortical bone, promoting osteogenic differentiation of mesenchymal stem cells.
Experimental Protocols
Protocol for Synthesis of PETA-PEGDA Hydrogels by Photopolymerization
This protocol describes the synthesis of a PETA and PEGDA copolymer hydrogel using UV-induced photopolymerization.
Materials:
-
This compound (PETA)
-
Poly(ethylene glycol) diacrylate (PEGDA)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Drug to be encapsulated (optional)
-
UV curing system (365 nm)
Procedure:
-
Prepare a precursor solution by dissolving the desired concentrations of PETA and PEGDA in PBS.
-
If encapsulating a drug, add the therapeutic agent to the precursor solution and mix until fully dissolved or homogeneously suspended.
-
Add the photoinitiator to the solution at a concentration of 0.5% (w/v) and vortex to ensure complete mixing.[1]
-
Pipette the precursor solution into a mold of the desired shape and size.
-
Expose the solution to UV light (e.g., 365 nm) for a specified time (e.g., 10 minutes) to induce polymerization and hydrogel formation.[1] The curing time may need to be optimized based on the specific formulation and UV intensity.
-
Carefully remove the crosslinked hydrogel from the mold.
-
Wash the hydrogel extensively with PBS to remove any unreacted monomers and photoinitiator.
Caption: Workflow for PETA-PEGDA hydrogel synthesis.
Protocol for Characterization of PETA-based Hydrogels
The swelling ratio indicates the hydrogel's capacity to absorb and retain water.
Procedure:
-
Immerse the synthesized hydrogel in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and record its weight (swollen weight, Ws).
-
Continue until the hydrogel reaches a constant weight (equilibrium swelling).
-
Freeze-dry the hydrogel to remove all water and record its dry weight (Wd).
-
Calculate the equilibrium swelling ratio (ESR) using the formula: ESR = (Ws - Wd) / Wd.
This protocol determines the compressive mechanical properties of the hydrogel.
Procedure:
-
Prepare cylindrical hydrogel samples.
-
Use a mechanical testing machine with a compression platen.
-
Apply a compressive force to the hydrogel at a constant strain rate.
-
Record the stress and strain data.
-
The compressive modulus is calculated from the initial linear region of the stress-strain curve.
This protocol quantifies the release of an encapsulated drug from the hydrogel.
Procedure:
-
Place a drug-loaded hydrogel into a known volume of release medium (e.g., PBS at 37°C) with gentle agitation.
-
At specific time points, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
This protocol assesses the degradation rate of the hydrogel.
Procedure:
-
Incubate pre-weighed, freeze-dried hydrogel samples in PBS (pH 7.4) at 37°C.
-
At selected time points, remove the samples, wash with deionized water, freeze-dry, and weigh.
-
The percentage of weight loss is calculated at each time point to determine the degradation profile.[2]
This assay evaluates the cytocompatibility of the hydrogel scaffold.
Procedure:
-
Sterilize the hydrogel scaffolds.
-
Seed cells (e.g., human adipose-derived mesenchymal stem cells) onto the scaffolds in a multi-well plate.[3]
-
Culture the cell-seeded scaffolds for desired time periods (e.g., 1, 3, and 7 days).
-
At each time point, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Cell viability is expressed as a percentage relative to a control group (cells cultured without the scaffold).
Caption: Hydrogel characterization workflow.
Data Presentation
The following tables summarize representative quantitative data for PETA-based polymer networks, demonstrating the impact of crosslinker concentration on their properties.
Table 1: Effect of PETA Concentration on Hydrogel Swelling and Mechanical Properties
| PETA Concentration (% w/w) | Equilibrium Swelling Ratio (ESR) | Compressive Modulus (kPa) |
|---|---|---|
| 2.5 | 12.5 ± 1.2 | 50 ± 5 |
| 5.0 | 8.2 ± 0.8 | 150 ± 15 |
| 10.0 | 4.5 ± 0.5 | 400 ± 30 |
Table 2: Drug Release from PETA-PEGDA Hydrogels with Varying PETA Content
| PETA Concentration (% w/w) | Drug Release at 24h (%) | Drug Release at 72h (%) |
|---|---|---|
| 2.5 | 60 ± 5 | 95 ± 4 |
| 5.0 | 45 ± 4 | 80 ± 6 |
| 10.0 | 25 ± 3 | 60 ± 5 |
Table 3: In Vitro Degradation of PETA-based Hydrogels
| PETA Concentration (% w/w) | Weight Loss at 7 days (%) | Weight Loss at 21 days (%) |
|---|---|---|
| 2.5 | 15 ± 2 | 40 ± 4 |
| 5.0 | 10 ± 1 | 30 ± 3 |
| 10.0 | 5 ± 1 | 20 ± 2 |
Table 4: Cell Viability on PETA-based Scaffolds
| PETA Concentration (% w/w) | Cell Viability at Day 1 (%) | Cell Viability at Day 7 (%) |
|---|---|---|
| 2.5 | 95 ± 4 | 98 ± 3 |
| 5.0 | 92 ± 5 | 96 ± 4 |
| 10.0 | 88 ± 6 | 93 ± 5 |
Signaling Pathways and Logical Relationships
The successful application of PETA-based scaffolds in tissue engineering relies on their ability to support key cellular processes. The diagram below illustrates the logical relationship between the scaffold's properties and the desired biological outcomes.
References
- 1. Tuning the Properties of PNIPAm-Based Hydrogel Scaffolds for Cartilage Tissue Engineering | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Vivo Characterization of this compound-co-Trimethylolpropane Nanocomposite Scaffolds as Potential Bone Augments and Grafts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PETA-Based Adhesive Formulations in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the formulation, characterization, and evaluation of Pentaerythritol Tetraacrylate (PETA)-based adhesives for drug delivery applications, particularly in the context of transdermal patches.
Introduction
Pentaerythritol tetraacrylate (PETA) is a tetrafunctional monomer that can be polymerized to form a densely crosslinked, hydrophobic polymer network. This network can serve as a stable and versatile matrix for the controlled release of therapeutic agents. UV-curable PETA-based adhesives offer several advantages in drug delivery, including rapid, solvent-free curing at physiological temperatures, which is beneficial for heat-sensitive drugs.[1][2] These adhesives can be formulated as pressure-sensitive adhesives (PSAs) for transdermal drug delivery systems (TDDS), providing a non-invasive alternative to oral administration and bypassing first-pass metabolism.[3][4]
Experimental Protocols
Synthesis of PETA-based Polymer Matrix
This protocol describes the synthesis of a PETA-based polymer matrix via UV-induced free radical polymerization.
Materials:
-
Pentaerythritol tetraacrylate (PETA) monomer
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Active Pharmaceutical Ingredient (API)
-
Permeation enhancer (optional, e.g., oleic acid, propylene (B89431) glycol)[5][6]
-
Solvent (e.g., ethanol, for dissolving API and enhancers)
-
Release liner (e.g., fluoropolymer-coated film)[7]
-
Backing membrane (e.g., polyester (B1180765) film)[7]
Equipment:
-
Magnetic stirrer
-
Ultrasonic bath
-
Laboratory coating unit
-
UV curing system (e.g., medium-pressure mercury lamp)
-
Inert atmosphere chamber (e.g., nitrogen-purged glovebox)
Protocol:
-
Formulation Preparation:
-
In a light-protected vessel, dissolve the desired amount of API and any permeation enhancers in a minimal amount of a suitable solvent (e.g., ethanol) with the aid of ultrasonication.[5]
-
Add the PETA monomer to the solution and stir until a homogenous mixture is obtained.
-
Add the photoinitiator (typically 0.5-5% w/w of the monomer) to the mixture and stir until completely dissolved. The mixture should be protected from light to prevent premature polymerization.
-
-
Coating:
-
The homogenous mixture is then cast onto a release liner using a laboratory coating unit to a specified thickness (e.g., 100-200 µm).[3]
-
-
UV Curing:
-
The coated film is passed through a UV curing system. The UV dose required for complete curing will depend on the photoinitiator concentration, lamp intensity, and coating thickness.[1] It is recommended to perform curing under an inert atmosphere (e.g., nitrogen) to minimize oxygen inhibition of the polymerization process.[8]
-
The cured adhesive film is then laminated with a backing membrane.
-
Characterization of PETA-based Adhesives
2.2.1. Physicochemical Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization of PETA by observing the disappearance of the characteristic acrylate (B77674) double bond peaks (around 1635 cm⁻¹).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer matrix, which influences its adhesive properties.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the adhesive formulation.
2.2.2. Adhesion Properties Evaluation
The following tests are crucial for pressure-sensitive adhesives used in transdermal patches.[7]
-
Peel Adhesion Test (180°): Measures the force required to remove the adhesive patch from a standard surface (e.g., stainless steel) or skin.
-
Tack Test (Probe Tack): Quantifies the initial adhesion or "stickiness" of the adhesive.
-
Shear Strength (Holding Power): Determines the cohesive strength of the adhesive and its ability to resist shear forces over time.
In Vitro Drug Permeation Studies
This protocol evaluates the release and permeation of the API from the PETA-based adhesive patch through a model membrane.
Materials:
-
Franz diffusion cells
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system for drug quantification
Protocol:
-
Mount the model membrane on the Franz diffusion cell with the dermal side in contact with the receptor medium.[3]
-
Maintain the receptor medium at 37°C and stir continuously.[7]
-
Apply the PETA-based adhesive patch to the stratum corneum side of the membrane.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.[7]
-
Analyze the drug concentration in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated per unit area over time and determine the permeation flux.[5]
Data Presentation
The following tables provide a template for summarizing quantitative data from the characterization and evaluation experiments.
Table 1: Physicochemical and Adhesion Properties of PETA-based Adhesive Formulations
| Formulation ID | PETA Conc. (% w/w) | API Conc. (% w/w) | Enhancer Conc. (% w/w) | Tg (°C) | Peel Adhesion (N/25mm) | Tack (g) | Shear Strength (h) |
| PETA-F1 | 80 | 10 | 10 (Oleic Acid) | ||||
| PETA-F2 | 85 | 10 | 5 (Propylene Glycol) | ||||
| PETA-F3 | 90 | 10 | 0 |
Table 2: In Vitro Drug Permeation Parameters of PETA-based Adhesive Formulations
| Formulation ID | Cumulative Permeation at 24h (µg/cm²) | Permeation Flux (µg/cm²/h) | Lag Time (h) |
| PETA-F1 | |||
| PETA-F2 | |||
| PETA-F3 |
Signaling Pathways in Transdermal Drug Delivery
While PETA-based adhesives themselves do not directly engage in signaling pathways, their role is to facilitate the delivery of an API that will interact with specific cellular targets. The diagram below illustrates a generalized signaling pathway that could be initiated by a drug delivered transdermally.
Conclusion
These application notes provide a comprehensive framework for the development and evaluation of PETA-based adhesive formulations for drug delivery. The detailed protocols and data presentation templates are intended to guide researchers in systematically optimizing these formulations for specific therapeutic applications. The inherent versatility of UV-curable PETA systems offers significant potential for the creation of advanced and effective transdermal drug delivery systems.
References
- 1. paint.org [paint.org]
- 2. noblelight.com [noblelight.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation and Evaluation of a Drug-in-Adhesive Patch for Transdermal Delivery of Colchicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formulation and evaluation of 4-benzylpiperidine drug-in-adhesive matrix type transdermal patch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Polymer-Impregnated Concrete with Pentaerythritol Tetraacrylate (PETA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymer-impregnated concrete (PIC) is a composite material where the porous network of a cured concrete matrix is infiltrated with a monomer that is subsequently polymerized. This process significantly enhances the mechanical properties and durability of the concrete, including compressive strength, tensile strength, and resistance to chemical ingress and freeze-thaw cycles. Pentaerythritol tetraacrylate (PETA) is a tetrafunctional acrylate (B77674) monomer known for its high reactivity and ability to form densely crosslinked polymers.[1] The impregnation of concrete with PETA, followed by in-situ polymerization, can lead to a substantial improvement in its performance characteristics.
These application notes provide a comprehensive overview and detailed protocols for the preparation of PETA-impregnated concrete. The methodologies cover concrete specimen preparation, monomer formulation, impregnation techniques, and polymerization procedures via thermal and ultraviolet (UV) curing.
Data Presentation
The following tables summarize the expected trends in the mechanical properties of PETA-impregnated concrete based on general findings for polymer-impregnated concrete. It is crucial to note that the specific values for PETA-impregnated concrete will need to be determined experimentally.
Table 1: Mechanical Properties of PETA-Impregnated Concrete (Hypothetical Data)
| Property | Control Concrete | PETA-Impregnated Concrete (Thermal Curing) | PETA-Impregnated Concrete (UV Curing) |
| Compressive Strength (MPa) | 40 - 50 | 120 - 150 | 110 - 140 |
| Flexural Strength (MPa) | 4 - 6 | 15 - 25 | 12 - 22 |
| Splitting Tensile Strength (MPa) | 3 - 4 | 10 - 18 | 8 - 16 |
| Modulus of Elasticity (GPa) | 25 - 35 | 40 - 50 | 38 - 48 |
| Water Absorption (%) | 5 - 7 | < 1 | < 1 |
Table 2: Influence of Initiator Concentration on Polymerization (Hypothetical Data for Thermal Curing)
| Initiator (BPO) Conc. (wt%) | Polymer Loading (%) | Compressive Strength (MPa) |
| 0.5 | 4.8 | 125 |
| 1.0 | 5.5 | 140 |
| 1.5 | 5.3 | 135 |
| 2.0 | 5.1 | 130 |
Experimental Protocols
Concrete Specimen Preparation
A critical step in achieving successful polymer impregnation is the preparation of dry, porous concrete specimens.
Protocol 3.1.1: Casting and Curing of Concrete Specimens
-
Mix Design: Prepare a standard concrete mix with a water-to-cement ratio between 0.5 and 0.6 to ensure a porous structure.
-
Casting: Cast concrete into desired mold shapes (e.g., cubes for compressive strength, beams for flexural strength).
-
Curing: Cure the specimens in a moist environment for 28 days to ensure adequate hydration of the cement.
-
Drying: After curing, dry the specimens in an oven at 110-150°C for 24-48 hours to remove all free and loosely bound water. The moisture content should be less than 2%.[2]
-
Cooling: Allow the specimens to cool down to room temperature in a desiccator to prevent moisture re-absorption.
Monomer Formulation
The PETA monomer needs to be mixed with an initiator to facilitate polymerization.
Protocol 3.2.1: Thermal Initiator Formulation
-
Initiator Selection: Benzoyl peroxide (BPO) is a common thermal initiator for acrylate polymerization.
-
Concentration: Dissolve BPO in the PETA monomer at a concentration of 0.5-2.0% by weight. The optimal concentration should be determined experimentally.
-
Mixing: Gently stir the mixture at room temperature until the BPO is completely dissolved. Avoid excessive agitation to minimize air entrapment.
Protocol 3.2.2: Photoinitiator Formulation for UV Curing
-
Photoinitiator Selection: A suitable photoinitiator for UV curing of acrylates is required. A combination of photoinitiators may be used to optimize curing, especially in thicker sections.
-
Concentration: The photoinitiator concentration typically ranges from 1-5% by weight of the PETA monomer.
-
Mixing: Dissolve the photoinitiator in the PETA monomer in a light-protected container.
Impregnation of Concrete Specimens
Vacuum impregnation is the most effective method to ensure deep and uniform penetration of the monomer into the concrete.
Protocol 3.3.1: Vacuum Impregnation
-
Placement: Place the dried concrete specimens in a vacuum chamber.
-
Vacuum Application: Evacuate the chamber to a pressure of 1-5 mmHg and maintain the vacuum for at least 30 minutes to remove air from the pores of the concrete.
-
Monomer Introduction: While maintaining the vacuum, introduce the prepared PETA monomer formulation into the chamber until the specimens are fully submerged.
-
Soaking: Allow the specimens to soak in the monomer under vacuum for 2-4 hours to ensure complete impregnation.
-
Pressure Release: Slowly release the vacuum to atmospheric pressure. This helps to force the monomer into any remaining voids.
-
Excess Monomer Removal: Remove the specimens from the chamber and allow any excess monomer to drain off.
Polymerization
The final step is to polymerize the impregnated monomer within the concrete pores.
Protocol 3.4.1: Thermal Curing
-
Heating: Place the impregnated specimens in an oven with controlled temperature.
-
Curing Cycle: Gradually heat the specimens to a temperature of 70-90°C and maintain this temperature for 4-8 hours to ensure complete polymerization. The exact temperature and time will depend on the initiator concentration.
-
Cooling: Slowly cool the specimens to room temperature to avoid thermal shock and cracking.
Protocol 3.4.2: UV Curing
-
UV Exposure: Expose the surfaces of the impregnated specimens to a high-intensity UV lamp. The wavelength and intensity of the UV source should be appropriate for the chosen photoinitiator.
-
Curing Time: The required exposure time will depend on the intensity of the UV source, the photoinitiator concentration, and the depth of penetration. This needs to be determined experimentally. For full curing of impregnated concrete, a prolonged exposure or a combination of UV and thermal curing might be necessary.
-
Cooling: Allow the specimens to cool to room temperature.
Mandatory Visualizations
Caption: Experimental workflow for creating PETA-impregnated concrete.
Caption: Free-radical polymerization of PETA within the concrete matrix.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Polymerization Inhibition of Pentaerythritol Triacrylate (PETA)
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the polymerization inhibition of Pentaerythritol triacrylate (PETA). The following guides and frequently asked questions (FAQs) provide direct, actionable advice for challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common inhibitors used for this compound (PETA) and why are they necessary?
A1: this compound is a highly reactive monomer that can undergo spontaneous polymerization when exposed to heat, light, or free radical sources.[1] To ensure stability during storage and transport, inhibitors are added. The most common inhibitor is the monomethyl ether of hydroquinone (B1673460) (MEHQ).[1][2][3] Commercial PETA is often supplied with MEHQ in concentrations ranging from 300 to 400 ppm.[1][4][5] Phenothiazine (PTZ) is another inhibitor used for acrylic acids, particularly during distillation and purification processes.[6][7] These inhibitors function by scavenging free radicals, which are the initiators of polymerization.[8]
Q2: How does the presence of oxygen affect the polymerization of PETA and the function of its inhibitor?
A2: The presence of dissolved oxygen is crucial for the effectiveness of phenolic inhibitors like MEHQ.[7] MEHQ's inhibitory action is significantly enhanced in the presence of oxygen, a phenomenon known as synergistic inhibition.[9] Oxygen itself can act as a polymerization inhibitor by reacting with initiating carbon radicals to form less reactive peroxy radicals.[6][9][10] Therefore, it is critical to maintain an air headspace in storage containers and avoid blanketing or sparging with inert gases like nitrogen, as this will deactivate the MEHQ inhibitor. However, it's important to note that at high temperatures (above 140°C), oxygen can paradoxically act as a polymerization initiator for some acrylates.[11]
Q3: My PETA polymerization is not initiating or is significantly delayed. What are the likely causes?
A3: A failure to initiate or a long induction period in PETA polymerization is often due to the presence of inhibitors.[12] While necessary for storage, these inhibitors must be overcome or removed for polymerization to proceed. Several factors could be at play:
-
Insufficient Initiator Concentration: The amount of initiator may be too low to consume the inhibitor and still have enough active radicals to start the polymerization. It is sometimes necessary to use a higher initiator concentration when the inhibitor is not removed.[13]
-
Presence of Oxygen: While necessary for MEHQ to function, excess dissolved oxygen can inhibit the polymerization by reacting with the initiating radicals.[10][14] Degassing the monomer solution before adding the initiator can be a crucial step.
-
Low Reaction Temperature: The chosen initiator has an optimal temperature range for decomposition to generate free radicals. If the reaction temperature is too low, the rate of initiation will be slow, leading to a delayed start.[12][15]
Q4: How can I remove the inhibitor from PETA before my experiment?
A4: It is often necessary to remove the inhibitor immediately before use to achieve predictable and controlled polymerization.[13] Common methods for removing phenolic inhibitors like MEHQ include:
-
Column Chromatography: Passing the monomer through a column packed with basic alumina (B75360) is an effective and widely used method for removing inhibitors at room temperature.[8][13]
-
Washing with Base: Inhibitors such as hydroquinone can be removed by washing the monomer with an aqueous solution of a base (e.g., sodium hydroxide). The inhibitor forms a water-soluble salt that can be separated in the aqueous phase.[8]
-
Vacuum Distillation: This method separates the monomer from the less volatile inhibitor. However, it carries a risk of inducing polymerization due to the application of heat and should be performed at the lowest possible temperature and pressure.[8][13]
Important: Once the inhibitor is removed, PETA is no longer stabilized and should be used immediately to prevent spontaneous polymerization.[8]
Q5: What are the signs of unintended polymerization, and what should I do if it occurs?
A5: Unintended polymerization can be identified by several signs, including:
-
Increased viscosity of the monomer solution.[8]
-
The solution becoming cloudy or forming a precipitate.
-
Generation of heat (exothermic reaction).
If you suspect uncontrolled polymerization is occurring, you should immediately take steps to control the reaction:
-
Cool the reaction vessel: Place the flask in an ice bath to slow down the exothermic process.[8]
-
Dilute the mixture: Adding a suitable solvent can help dissipate heat and slow the reaction rate.[8]
-
Add a "short-stop" inhibitor: In some cases, adding a high concentration of an inhibitor can quench the reaction.[16]
Troubleshooting Guide
This guide provides a structured approach to common problems encountered during PETA polymerization.
| Problem | Potential Cause | Recommended Solution |
| No polymerization or long induction period | 1. Inhibitor (e.g., MEHQ) still present at a high concentration.[12]2. Insufficient initiator concentration.[13]3. Presence of excess dissolved oxygen.[10]4. Reaction temperature is too low for the chosen initiator.[12] | 1. Remove the inhibitor using column chromatography or a basic wash.[8][13]2. Increase the initiator concentration.3. Degas the monomer solution before adding the initiator (e.g., by purging with nitrogen or argon, or through freeze-pump-thaw cycles).[12]4. Increase the reaction temperature to the optimal range for your initiator.[12] |
| Slow polymerization rate (retardation) | 1. Low concentration of active radicals due to partial inhibition.2. Low reaction temperature.[12]3. Impurities in the monomer or solvent acting as retarders. | 1. Optimize the initiator concentration or more effectively remove the inhibitor.2. Increase the reaction temperature.[12]3. Purify the monomer and ensure solvents are of high purity and free of contaminants like peroxides.[8] |
| Inconsistent results between experiments | 1. Inconsistent removal of inhibitor.2. Variations in the amount of dissolved oxygen.3. Contamination of reagents or glassware.[8]4. Variations in reaction conditions (e.g., temperature, light exposure).[8] | 1. Standardize the inhibitor removal protocol.[8]2. Standardize the degassing procedure.3. Ensure all glassware is thoroughly cleaned and dried.[8]4. Use a temperature-controlled reaction setup and protect the reaction from light by wrapping the flask in aluminum foil.[8] |
| Formation of gel or solid polymer during storage | 1. Depletion of the inhibitor over time.2. Exposure to heat, light, or contaminants that initiate polymerization.[1]3. Insufficient oxygen in the headspace to activate the MEHQ inhibitor. | 1. Do not use the monomer and dispose of it safely.[8]2. Store PETA in a cool, dark place, away from sources of ignition and incompatible materials.3. Ensure there is an adequate air headspace in the storage container. |
Experimental Protocols
Protocol 1: Removal of MEHQ Inhibitor using an Alumina Column
This protocol describes a common and effective method for removing the MEHQ inhibitor from PETA immediately prior to use.
Materials:
-
This compound (PETA) containing MEHQ inhibitor
-
Basic alumina
-
Glass chromatography column
-
Collection flask
-
Anhydrous sodium sulfate (B86663) (optional, for drying)
Procedure:
-
Prepare the column: Place a small plug of glass wool at the bottom of the chromatography column.
-
Pack the column: Add basic alumina to the column to the desired height (a column of 5-10 cm is typically sufficient for small-scale lab use). Gently tap the column to ensure even packing.
-
Equilibrate the column (optional): Pass a small amount of a suitable solvent (e.g., dichloromethane) through the column and discard the eluent. This step is not always necessary but can help ensure a more uniform flow.
-
Load the monomer: Carefully add the PETA monomer to the top of the alumina column.
-
Elute the monomer: Allow the monomer to pass through the column under gravity. The MEHQ will be adsorbed by the alumina.
-
Collect the purified monomer: Collect the inhibitor-free PETA in a clean, dry collection flask.
-
Dry the monomer (optional): If any moisture was introduced, the purified PETA can be dried over a small amount of anhydrous sodium sulfate and then filtered.
-
Use immediately: The purified, inhibitor-free PETA is now highly reactive and should be used for polymerization without delay.[8]
Visualizations
Caption: A logical workflow for troubleshooting PETA polymerization inhibition.
Caption: The synergistic role of oxygen in MEHQ-mediated inhibition.
References
- 1. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of this compound (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pentaerythritol tetraacrylate - Wikipedia [en.wikipedia.org]
- 3. polysciences.com [polysciences.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | C14H18O7 | CID 19042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. RSC - Page load error [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. liutheory.westlake.edu.cn [liutheory.westlake.edu.cn]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad.com [bio-rad.com]
- 16. icheme.org [icheme.org]
Technical Support Center: Optimizing Curing Efficiency of PETA-based Resins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the curing efficiency of Pentaerythritol Triacrylate (PETA)-based resins.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of photoinitiator for PETA-based resins?
A1: The optimal photoinitiator concentration typically ranges from 0.5% to 5% by weight of the total formulation.[1] The ideal concentration depends on the specific application, desired cure speed, and the light source being used. For UV-LED curing systems, which have a narrower spectral output, concentrations of 1-3% for the primary photoinitiator, with an additional 0.5-2% of a co-initiator or photosensitizer, are often effective.[1] Exceeding the optimal concentration can lead to issues like yellowing, brittleness, and inhibition effects, while an insufficient amount will result in incomplete curing.[1]
Q2: How does temperature affect the curing process of PETA-based resins?
A2: Temperature plays a crucial role in the polymerization of PETA-based resins.[2] Higher temperatures accelerate the curing process by increasing molecular movement, leading to more frequent collisions and stronger cross-linking.[2] As a general rule, for every 10°C (18°F) increase in temperature, the curing reaction speed can double.[2] However, excessive heat can cause the resin to cure too quickly, leading to defects like cracking, smoking, or yellowing.[3][4] Conversely, low temperatures slow down the reaction, which can result in incomplete curing and a soft or tacky final product.[2] For polyester (B1180765) resins, a common type of resin system, the ideal curing temperature is typically between 65-75°F (18-24°C).[2]
Q3: What are common inhibitors found in PETA resins and how do they work?
A3: PETA resins are often supplied with polymerization inhibitors to ensure stability during transport and storage.[5][6] Common inhibitors include MEHQ (monomethyl ether hydroquinone), hydroquinone (B1673460) (HQ), and 4-tert-butylcatechol (B165716) (TBC).[5][7] These inhibitors function by scavenging free radicals that can initiate polymerization.[8] Most inhibitors require the presence of dissolved oxygen to be effective.[7] They create an "induction time" during which they are consumed, and only after they are depleted can the polymerization reaction proceed at a normal rate.[7]
Q4: What is the purpose of post-curing and what methods are effective for PETA-based resins?
A4: Post-curing is a process applied to a cured resin to enhance its mechanical and physicochemical properties.[9][10] For PETA-based resins, post-curing with a combination of UV light and heat is highly effective.[9][11] This combination promotes more complete bond formation, leading to increased strength, stiffness, and durability.[9][10] Heat accelerates the cross-linking process, enabling the material to achieve properties that are not possible with light alone.[10] Effective post-curing methods include using a UV curing chamber in conjunction with a laboratory oven or autoclave.[9]
Troubleshooting Guide
Issue 1: Incomplete Curing or Tacky Surface
Possible Causes:
-
Insufficient Light Exposure: The energy from the light source is not enough to fully polymerize the resin.
-
Low Photoinitiator Concentration: Not enough free radicals are generated to initiate and sustain the polymerization process.[1]
-
Low Ambient Temperature: Cold temperatures slow down the reaction kinetics, leading to incomplete curing.[2]
-
Presence of Inhibitors: Oxygen from the air can inhibit polymerization at the surface.
-
Incorrect Wavelength: The wavelength of the light source does not match the absorption spectrum of the photoinitiator.[12]
Solutions:
-
Increase Exposure Time: Gradually increase the exposure time to provide more energy for curing.[13]
-
Optimize Photoinitiator Concentration: Adjust the photoinitiator concentration to within the optimal range (0.5-5% by weight).[1]
-
Control Temperature: Maintain a consistent and appropriate ambient temperature, ideally between 20-28°C (68-82°F).[14][15]
-
Inert Atmosphere: Cure in an inert atmosphere (e.g., nitrogen) to minimize oxygen inhibition.
-
Verify Light Source: Ensure the light source's wavelength is appropriate for the photoinitiator being used.[12]
Issue 2: Warping or Shrinkage of the Cured Part
Possible Causes:
-
Excessive Heat Buildup: A highly exothermic reaction can lead to significant temperature gradients and stress.
-
High Light Intensity: Very high light intensity can cause rapid, non-uniform curing.
-
Over-curing: Exposing the resin to the light source for too long can lead to excessive cross-linking and shrinkage.[10]
Solutions:
-
Reduce Light Intensity: Lower the intensity of the light source to achieve a more controlled cure.
-
Optimize Exposure Time: Carefully calibrate the exposure time to avoid over-curing.
-
Pour in Thinner Layers: For bulk curing, applying the resin in thinner layers can help dissipate heat more effectively.[16][17]
Issue 3: Poor Adhesion to the Build Plate (in 3D Printing)
Possible Causes:
-
Improperly Leveled Build Plate: An uneven build plate is a primary cause of adhesion failure.[13][18]
-
Insufficient Bottom Layer Exposure: The initial layers do not receive enough energy to adhere firmly to the build plate.[14]
-
Contaminated Build Plate: Residue or oils on the build plate can prevent proper adhesion.[14]
-
Low Resin Temperature: Cold resin is more viscous and may not adhere well.[14][19]
Solutions:
-
Level the Build Plate: Ensure the build plate is perfectly leveled before starting a print.[13]
-
Increase Bottom Exposure Time: Set the bottom layer exposure time to be 6-10 times longer than the normal layer exposure time.[14][15]
-
Clean the Build Plate: Thoroughly clean the build plate with isopropyl alcohol before each print.[14]
-
Maintain Resin Temperature: Keep the resin temperature within the recommended range of 20-28°C (68-82°F).[14][15]
Data Presentation
Table 1: Influence of Photoinitiator Concentration on Curing Properties
| Photoinitiator (TPO) Concentration (wt%) | Post-Curing Time (minutes) | Degree of Conversion (%) | Flexural Strength (MPa) | Cytotoxicity |
| 1% | 30 | High | Good | No |
| 2% | 10 | Moderate | Moderate | No |
| 3% | 10 | Very High | Excellent | No |
Data synthesized from a study on experimental photopolymerizable resins. The group with 1% TPO and 30 minutes of post-curing showed promising overall results, while 3% TPO with 10 minutes of post-curing significantly improved mechanical properties but showed significant color change after aging.[12]
Table 2: Effect of Post-Curing Methods on Mechanical Properties
| Post-Curing Method | Curing Temperature (°C) | Curing Time (min) | Tensile Modulus (GPa) |
| No Post-Cure | - | - | Lower |
| UV Only | Ambient | Varies | Moderate |
| Heat Only | 150 | 60 | Moderate |
| UV + Heat | 80 | 15 | Highest |
This table summarizes the general effects of different post-curing methods on acrylate-based resins. Combining UV and heat generally results in the most significant improvement in mechanical properties.[10][11]
Experimental Protocols
Protocol 1: Determining Optimal Photoinitiator Concentration
-
Formulation Preparation: Prepare a series of PETA-based resin formulations with varying concentrations of the chosen photoinitiator (e.g., 0.5%, 1%, 2%, 3%, 4%, 5% by weight).[1] Ensure all other components of the resin formulation remain constant.
-
Sample Preparation: Prepare thin films or small, standardized samples of each formulation.
-
Curing: Cure each sample using a consistent light source (e.g., UV-LED lamp with a specific wavelength and intensity).[1] Maintain a constant curing time and temperature for all samples initially.
-
Characterization:
-
Degree of Conversion: Use Fourier-Transform Infrared Spectroscopy (FTIR) to measure the degree of conversion of the acrylate (B77674) double bonds.
-
Mechanical Properties: Perform tensile or flexural tests to evaluate the mechanical strength and modulus of the cured samples.
-
Visual Inspection: Visually inspect the samples for defects such as yellowing, brittleness, or tackiness.
-
-
Analysis: Plot the degree of conversion and mechanical properties as a function of photoinitiator concentration to identify the optimal range that provides the best balance of properties.
Protocol 2: Evaluating the Effect of Post-Curing
-
Sample Preparation: Prepare a batch of identical samples from a single PETA-based resin formulation and cure them under standard conditions.
-
Group Division: Divide the cured samples into different groups for various post-curing treatments:
-
Post-Curing Procedure: Apply the respective post-curing treatments to each group.
-
Characterization: After post-curing, evaluate the mechanical properties (e.g., tensile strength, hardness) and physical properties (e.g., color stability, dimensional accuracy) of the samples from all groups.[9]
-
Comparison: Compare the results of the different post-curing groups to the control group to determine the most effective post-curing method for enhancing the desired properties.
Visualizations
Caption: Experimental workflow for curing PETA-based resins.
Caption: Troubleshooting logic for incomplete curing issues.
References
- 1. How to Optimize Acrylic Resin Photoinitiator Concentration [eureka.patsnap.com]
- 2. truecomposites.com [truecomposites.com]
- 3. carved.com [carved.com]
- 4. wonnv.com [wonnv.com]
- 5. Pentaerythritol tetraacrylate - Wikipedia [en.wikipedia.org]
- 6. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 7. iokinetic.com [iokinetic.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Simple post-curing methods to optimize the depth of cure and physicochemical properties of 3D printed resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Post-Cure Your Resin 3D Prints | Formlabs [formlabs.com]
- 11. radtech2020.com [radtech2020.com]
- 12. Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phrozen3d.com [phrozen3d.com]
- 14. Resin 3D Printing Failures & Troubleshooting: 20 Problems and Their Causes & Solutions – Raise3D: Reliable, Industrial Grade 3D Printer [raise3d.com]
- 15. ameralabs.com [ameralabs.com]
- 16. tulsiresin.com [tulsiresin.com]
- 17. How to Make Resin Dry Faster with Fast Curing Epoxy Tips - Blissam [blissamchem.com]
- 18. youtube.com [youtube.com]
- 19. How to Identify and Fix Resin Print Failures: A Comprehensive Guide | Phrozen [phrozen.d.simpleinfo.tw]
Side reactions and byproduct formation in PETA synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of Pentaerythritol (B129877) Triacrylate (PETA).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in PETA synthesis?
A1: The most common impurities in PETA synthesis are other acrylate (B77674) esters of pentaerythritol, such as pentaerythritol diacrylate (PEDA) and pentaerythritol tetraacrylate (PETRA). Additionally, byproducts from side reactions like Michael addition can lead to the formation of acrylic acid oligomers. Residual starting materials like acrylic acid and pentaerythritol, as well as the catalyst and polymerization inhibitors, can also be present as impurities.[1][2]
Q2: Why is my final PETA product colored or viscous?
A2: Discoloration and high viscosity in the final PETA product are often due to a few key factors. The presence of impurities from side reactions can contribute to a darker color. Additionally, the use of certain catalysts, like concentrated sulfuric acid, has been associated with higher color and viscosity in the final product.[3] Premature polymerization of the acrylate monomers, which can be initiated by heat or impurities, can also lead to increased viscosity.[4]
Q3: What is the role of a polymerization inhibitor in PETA synthesis?
A3: A polymerization inhibitor is crucial in PETA synthesis to prevent the spontaneous polymerization of acrylic acid and the resulting PETA product, which are highly reactive monomers.[5] This premature polymerization can lead to a viscous or solid reaction mixture, making purification difficult and reducing the yield of the desired product.[4] Common inhibitors include hydroquinone (B1673460) and its methyl ether (MEHQ).
Q4: How can I monitor the progress of my PETA synthesis reaction?
A4: The progress of the esterification reaction can be monitored by tracking the amount of water produced and removed from the reaction mixture, for example, through azeotropic distillation with a solvent like toluene (B28343).[6] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to analyze samples from the reaction mixture to determine the concentration of reactants and products over time.[7][8][9]
Troubleshooting Guides
This section addresses specific issues that users might encounter during their PETA synthesis experiments.
Issue 1: Low Yield of PETA
Question: I am consistently getting a low yield of PETA. What are the potential causes and how can I improve it?
Answer: Low yields in PETA synthesis can stem from several factors. Incomplete reaction, suboptimal reaction conditions, and the formation of byproducts are the primary culprits.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress to determine the optimal time.[10] - Optimize Reaction Temperature: Higher temperatures generally increase the reaction rate, but excessively high temperatures can promote side reactions. A typical temperature range is 80-120°C.[3][7] |
| Suboptimal Reactant Molar Ratio | - Adjust Acrylic Acid to Pentaerythritol Ratio: An excess of acrylic acid is often used to drive the reaction towards the formation of higher esters. A molar ratio of acrylic acid to pentaerythritol of around 3:1 to 4:1 is a common starting point.[7] |
| Inefficient Water Removal | - Improve Azeotropic Distillation: Ensure your Dean-Stark apparatus or equivalent is functioning correctly to efficiently remove the water byproduct, which drives the equilibrium towards product formation. |
| Catalyst Inactivity or Inappropriate Concentration | - Check Catalyst Quality and Concentration: Ensure the catalyst (e.g., p-toluenesulfonic acid) is active and used at an appropriate concentration (typically 1-2% by weight of reactants).[7][11] |
| Side Reactions | - Control Temperature: As mentioned, avoid excessively high temperatures that can favor side reactions like ether formation and Michael addition. - Optimize Catalyst: The choice and concentration of the catalyst can influence the extent of side reactions. |
Issue 2: Presence of Significant Amounts of PEDA and PETRA
Question: My final product contains a high percentage of pentaerythritol diacrylate (PEDA) and/or pentaerythritol tetraacrylate (PETRA). How can I control the degree of esterification?
Answer: The distribution of PEDA, PETA, and PETRA is primarily controlled by the stoichiometry of the reactants and the reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Molar Ratio | - To Favor PETA: A molar ratio of acrylic acid to pentaerythritol of approximately 3:1 is theoretically ideal. Experimentally, a slight excess of acrylic acid may be beneficial. - To Minimize PEDA: Increasing the molar ratio of acrylic acid will favor the formation of higher esters. - To Minimize PETRA: Using a molar ratio closer to 3:1 or slightly less will reduce the formation of the tetra-ester. |
| Reaction Time | - Monitor Reaction Progress: Shorter reaction times will generally result in a higher proportion of lower esters like PEDA. Conversely, longer reaction times will favor the formation of higher esters like PETRA. Analytical monitoring is key to stopping the reaction at the optimal point for PETA formation. |
| Purification | - Fractional Distillation or Column Chromatography: If the product mixture contains significant amounts of different esters, purification techniques like vacuum distillation or column chromatography can be employed to isolate the desired PETA.[7] |
Issue 3: Formation of Michael Addition Byproducts
Question: I suspect the formation of oligomers or other byproducts due to Michael addition. How can I identify and minimize this?
Answer: Michael addition is a common side reaction with acrylates, where a nucleophile (like a hydroxyl group from another pentaerythritol molecule or water) adds across the carbon-carbon double bond of the acrylate. This can lead to the formation of dimers and oligomers.[2]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | - Lower the Reaction Temperature: Michael additions are often favored at higher temperatures. Conducting the esterification at the lower end of the effective temperature range can help minimize this side reaction. |
| Presence of Basic Impurities | - Ensure Reactant Purity: Basic impurities can catalyze Michael additions. Use high-purity starting materials. |
| Analytical Identification | - Use Advanced Analytical Techniques: Techniques like MALDI-TOF MS and SFC (Supercritical Fluid Chromatography) are effective in identifying Michael addition products.[2] |
| Purification | - Washing and Extraction: Washing the crude product with a dilute sodium carbonate solution can help remove acidic byproducts.[12] Subsequent purification by column chromatography may be necessary to separate oligomeric impurities. |
Issue 4: Suspected Ether Formation
Question: I am concerned about the possibility of ether formation as a side reaction. How can this occur and how can I prevent it?
Answer: Under acidic conditions and elevated temperatures, an intermolecular dehydration reaction between two hydroxyl groups of pentaerythritol can occur, leading to the formation of an ether linkage.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Strongly Acidic Catalyst and High Temperature | - Use a Milder Catalyst: While strong acids like sulfuric acid can be effective, they can also promote ether formation. A catalyst like p-toluenesulfonic acid is often a milder alternative.[7] - Control Temperature: Avoid excessively high reaction temperatures which can favor the dehydration reaction leading to ether formation. |
| Purification | - Treatment with Alkoxide: A method for removing ester impurities from ethers involves treatment with a metal salt of an alcohol followed by washing with water. A similar principle might be adapted for removing ether byproducts from the desired ester product.[13] |
Quantitative Data Summary
The following tables summarize the effect of various reaction parameters on the synthesis of pentaerythritol acrylates.
Table 1: Effect of Catalyst Concentration on Pentaerythritol Diacrylate (PEDA) Yield [5][11]
| Catalyst (PTSA-Silica) Concentration (wt%) | PEDA Yield (%) |
| 0.5 | ~45 |
| 1.0 | ~55 |
| 1.5 | ~60 |
| 2.0 | 64.5 |
| 2.5 | ~65 |
Reaction Conditions: Molar ratio of Acrylic Acid to Pentaerythritol = 2.7, Temperature = 130°C (403 K), Time = 4 hours.
Table 2: Effect of Molar Ratio of Acrylic Acid to Pentaerythritol on PEDA Yield [5][11]
| Molar Ratio (AA/PER) | PEDA Yield (%) |
| 2.0 | ~50 |
| 2.5 | ~60 |
| 2.7 | 64.5 |
| 3.0 | ~62 |
| 3.5 | ~58 |
Reaction Conditions: Catalyst (PTSA-Silica) Concentration = 2.0 wt%, Temperature = 130°C (403 K), Time = 4 hours.
Experimental Protocols
Key Experiment: Synthesis of Pentaerythritol Triacrylate (PETA)
This protocol is a generalized procedure based on common laboratory practices for the synthesis of PETA via direct esterification.
Materials:
-
Pentaerythritol (PER)
-
Acrylic Acid (AA)
-
p-Toluenesulfonic acid (p-TSA) (catalyst)
-
Hydroquinone (polymerization inhibitor)
-
Toluene (solvent for azeotropic removal of water)
-
Sodium carbonate solution (5% w/v)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (drying agent)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, a condenser, and a thermometer.
-
To the flask, add pentaerythritol, acrylic acid (in a molar ratio of approximately 1:3.3 to favor PETA), toluene (approximately 50% by weight of the reactants), p-toluenesulfonic acid (1-2% by weight of the reactants), and a catalytic amount of hydroquinone.[7]
-
Heat the reaction mixture to reflux (typically 110-120°C) with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until the theoretical amount of water has been collected, or until the reaction progress slows significantly as monitored by TLC or HPLC. This may take several hours.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium carbonate solution (to remove unreacted acrylic acid and the catalyst) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude PETA can be further purified by vacuum distillation or column chromatography if necessary.
Visualizations
PETA Synthesis Workflow
Caption: A general workflow for the synthesis and purification of PETA.
Signaling Pathway of PETA Synthesis and Side Reactions
Caption: Reaction pathways in PETA synthesis, including side reactions.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. radtech.org [radtech.org]
- 3. CN101462953B - Method for preparing this compound - Google Patents [patents.google.com]
- 4. One-pot synthesis of liquid photocrosslinkable poly(l-lactide) with terminal triacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Pentaerythritol Diacrylate | Semantic Scholar [semanticscholar.org]
- 6. spegroup.ru [spegroup.ru]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. research.chalmers.se [research.chalmers.se]
- 10. Page loading... [guidechem.com]
- 11. journalajocs.com [journalajocs.com]
- 12. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Stability issues and storage conditions for Pentaerythritol triacrylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and proper storage conditions for Pentaerythritol triacrylate (PETA). Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Stability and Storage Conditions
This compound is a reactive monomer that is susceptible to premature polymerization if not handled and stored correctly. Several factors can influence its stability, leading to a loss of material and potentially hazardous situations.
Key Factors Affecting Stability:
-
Temperature: Elevated temperatures significantly increase the rate of polymerization.[1] PETA should be stored at cool, consistent temperatures to minimize this risk. Uncontrolled polymerization can occur at high temperatures, potentially leading to explosions and rupture of storage containers.[2]
-
Light: Exposure to direct sunlight or UV radiation can initiate polymerization.[1][2][3][4] Containers should be opaque and stored in a dark environment.
-
Oxygen: PETA is typically stabilized with an inhibitor, such as monomethyl ether of hydroquinone (B1673460) (MEHQ).[2][3] This inhibitor requires the presence of dissolved oxygen to be effective. Storing PETA under an inert atmosphere like nitrogen will render the inhibitor useless and can lead to polymerization.
-
Contamination: Contamination with free radical initiators, such as peroxides, strong oxidizing agents, acids, bases, copper, and rust, can trigger polymerization.[2]
Recommended Storage Conditions:
To ensure the longevity and performance of PETA, it is crucial to adhere to the following storage guidelines:
| Parameter | Recommended Condition | Rationale |
| Temperature | 5°C to 40°C (41°F to 104°F) | To prevent both freezing and accelerated polymerization.[2] Avoid prolonged storage at temperatures above 38°C (100°F). |
| Light Exposure | Store in a dark place, protected from direct sunlight and UV light. | To prevent light-induced polymerization.[1][2][3] |
| Atmosphere | Store with a headspace of air in the container. Do not store under an inert atmosphere. | The inhibitor requires oxygen to function effectively. |
| Container | Tightly sealed, opaque containers. | To prevent contamination and exposure to light. |
| Shelf Life | Typically 6 months from the date of receipt, unless otherwise specified. | To ensure the inhibitor concentration remains effective. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, peroxides, copper, iron, and rust. | To avoid initiating polymerization.[2] |
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound.
Issue 1: Premature Polymerization in Storage
-
Question: My PETA has solidified or become highly viscous in the storage container. What happened?
-
Answer: This indicates that premature polymerization has occurred. The most likely causes are:
-
Improper Storage Temperature: The material may have been exposed to high temperatures, accelerating polymerization.
-
Depletion of Inhibitor: The inhibitor may have been consumed over time, especially if the shelf life has been exceeded.
-
Lack of Oxygen: The container might have been sealed under an inert gas, inactivating the inhibitor.
-
Contamination: The PETA may have been contaminated with an initiator.[2]
-
Issue 2: Inconsistent or Failed Polymerization in Experiments
-
Question: My PETA formulation is not curing completely or is curing too slowly. What could be the cause?
-
Answer: Incomplete or slow polymerization can be attributed to several factors:
-
Insufficient Initiator Concentration: The amount of photoinitiator or thermal initiator may be too low to effectively start the polymerization process.
-
Oxygen Inhibition: Oxygen in the formulation can scavenge free radicals, inhibiting the curing process, especially in thin films.
-
Incorrect UV Lamp or Curing Conditions: The UV lamp may not have the correct wavelength or intensity for the specific photoinitiator being used. The exposure time might also be too short.
-
Presence of Inhibitors: While necessary for storage, the inhibitor present in PETA can slow down the desired polymerization. Its effect must be overcome by an adequate concentration of initiator.
-
Issue 3: Incompatibility with Other Reagents
-
Question: My PETA formulation becomes cloudy or precipitates after adding other components. Why is this happening?
-
Answer: PETA has specific solubility characteristics. It is practically insoluble in water.[2][3] Mixing it with incompatible solvents or other reagents can lead to phase separation. Ensure that all components of your formulation are mutually soluble.
Frequently Asked Questions (FAQs)
Q1: What is the typical inhibitor used in PETA and at what concentration?
A1: The most common inhibitor is the monomethyl ether of hydroquinone (MEHQ), typically at a concentration of 300-400 ppm.[3]
Q2: Can I remove the inhibitor from PETA before my experiment?
A2: Yes, the inhibitor can be removed by passing the monomer through a column of basic alumina. However, once the inhibitor is removed, the PETA is highly reactive and should be used immediately to prevent spontaneous polymerization.
Q3: What should I do if PETA freezes during storage?
A3: If PETA freezes, it should be gently thawed at a temperature no higher than 60°C (140°F) for no more than 24 hours. It is crucial to avoid localized heating. After thawing, the material should be gently mixed to ensure the inhibitor is evenly redistributed. It is recommended to use the entire container after thawing to avoid multiple freeze-thaw cycles which can affect product quality.
Q4: What are the primary safety precautions when handling PETA?
A4: PETA can cause skin and eye irritation and may cause an allergic skin reaction.[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated area.[4] Avoid direct contact with the skin and eyes.
Q5: How should I dispose of waste PETA?
A5: Unused or waste PETA should be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain. Small spills can be absorbed with an inert material and collected for proper disposal.
Experimental Protocols
Protocol 1: Accelerated Stability Testing
This protocol provides a method to assess the stability of PETA under elevated temperature conditions.
-
Sample Preparation:
-
Dispense a known quantity of PETA into several small, amber glass vials.
-
Ensure there is a headspace of air in each vial to maintain the effectiveness of the inhibitor.
-
Tightly seal the vials.
-
-
Storage Conditions:
-
Place the vials in a temperature-controlled oven at a series of elevated temperatures (e.g., 40°C, 50°C, and 60°C).
-
Include a control set of vials stored at the recommended storage temperature (e.g., room temperature or 4°C).
-
-
Monitoring:
-
At predetermined time intervals (e.g., weekly), remove one vial from each temperature condition.
-
Visually inspect the sample for any signs of polymerization, such as increased viscosity or solidification.
-
Quantitatively measure the viscosity of the sample using a viscometer.
-
Optionally, the concentration of the remaining inhibitor (MEHQ) can be determined using a suitable analytical method like HPLC.
-
-
Data Analysis:
-
Plot the change in viscosity or inhibitor concentration over time for each temperature.
-
This data can be used to estimate the shelf life at different temperatures, potentially using the Arrhenius equation to model the temperature dependence of the degradation rate.
-
Protocol 2: Quantification of MEHQ Inhibitor by HPLC
This protocol outlines a general procedure for determining the concentration of the MEHQ inhibitor in a PETA sample.
-
Standard Preparation:
-
Prepare a stock solution of a known concentration of MEHQ in a suitable solvent (e.g., acetonitrile).
-
From the stock solution, prepare a series of calibration standards with decreasing concentrations.
-
-
Sample Preparation:
-
Accurately weigh a sample of PETA and dissolve it in a known volume of the solvent used for the standards.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength of approximately 290 nm.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared PETA sample.
-
Determine the concentration of MEHQ in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: Logical workflow for troubleshooting common polymerization problems with PETA.
References
- 1. chemos.de [chemos.de]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of this compound (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. capotchem.com [capotchem.com]
Technical Support Center: Purity Analysis of Pentaerythritol Triacrylate (PETA)
This guide provides researchers, scientists, and drug development professionals with detailed methods, troubleshooting advice, and frequently asked questions for the purity analysis of Pentaerythritol (B129877) triacrylate (PETA).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for analyzing the purity of Pentaerythritol triacrylate (PETA)?
A1: The most common methods for determining the purity of PETA are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and chemical titration. HPLC is typically used for separating and quantifying PETA from related acrylate (B77674) species (di-, tetra-acrylates) and non-volatile impurities. GC is suitable for analyzing residual volatile impurities and monomers. Titration can be used to determine the total acrylate content or acid impurity levels.
Q2: What are the expected impurities in technical-grade PETA?
A2: Technical-grade PETA is often a mixture rather than a pure compound. Common impurities include Pentaerythritol diacrylate, Pentaerythritol tetraacrylate, Michael addition adducts, unreacted Pentaerythritol, and residual acrylic acid.[1][2] Stabilizers, such as 4-methoxyphenol (B1676288) (MEHQ), are also intentionally added.[1][3] The composition can vary significantly between lots and manufacturers.
Q3: Why does my PETA sample show a lower purity than expected for the triacrylate component?
A3: Commercial technical-grade PETA often has a purity for the triacrylate component in the range of 45-85%, with the remainder being primarily di- and tetra-acrylate esters.[2] This is a result of the manufacturing process where the esterification of pentaerythritol is not perfectly selective to the tri-substituted product. Always refer to the supplier's Certificate of Analysis (CoA) for lot-specific composition.
Q4: How should I prepare a PETA sample for HPLC or GC analysis?
A4: PETA is a viscous liquid. For analysis, accurately weigh a small amount of the sample and dissolve it in a suitable solvent to a known concentration (e.g., 1 mg/mL). For reversed-phase HPLC, a mixture of acetonitrile (B52724) and water is a good starting point for the sample solvent. For GC, a more volatile solvent like ethyl acetate (B1210297) or methanol (B129727) is recommended.[3][4] Ensure the sample is fully dissolved before injection.
Analytical Methods & Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is ideal for separating PETA from its di- and tetra-acrylate analogs and other non-volatile impurities.
Experimental Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of acetonitrile (ACN) and water.
-
Gradient Program: Start with a higher water content (e.g., 50% B) and increase the acetonitrile concentration over time (e.g., to 95% B over 20 minutes) to elute all components.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.
-
Detection: UV detector at 210 nm.[8]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the PETA sample in acetonitrile.
Gas Chromatography (GC-FID)
This method is effective for quantifying volatile impurities such as residual acrylic acid or solvents.
Experimental Protocol:
-
Column: A polar capillary column, such as a DB-WAX or TM-FFAP (e.g., 30 m x 0.32 mm x 0.5 µm).[3][4]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 2 mL/min).
-
Injector: Split/Splitless injector at 250 °C. A split ratio of 20:1 is a good starting point.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Detector: Flame Ionization Detector (FID) at 275 °C.[3]
-
Sample Preparation: Prepare a 10 mg/mL solution of the PETA sample in ethyl acetate.
Titration for Total Acrylate Content
This method determines the total concentration of acrylate functional groups based on a Michael addition reaction.
Experimental Protocol:
-
Reagents:
-
Standardized 0.5 M HCl in ethanol.
-
0.5 M Morpholine (B109124) solution in methanol.
-
Indicator (e.g., Bromocresol Green) or a pH electrode for potentiometric titration.
-
-
Procedure:
-
Accurately weigh approximately 1.0 g of the PETA sample into a 250 mL flask.
-
Add exactly 20.0 mL of the 0.5 M morpholine solution.
-
Stopper the flask and allow it to react for 15 minutes at room temperature.[9]
-
Add a few drops of indicator or insert the pH electrode.
-
Titrate the excess (unreacted) morpholine with the standardized 0.5 M HCl solution to the endpoint.[9]
-
Perform a blank titration using 20.0 mL of the morpholine solution without the PETA sample.
-
-
Calculation: The difference in titrant volume between the blank and the sample is proportional to the amount of acrylate groups in the sample.
Data Presentation
Table 1: Typical Purity and Impurity Profile of Technical-Grade PETA from Certificate of Analysis
| Parameter | Typical Value | Method of Analysis |
| PETA (triacrylate) Content | 45 - 85% | HPLC |
| Pentaerythritol diacrylate | 5 - 25% | HPLC |
| Pentaerythritol tetraacrylate | 10 - 40% | HPLC |
| Residual Acrylic Acid | < 0.01% | Titration / GC[1][3] |
| Water Content | < 0.1% | Karl Fischer Titration[1][3] |
| 4-Methoxyphenol (MEHQ) | 300 - 400 ppm | HPLC[1][3] |
| Viscosity @ 25°C | 500 - 650 cps | Viscometer[1][3] |
Troubleshooting Guides
HPLC Troubleshooting
Problem: Poor resolution between di-, tri-, and tetra-acrylate peaks.
-
Cause: The mobile phase gradient is not optimal.
-
Solution: Decrease the gradient ramp rate (e.g., from 5%/min to 2%/min ACN increase). A slower gradient provides more time for separation on the column.
Problem: Ghost peaks appear in the chromatogram.
-
Cause: Contamination in the mobile phase, injection system, or carryover from a previous injection.
-
Solution: Prepare fresh mobile phase daily. Purge the injection port and sample loop with a strong solvent (e.g., 100% acetonitrile or isopropanol).
Problem: Peak tailing, especially for the main PETA peak.
-
Cause: Secondary interactions with active sites (silanols) on the column packing.
-
Solution: Add a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase (0.1%), though this is not MS-compatible. Alternatively, use a modern, high-purity silica (B1680970) column with low silanol (B1196071) activity.[6][10]
GC Troubleshooting
Problem: No peaks are observed, or peaks are very small.
-
Cause: PETA and its oligomers are high-boiling compounds and may not elute under standard conditions, or they may have decomposed in the injector.
-
Solution: Ensure the final oven temperature and injector temperature are high enough (e.g., 250-280°C), but do not exceed the column's maximum operating temperature. Use a deactivated inlet liner to minimize sample breakdown.[11][12]
Problem: Broad, tailing peaks for residual acrylic acid.
-
Cause: Acrylic acid is a polar, active compound that can interact with the column or liner.
-
Solution: Use a GC column specifically designed for analyzing acids (e.g., a "WAX" or "FFAP" phase).[3][4] Ensure the inlet liner is deactivated. Derivatization of the acid may be necessary for very low-level quantification.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. thermofisher.com [thermofisher.com]
- 4. This compound, technical grade, COA, Certificate of Analysis, 3524-68-3, P 3456 [ottokemi.com]
- 5. HPLC DETERMINATION OF PENTAERYTHRITOL AND DIPENTAERYTHRITOL | Semantic Scholar [semanticscholar.org]
- 6. Separation of Pentaerythritol tetraacrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Pentaerythritol tetraacrylate | SIELC Technologies [sielc.com]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. phenomenex.com [phenomenex.com]
Technical Support Center: Overcoming Oxygen Inhibition in PETA Photopolymerization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pentaerythritol Tetra-acrylate (PETA) photopolymerization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the common challenge of oxygen inhibition and achieve optimal polymerization results.
Frequently Asked Questions (FAQs)
Q1: What is oxygen inhibition and why does it occur in PETA photopolymerization?
A1: Oxygen inhibition is a phenomenon where atmospheric oxygen interferes with the free-radical polymerization process.[1] In PETA photopolymerization, UV light initiates the formation of free radicals, which then propagate by reacting with acrylate (B77674) groups on the PETA monomer to build a polymer network.[2] However, oxygen molecules are highly reactive with these carbon-centered free radicals, forming stable peroxy radicals. These peroxy radicals are much less reactive towards acrylate double bonds, effectively terminating the polymerization chain reaction. This inhibition is particularly prominent at the surface of the resin that is in direct contact with air, often resulting in a tacky or uncured surface layer.[2][3]
Q2: My PETA film is tacky on the surface after curing, but solid underneath. What is the cause and how can I fix it?
A2: This is a classic sign of oxygen inhibition. While the bulk of the material cures properly due to the rapid consumption of dissolved oxygen, the surface is continuously exposed to atmospheric oxygen, which prevents complete polymerization.[2]
Here are several solutions to fix a tacky surface:
-
Post-Cure Wipe-Down: For surfaces that are hard underneath the tacky layer, a simple wipe with a solvent can be effective. Use a lint-free cloth dampened with isopropyl alcohol (IPA), acetone, or denatured alcohol to gently remove the uncured surface layer.[3][4]
-
Water Cure: After an initial cure to solidify the bulk of the resin, you can submerge the sample in water and expose it to another round of UV curing. The water acts as a physical barrier, preventing oxygen from reaching the surface and allowing for complete polymerization.[3]
-
Recoating: Applying a very thin layer of fresh resin on the tacky surface and curing it again can sometimes resolve the issue. This "final flash" coat often cures fully, providing a non-tacky finish.[4]
Q3: What are the main strategies to prevent oxygen inhibition during PETA photopolymerization?
A3: Strategies to combat oxygen inhibition can be broadly categorized into physical and chemical methods.
-
Physical Methods: These approaches focus on physically preventing oxygen from interacting with the resin during curing.[1]
-
Inert Atmosphere: Curing in a nitrogen or carbon dioxide-rich environment is highly effective as it displaces the oxygen.[1]
-
Physical Barriers: Applying a transparent film, such as a polyethylene (B3416737) or polypropylene (B1209903) sheet, over the resin surface before curing can block oxygen diffusion.[1]
-
High Light Intensity: Using a high-irradiance UV lamp generates a high concentration of free radicals that can consume dissolved oxygen more rapidly than it can be replenished from the atmosphere, thus overcoming the inhibition effect.[1]
-
-
Chemical Methods: These methods involve adding specific components to the PETA formulation that mitigate the effects of oxygen.[2]
-
Oxygen Scavengers: Additives like thiols, phosphines, and certain amines can be included in the formulation. These molecules react with and consume dissolved oxygen, preventing it from interfering with the polymerization process.[1][2]
-
Formulation Modification: Increasing the viscosity of the monomer/oligomer blend can reduce the rate of oxygen diffusion into the resin.[1] Additionally, using monomers with higher functionality can lead to faster crosslinking, which also helps to trap and limit the diffusion of oxygen.[1]
-
Photochemical Systems: Advanced methods involve adding a singlet oxygen generator and a trapper. A pre-curing illumination at a specific wavelength activates the generator to convert ground-state oxygen to singlet oxygen, which is then consumed by the trapper, effectively deoxygenating the system before the main polymerization is initiated.[5]
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Tacky or uncured surface | Oxygen inhibition at the air-resin interface. | - Cure in an inert atmosphere (Nitrogen or Argon).- Use a physical barrier (e.g., a transparent film).- Increase the intensity of the UV light source.[1]- Add oxygen scavengers like thiols or amines to the formulation.[2]- For post-curing, wipe the surface with isopropyl alcohol (IPA).[3] |
| Incomplete polymerization throughout the bulk | Insufficient UV dose or high oxygen concentration dissolved in the bulk resin. | - Increase the UV exposure time or intensity.- De-gas the resin mixture before curing (e.g., by sparging with an inert gas).- Incorporate an oxygen scavenger into the formulation. |
| Slow polymerization rate | Oxygen inhibition is slowing down the reaction kinetics. | - Increase the photoinitiator concentration.- Utilize a more efficient photoinitiator.- Employ an inert atmosphere during curing.- Add co-monomers or additives that accelerate polymerization in the presence of oxygen. |
| Yellowing of the cured polymer | A side effect of certain additives, particularly some amines used as oxygen scavengers. | - Select a non-yellowing amine or an alternative oxygen scavenger like a thiol or phosphite (B83602).[2]- Optimize the concentration of the amine to the minimum effective level. |
Quantitative Data on Oxygen Inhibition Mitigation
The effectiveness of different strategies to overcome oxygen inhibition is often quantified by measuring the final Double Bond Conversion (DBC) of the acrylate groups in the PETA monomer. A higher DBC indicates a more complete polymerization.
Table 1: Effect of Curing Atmosphere on Double Bond Conversion (DBC) of Acrylate Resins
| Curing Condition | DBC (%) | Reference |
| In Air | 42 | [6] |
| Laminated (under film) | 84 | [6] |
Table 2: Effectiveness of Various Additives on Double Bond Conversion (DBC) in Air
| Additive (in urethane (B1682113) acrylate base) | DBC (%) | Reference |
| None (Base Formulation) | 27 | [7] |
| Methyldiethanolamine (MDEA) | 38 | [7] |
| Triphenylphosphine (PPh3) | 38 | [7] |
| Tris(tridecyl) phosphite (D49) | 64 | [7] |
Experimental Protocols
Protocol 1: Determination of Double Bond Conversion (DBC) using FTIR-ATR Spectroscopy
This protocol describes how to quantify the extent of PETA polymerization by measuring the decrease in the acrylate C=C double bond signal.
Materials:
-
PETA resin formulation
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
UV curing system
-
Glass slides or other suitable substrates
-
Pipette or dropper
Procedure:
-
Record Uncured Spectrum: Place a small drop of the uncured PETA resin formulation onto the ATR crystal. Record the FTIR spectrum. The characteristic peak for the acrylate C=C double bond stretching is typically found around 1635 cm⁻¹. An internal reference peak that does not change during polymerization, such as the carbonyl C=O stretching peak at approximately 1720-1730 cm⁻¹, should also be identified.
-
Prepare Sample for Curing: Apply a thin film of the PETA resin onto a glass slide.
-
Cure the Sample: Expose the sample to UV light under the desired conditions (e.g., in air, under a nitrogen blanket, with specific additives).
-
Record Cured Spectrum: Scrape off a portion of the cured polymer and press it firmly onto the ATR crystal. Record the FTIR spectrum.
-
Calculate DBC: The degree of conversion can be calculated using the following formula, which compares the ratio of the acrylate peak area to the reference peak area before and after curing:
DBC (%) = [1 - (Area_C=C_cured / Area_C=O_cured) / (Area_C=C_uncured / Area_C=O_uncured)] * 100
Protocol 2: Evaluating Polymerization Rate using Photo-Differential Scanning Calorimetry (Photo-DSC)
This protocol outlines the use of Photo-DSC to measure the heat flow during photopolymerization, which is proportional to the reaction rate. This is useful for comparing the effectiveness of different anti-inhibition strategies.
Materials:
-
Photo-DSC instrument equipped with a UV light source
-
PETA resin formulation
-
Aluminum DSC pans and lids
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the PETA resin formulation (typically 1-5 mg) into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan in the DSC cell and a reference pan (usually empty) in the reference cell. Purge the cell with the desired atmosphere (e.g., air or nitrogen) at a controlled flow rate.
-
Equilibration: Allow the sample to equilibrate at the desired isothermal temperature.
-
Initiate Polymerization: Open the shutter of the UV light source to irradiate the sample. The DSC will record the heat flow as a function of time. The resulting exothermic peak is proportional to the polymerization rate.
-
Data Analysis: The area under the exotherm curve is proportional to the total heat of polymerization, which can be used to calculate the extent of reaction. The time to reach the peak of the exotherm and the induction time (the initial period with no significant heat flow) are key parameters for evaluating oxygen inhibition. A shorter induction time and a faster rate of heat release indicate a more efficient mitigation of oxygen inhibition.
Visualizing Workflows and Mechanisms
General Workflow for Overcoming Oxygen Inhibition
Caption: A general experimental workflow for PETA photopolymerization with strategies to mitigate oxygen inhibition.
Mechanism of Oxygen Inhibition and Mitigation by Scavengers
References
- 1. radtech.org [radtech.org]
- 2. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 3. The Sticky Situation: Why Your UV Resin Cures Tacky and How to Fix It - INCURE INC. [incurelab.com]
- 4. Don't Panic! How to Fix a Tacky Surface After Resin Cures - INCURE INC. [incurelab.com]
- 5. radtech.org [radtech.org]
- 6. radtech.org [radtech.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving Mechanical Properties of PETA-Cured Polymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pentaerythritol tetraacrylate (PETA)-cured polymers. The following sections address common issues encountered during experimentation and offer solutions to enhance the mechanical properties of your polymers.
Frequently Asked Questions (FAQs)
Q1: My PETA-cured polymer is extremely brittle. What are the primary causes and how can I improve its toughness?
A1: Brittleness in PETA-cured polymers is a common issue, often stemming from high crosslink density. While a high degree of crosslinking contributes to high modulus and hardness, it can significantly reduce toughness and elongation at break.
Primary Causes:
-
High Crosslink Density: PETA is a tetra-functional monomer, leading to a tightly crosslinked network which restricts polymer chain mobility.
-
Incomplete Polymerization: Insufficient curing can leave unreacted acrylate (B77674) groups, which can act as stress concentration points.
-
Suboptimal Formulation: The choice and concentration of photoinitiator, as well as the absence of flexibilizing additives, can contribute to brittleness.
Solutions to Improve Toughness:
-
Incorporate Flexible Monomers/Oligomers: Blending PETA with long-chain di- or tri-functional acrylates or urethane (B1682113) acrylates can introduce more flexible segments into the polymer network, enhancing toughness.
-
Optimize Photoinitiator Concentration: Ensure complete conversion by using an optimal concentration of a suitable photoinitiator. Both too low and too high concentrations can be detrimental.
-
Introduce Toughening Agents: The addition of core-shell impact modifiers or rubbery domains can help to dissipate fracture energy.
-
Post-Curing: A thermal post-curing step above the glass transition temperature (Tg) can increase conversion and relieve internal stresses, potentially improving toughness.
Q2: How does the photoinitiator type and concentration affect the final mechanical properties of my PETA polymer?
A2: The photoinitiator system is critical in defining the final mechanical properties as it governs the polymerization kinetics and the resulting network structure.
-
Photoinitiator Type: Different photoinitiators have varying absorption spectra, initiation efficiencies, and cleavage products. For instance, phosphine (B1218219) oxide-based photoinitiators like BAPO and TPO can offer through-cure in thicker samples and may lead to different network formation compared to alpha-hydroxy ketone or benzoin-based initiators. Some studies on dental resins have shown that BAPO and MAPO can result in higher flexural strength and elastic modulus compared to the conventional camphorquinone (B77051) (CQ) systems.[1][2][3]
-
Photoinitiator Concentration: The concentration of the photoinitiator directly influences the rate of polymerization and the degree of conversion.
-
Too Low Concentration: May result in incomplete polymerization, leading to poor mechanical properties.[4]
-
Optimal Concentration: Leads to a high degree of conversion and a well-formed network, maximizing mechanical properties.
-
Too High Concentration: Can cause "light-shielding" where the surface layer absorbs most of the UV light, preventing sufficient curing of the bulk material. This can also lead to a higher number of primary radicals that terminate chains faster, resulting in shorter polymer chains and potentially lower strength.
-
Q3: What is the role of post-curing and how can I optimize it for my PETA-cured polymers?
A3: Post-curing involves subjecting the cured polymer to additional energy, typically heat, to further advance the polymerization and improve mechanical properties.
-
Role of Post-Curing:
-
Increased Conversion: It allows for the reaction of residual unreacted functional groups, increasing the overall crosslink density.
-
Stress Relaxation: Heating the polymer above its glass transition temperature (Tg) allows the polymer chains to relax, reducing internal stresses that can lead to brittleness and premature failure.
-
Improved Thermal Stability: A more completely cured network generally exhibits a higher Tg and better thermal stability.
-
-
Optimization:
-
Temperature: The post-curing temperature should ideally be above the final Tg of the material to allow for sufficient chain mobility. A common practice is to perform a stepped cure or a slow ramp to the final temperature to avoid thermal shock.
-
Time: The duration of post-curing depends on the material thickness and the desired level of property enhancement. Studies have shown that mechanical properties like flexural strength can significantly increase with post-curing time up to a certain point, after which the improvements plateau.[5][6][7][8]
-
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with PETA-cured polymers.
Issue 1: Incomplete or Tacky Surface Cure
| Potential Cause | Troubleshooting Action |
| Oxygen Inhibition | Oxygen in the atmosphere can scavenge free radicals at the surface, inhibiting polymerization. |
| * Cure in an inert atmosphere (e.g., nitrogen). | |
| * Use a higher concentration of photoinitiator at the surface (if possible). | |
| * Employ a photoinitiator less sensitive to oxygen inhibition. | |
| * Use a barrier coating (e.g., a thin film of polyvinyl alcohol) to block oxygen. | |
| Insufficient UV Dose | The UV light intensity or exposure time is not sufficient to fully cure the surface. |
| * Increase the UV lamp intensity. | |
| * Increase the exposure time. | |
| * Ensure the UV lamp's spectral output matches the photoinitiator's absorption spectrum. | |
| Photoinitiator Migration | The photoinitiator may have migrated away from the surface before curing. |
| * Ensure proper mixing of the resin formulation immediately before curing. |
Issue 2: Brittle Polymer with Low Impact Strength
| Potential Cause | Troubleshooting Action |
| High Crosslink Density | The high functionality of PETA leads to a rigid and brittle network. |
| * Introduce a di-functional or mono-functional acrylate to reduce the average functionality of the monomer mixture. | |
| * Incorporate flexible oligomers like urethane acrylates or polyether acrylates into the formulation. | |
| Internal Stresses | Rapid polymerization can build up significant internal stresses. |
| * Implement a thermal post-curing step above the polymer's Tg to allow for stress relaxation. | |
| * Reduce the light intensity to slow down the polymerization rate. | |
| Inadequate Formulation | The formulation lacks components that can absorb and dissipate energy. |
| * Add impact modifiers or rubber toughening agents. | |
| * Incorporate inorganic fillers that can deflect or arrest crack propagation. |
Issue 3: Poor Adhesion to Substrate
| Potential Cause | Troubleshooting Action |
| Surface Contamination | The substrate surface may have oils, dust, or other contaminants. |
| * Thoroughly clean the substrate with appropriate solvents (e.g., isopropanol, acetone). | |
| * Consider plasma or corona treatment of the substrate surface. | |
| High Polymerization Shrinkage | High shrinkage during curing can induce stresses at the interface, leading to delamination. |
| * Incorporate fillers to reduce the overall shrinkage. | |
| * Modify the formulation to include monomers with lower shrinkage. | |
| Surface Energy Mismatch | The surface energy of the PETA resin and the substrate are not compatible. |
| * Use an adhesion promoter or primer on the substrate. | |
| * Modify the surface of the substrate to increase its surface energy. |
Data Presentation
The following tables summarize quantitative data on how different factors can influence the mechanical properties of acrylate-based photopolymers. While not all data is specific to pure PETA, it provides valuable insights into the expected trends.
Table 1: Effect of Photoinitiator Type on Mechanical Properties of a Dental Resin Composite [1]
| Photoinitiator System | Flexural Strength (MPa) | Elastic Modulus (GPa) |
| 0.2% CQ + 0.8% DMAEMA | 105.3 (± 8.1) | 5.2 (± 0.5) |
| 0.2% PPD + 0.8% DMAEMA | 108.9 (± 9.2) | 5.4 (± 0.6) |
| 0.1% CQ + 0.1% PPD + 0.8% DMAEMA | 115.7 (± 10.5) | 6.1 (± 0.7) |
| 0.42% MAPO | 125.4 (± 11.3) | 7.5 (± 0.8) |
| 0.5% BAPO | 121.6 (± 10.9) | 6.8 (± 0.7) |
Data presented as mean (± standard deviation). CQ = Camphorquinone, DMAEMA = Dimethylaminoethyl methacrylate, PPD = Phenyl-propanedione, MAPO = Mono(acyl)phosphine oxide, BAPO = Bis(acyl)phosphine oxide.
Table 2: Effect of Thermal Post-Curing on Flexural Strength of a 3D Printed Dental Resin [5][6]
| Post-Curing Time (min) | Flexural Strength at 40°C (MPa) | Flexural Strength at 60°C (MPa) | Flexural Strength at 80°C (MPa) |
| 15 | 100.70 (± 6.65) | 115.00 (± 10.55) | 121.35 (± 8.70) |
| 30 | 118.93 (± 7.51) | 125.68 (± 8.93) | 135.21 (± 9.54) |
| 60 | 129.12 (± 9.87) | 133.45 (± 11.23) | 140.89 (± 7.65) |
| 90 | 130.54 (± 10.12) | 135.87 (± 9.88) | 145.13 (± 8.73) |
| 120 | 131.23 (± 8.99) | 137.30 (± 10.50) | 147.48 (± 5.82) |
Data presented as mean (± standard deviation).
Experimental Protocols
Protocol 1: Preparation of PETA Samples for Mechanical Testing
-
Formulation Preparation:
-
In a light-blocking container, combine the PETA monomer with the desired photoinitiator (e.g., 1 wt% TPO).
-
If applicable, add other monomers, oligomers, or fillers at the desired concentrations.
-
Mix the formulation thoroughly using a magnetic stirrer or a planetary mixer until a homogeneous solution is obtained. Ensure no air bubbles are present. Degassing in a vacuum chamber may be necessary.
-
-
Molding:
-
Prepare a silicone or Teflon mold with cavities corresponding to the desired specimen geometry for the specific mechanical test (e.g., dumbbell shape for tensile testing according to ASTM D638, rectangular bar for flexural testing according to ASTM D790).[9][10][11]
-
Carefully pour the resin formulation into the mold, avoiding the introduction of air bubbles.
-
-
UV Curing:
-
Place the filled mold in a UV curing chamber with a specific wavelength and intensity (e.g., 365 nm, 100 mW/cm²).
-
Expose the sample to UV light for a predetermined time to ensure complete curing. The curing time will depend on the photoinitiator concentration, sample thickness, and lamp intensity.
-
-
Demolding and Post-Processing:
-
Carefully remove the cured specimens from the mold.
-
If a post-curing step is required, place the specimens in a programmable oven and follow the desired thermal cycle (e.g., ramp to 150°C, hold for 2 hours, and cool down slowly).
-
Protocol 2: Tensile Testing (based on ASTM D638)
-
Specimen Conditioning: Condition the dumbbell-shaped specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.
-
Machine Setup: Use a universal testing machine (UTM) with appropriate grips for holding the specimens. Set the crosshead speed according to the standard (e.g., 5 mm/min).
-
Testing:
-
Measure the width and thickness of the gauge section of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Start the test and record the load and extension data until the specimen fractures.
-
-
Data Analysis: From the stress-strain curve, determine the tensile strength, Young's modulus, and elongation at break.
Protocol 3: Flexural Testing (based on ASTM D790)
-
Specimen Conditioning: Condition the rectangular bar specimens under standard conditions as described for tensile testing.
-
Machine Setup: Use a UTM with a three-point bending fixture. The support span should be set according to the standard, based on the specimen thickness.
-
Testing:
-
Data Analysis: Calculate the flexural strength and flexural modulus from the load-deflection data.
Mandatory Visualizations
Caption: Troubleshooting workflow for brittle PETA polymers.
Caption: Experimental workflow for PETA mechanical property testing.
Caption: Simplified signaling pathway of PETA photopolymerization.
References
- 1. Mechanical Properties of Experimental Composites with Different Photoinitiator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanical properties of experimental resin cements containing different photoinitiators and co-initiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Postcuring Temperature on the Mechanical Properties and Biocompatibility of Three-Dimensional Printed Dental Resin Material [mdpi.com]
- 6. Effects of Postcuring Temperature on the Mechanical Properties and Biocompatibility of Three-Dimensional Printed Dental Resin Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the Effect of Post-Curing Times on the Optical and Mechanical Properties and the Chemical Structure of Different 3D-Printed and Conventional Temporary Crown Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ASTM Testing for Plastics and Polymers [intertek.com]
- 10. thepolymerinstitute.com [thepolymerinstitute.com]
- 11. researchgate.net [researchgate.net]
- 12. kiyorndlab.com [kiyorndlab.com]
- 13. tamuk.edu [tamuk.edu]
- 14. Flexural Properties Testing [intertek.com]
- 15. Flexural Strength Testing of Plastics [matweb.com]
- 16. testresources.net [testresources.net]
Technical Support Center: Pentaerythritol Triacrylate (PETA) Formulations
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and adjusting the viscosity of Pentaerythritol triacrylate (PETA) formulations.
Frequently Asked Questions (FAQs)
Q1: What is the typical viscosity of this compound (PETA)?
This compound (PETA) is a viscous, colorless to pale yellow liquid at room temperature.[1][2] Its viscosity is typically in the range of 400-800 mPa·s (or centipoise, cP) at 25°C.[2][3] However, this value can be influenced by the specific grade, purity, and presence of isomers or related compounds like dipentaerythritol (B87275) hexaacrylate.
Q2: What are the primary methods to adjust the viscosity of a PETA formulation?
There are three main strategies to adjust the viscosity of PETA-based formulations:
-
Temperature Adjustment: Increasing the temperature of the resin will significantly decrease its viscosity.[4]
-
Reactive Diluents: Incorporating low-viscosity mono- or di-functional acrylate (B77674) monomers can effectively reduce the overall formulation viscosity.[1][5] These diluents copolymerize with the PETA during curing.[6]
-
Non-Reactive Solvents: Adding a non-reactive solvent will lower the viscosity.[7] However, this is often less desirable in UV-curing applications as the solvent must be evaporated before curing, which can introduce defects.[6]
Q3: How does temperature impact the viscosity of PETA formulations?
Like most liquids, the viscosity of PETA is inversely proportional to its temperature. As a general rule, for every 10°C increase in temperature, the viscosity of a resin can be reduced by approximately half.[4] Heating can be a simple and effective method for reducing viscosity to improve handling and processing, but it will also reduce the working time by accelerating the curing reaction.[4]
Troubleshooting Guide
Problem: My PETA formulation is too viscous for my application (e.g., coating, 3D printing, dispensing).
This is a common issue as PETA is inherently a high-viscosity monomer.[1]
Solution 1: Introduce a Reactive Diluent
Reactive diluents are low-viscosity monomers that are incorporated into the formulation to reduce its overall viscosity while participating in the polymerization reaction.[6]
-
Why it works: The lower viscosity of the diluent reduces the intermolecular friction within the PETA resin.
-
How to implement: Add a measured weight percentage of a reactive diluent to the PETA formulation and mix thoroughly until homogeneous.
-
Considerations: The choice and amount of reactive diluent will affect the final properties of the cured material.[5]
-
Monofunctional diluents (e.g., isobornyl acrylate, lauryl acrylate) provide the greatest viscosity reduction but can decrease crosslink density, potentially lowering thermal resistance and hardness.
-
Difunctional diluents (e.g., 1,6-hexanediol (B165255) diacrylate (HDDA), dipropylene glycol diacrylate (DPGDA)) offer a balance between viscosity reduction and maintaining good mechanical properties.[5]
-
Table 1: Effect of Common Reactive Diluents on Formulation Viscosity
| Reactive Diluent | Functionality | Typical Viscosity (25°C, mPa·s) | Impact on Properties |
| Isobornyl Acrylate (IBOA) | 1 | ~10 | Increases flexibility, may reduce hardness. |
| 1,6-Hexanediol Diacrylate (HDDA) | 2 | ~10 | Good all-around diluent, maintains hardness.[5] |
| Dipropylene Glycol Diacrylate (DPGDA) | 2 | ~15 | Offers good flexibility and solvency.[5] |
| Trimethylolpropane Triacrylate (TMPTA) | 3 | ~120 | Increases crosslink density, hardness, and brittleness.[5] |
Solution 2: Increase Formulation Temperature
Heating the formulation can be a quick and effective way to lower viscosity for processing.
-
Why it works: Thermal energy increases the distance between polymer chains, allowing them to move past each other more easily.[8]
-
How to implement: Gently warm the PETA formulation using a water bath, hot plate with magnetic stirring, or a temperature-controlled chamber. Monitor the temperature carefully. Pre-heating molds instead of the resin can also be an effective strategy to maintain a longer working time.[4]
-
Considerations:
-
Reduced Pot Life: Heat accelerates the polymerization reaction, significantly reducing the time available before the formulation begins to gel.[4]
-
Thermal Stability: Avoid excessive temperatures, as PETA can be explosively unstable near its boiling point.[2] Always handle with care in a well-ventilated area.[9]
-
Problem: After adding a diluent, the mechanical properties (e.g., hardness, tensile strength) of my cured material are compromised.
This is a common trade-off when using reactive diluents.
Solution: Optimize the Diluent Blend
-
Why it works: The functionality of the reactive diluent directly impacts the crosslink density of the final polymer network. Lower functionality leads to lower crosslink density and softer, more flexible materials.
-
How to implement:
-
Reduce the concentration of the low-functionality diluent.
-
Use a higher-functionality diluent. If you used a monofunctional diluent, try replacing a portion or all of it with a difunctional diluent like HDDA.[5]
-
Create a blend. A combination of mono- and di-functional diluents can be used to fine-tune both viscosity and final properties. Studies have shown that a 50:50 or 40:60 weight ratio of di- to tri-functional monomers can yield excellent mechanical properties with a workable viscosity.[5]
-
Experimental Protocols
Protocol: Viscosity Measurement of a PETA Formulation using a Rotational Viscometer
This protocol outlines the standard procedure for measuring the dynamic viscosity of a PETA formulation.
Materials & Equipment:
-
This compound (PETA)
-
Selected reactive diluent(s)
-
Rotational viscometer (e.g., Brookfield or similar) with appropriate spindle
-
Temperature-controlled water bath or circulator
-
Beakers or sample containers
-
Analytical balance
Procedure:
-
Preparation:
-
Ensure the viscometer is calibrated and level.
-
Select a spindle and rotational speed (RPM) appropriate for the expected viscosity range of your sample. The goal is to achieve a torque reading between 20% and 80%.
-
Prepare the PETA formulation by accurately weighing the PETA and any diluents into a beaker and mixing thoroughly.
-
-
Temperature Control:
-
Place the sample container with the formulation into the temperature-controlled bath set to the desired measurement temperature (e.g., 25.0 °C ± 0.1 °C).
-
Allow the sample to equilibrate for at least 30 minutes to ensure a uniform temperature throughout.
-
-
Measurement:
-
Immerse the selected spindle into the sample up to the marked immersion groove. Avoid introducing air bubbles.
-
Allow the spindle to rotate in the sample for a set period (e.g., 60 seconds) to allow the reading to stabilize.
-
Record the viscosity value (in mPa·s or cP) and the torque percentage from the viscometer display.
-
-
Data Analysis:
-
Perform at least three independent measurements and calculate the average viscosity.
-
If the viscosity changes with the rotational speed, the fluid is non-Newtonian, and it is important to report the viscosity at a specific shear rate (or spindle/RPM combination).
-
Visual Guides
Below are diagrams illustrating key decision-making processes and relationships in managing PETA formulation viscosity.
Caption: Decision workflow for selecting a viscosity reduction method.
Caption: Relationship between viscosity modifiers and formulation properties.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 3524-68-3 [chemicalbook.com]
- 3. CN104876822A - Pentaerythritol tetraacrylate preparation method - Google Patents [patents.google.com]
- 4. A Helpful Guide to Processing High Viscosity Resins | Hapco, Inc. [hapcoincorporated.com]
- 5. researchgate.net [researchgate.net]
- 6. uvebtech.com [uvebtech.com]
- 7. quora.com [quora.com]
- 8. Improving Composite Resin Performance Through Decreasing its Viscosity by Different Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tech-labs.com [tech-labs.com]
Technical Support Center: Scale-Up of Pentaerythritol Triacrylate (PETA) Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during the scale-up synthesis of Pentaerythritol (B129877) triacrylate (PETA).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when scaling up the synthesis of Pentaerythritol triacrylate?
A1: Scaling up PETA synthesis from the lab to a pilot or industrial scale introduces several challenges that can affect yield, product quality, and process safety. Key challenges include:
-
Exothermic Reaction Control: The esterification reaction is exothermic, and improper heat management in larger reactors can lead to thermal runaways.[1][2]
-
Mixing Efficiency: Achieving homogenous mixing in large volume reactors is difficult, which can result in localized temperature gradients and concentration differences, leading to inconsistent product quality and side reactions.[1][2]
-
Premature Polymerization: Acrylate monomers like PETA are prone to premature polymerization, especially at elevated temperatures or in the presence of impurities. This risk increases during the longer reaction and processing times associated with scale-up.[3][4]
-
Byproduct and Impurity Removal: The removal of water, unreacted starting materials, catalysts, and inhibitors becomes more complex at a larger scale, impacting the final product's purity, color, and acidity.[5][6]
-
Viscosity Increase: As the polymerization progresses, the viscosity of the reaction mixture can increase significantly, further complicating mixing and heat transfer.[1]
Q2: How can premature polymerization be prevented during the scale-up of PETA synthesis?
A2: Preventing premature polymerization is critical for a successful scale-up. Here are some effective strategies:
-
Use of Inhibitors: A combination of polymerization inhibitors is often more effective than a single one. Common inhibitors include hydroquinone (B1673460) (HQ), monomethyl ether hydroquinone (MEHQ), phenothiazine, and copper salts.[5][6][7]
-
Oxygen Control: The presence of oxygen is necessary for many common inhibitors (like hydroquinones) to be effective. Therefore, sparging with a controlled amount of air or an air/inert gas mixture can be beneficial.
-
Temperature Management: Strict temperature control is crucial. Overheating can initiate polymerization. Ensure the reactor's cooling system is adequate for the larger batch size.[1]
-
Raw Material Purity: Ensure that the acrylic acid and pentaerythritol are free from impurities that could initiate polymerization.[8]
-
Minimize Reaction Time: Optimize the reaction conditions to reduce the overall synthesis time, thereby minimizing the window for unwanted polymerization. A newer synthesis method has been shown to reduce the esterification time from 11 hours to 7 hours.[7]
Q3: What are the most common catalysts used in PETA synthesis, and what are the considerations for scale-up?
A3: The most common catalysts for PETA synthesis are strong acids. The choice of catalyst can impact reaction rate, selectivity, and purification.
-
Homogeneous Catalysts:
-
Heterogeneous Catalysts:
For scale-up, heterogeneous catalysts are often preferred as they streamline the purification process and minimize acidic waste streams.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Acidity in Final Product | Incomplete neutralization of the acid catalyst. | Optimize the neutralization step by adjusting the base concentration (e.g., Na2CO3, NaOH solution) and ensuring thorough mixing. Monitor the pH value to be around 5.[7] |
| Insufficient washing. | Increase the number of water and/or brine washes to remove residual acids and salts. An 8% NaCl solution can be used for washing.[7] | |
| Product Discoloration (Yellowish/Reddish) | Use of strong mineral acids like sulfuric acid as a catalyst. | Switch to an organic sulfonic acid (e.g., p-TSA) or a solid acid catalyst.[5][9] |
| Oxidation of phenolic inhibitors. | Use a combination of inhibitors and consider adding a decolorizing agent like activated carbon during the process.[5][11] | |
| High reaction temperature or prolonged reaction time. | Optimize the reaction temperature and time to minimize the formation of colored impurities. | |
| Low Yield | Incomplete reaction. | Ensure the reaction goes to completion by monitoring the acid value. Extend the reaction time if necessary. |
| Suboptimal catalyst concentration. | Adjust the catalyst concentration. Too little may result in a slow or incomplete reaction, while too much can promote side reactions. | |
| Loss of product during workup. | Optimize the extraction and washing steps to minimize the formation of emulsions and product loss. | |
| Gel Formation in the Reactor | Premature and uncontrolled polymerization. | Immediately cool the reactor if possible. Review and strengthen the inhibitor package, ensure proper aeration (if required for the inhibitor), and verify temperature control systems.[3] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is based on an improved synthesis method aimed at reducing reaction time and simplifying the process.[7]
Materials:
-
Acrylic Acid
-
Pentaerythritol
-
Hydroquinone (inhibitor)
-
Copper salt (co-inhibitor)
-
Cyclohexane (B81311) (solvent/azeotroping agent)
-
Phosphoric Acid (catalyst)
-
Methanesulfonic Acid (catalyst)
-
Sodium Carbonate (Na2CO3) solution (13.5%)
-
Sodium Hydroxide (NaOH) solution (5.0%)
-
Sodium Chloride (NaCl) solution (8%)
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark trap, add acrylic acid (50 parts), pentaerythritol (30 parts), hydroquinone (0.6 parts), copper salt (0.04 parts), cyclohexane (10 parts), phosphoric acid (0.51 parts), and methanesulfonic acid (2.04 parts) at room temperature.
-
Esterification: Heat the mixture to 82°C and maintain this temperature for 7 hours to carry out the esterification reaction. Water formed during the reaction is removed azeotropically with cyclohexane.
-
Separation: After the reaction, allow the mixture to stand and separate the cyclohexane layer to obtain the semi-finished PETA product.
-
Washing and Neutralization:
-
Mix the semi-finished product with toluene and raise the temperature to 45°C.
-
Wash the product with distilled water.
-
Neutralize with a mixture of 13.5% Na2CO3 and 5.0% NaOH (in a 57:13 ratio) to a pH of 5.
-
Perform an extraction with a solution of 13.5% Na2CO3 and 5.0% NaOH (in a 3.8:9.5 ratio) until the acid value is below 0.3 mgKOH/g.
-
-
Final Purification:
-
Wash the product with an 8% NaCl solution.
-
Perform distillation and stripping to remove the toluene, yielding the final PETA product.
-
Data Presentation
Table 1: Comparison of PETA Synthesis Methods
| Parameter | Traditional Method | Improved Method[7] |
| Catalyst | Concentrated Sulfuric Acid[5][6] | Phosphoric Acid & Methanesulfonic Acid |
| Esterification Time | 11 hours | 7 hours |
| Solvent Separation | Requires additional solvent separation step | Cyclohexane is separated by standing |
| Inhibitor Removal | Difficult, affects product quality | Not explicitly stated, but improved quality is claimed |
| Yield | Lower | High |
| Process Complexity | More complex (multiple washing, neutralization, and extraction steps) | Simpler process, some wastewater can be recycled |
Visualizations
Experimental Workflow for PETA Synthesis
Caption: Workflow for the improved synthesis of this compound.
Troubleshooting Logic for High Acidity
Caption: Decision-making workflow for troubleshooting high acidity in PETA.
References
- 1. benchchem.com [benchchem.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. benchchem.com [benchchem.com]
- 4. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of this compound (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN101462953B - Method for preparing this compound - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 3524-68-3 | Benchchem [benchchem.com]
- 10. CN103333066B - Method for preparing this compound - Google Patents [patents.google.com]
- 11. CN104876822A - Pentaerythritol tetraacrylate preparation method - Google Patents [patents.google.com]
Minimizing residual monomer content in PETA polymers
An overview of technical support for minimizing residual monomer content in PETA polymers is provided below.
Technical Support Center: PETA Polymerization
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Pentaerythritol Tetraacrylate (PETA) polymers. The focus is on understanding, controlling, and minimizing residual monomer content to ensure the safety, biocompatibility, and optimal performance of the final polymer.
Frequently Asked Questions (FAQs)
Q1: What is PETA and why is residual monomer a concern?
Pentaerythritol tetraacrylate (PETA) is a tetrafunctional monomer used to form highly crosslinked polymer networks when cured.[1][2] Because it has four reactive acrylate (B77674) groups, it can form polymers with excellent adhesion, high tensile strength, and chemical resistance.[2] However, the polymerization process is often incomplete, leaving unreacted PETA monomers trapped within the polymer matrix. These residual monomers are a significant concern because they can be cytotoxic, potentially causing irritation, inflammation, or allergic reactions if the polymer is used in biomedical or dental applications.[3][4] Minimizing their concentration is crucial for ensuring the biocompatibility and safety of the final product.[5]
Q2: What is a typical acceptable level of residual monomer in acrylate polymers?
The acceptable level of residual monomer depends heavily on the application. For sensitive applications like medical devices or dental products, stringent standards are applied to ensure safety.[6] For instance, in some dental acrylics, residual monomer content below 1% is targeted for materials considered biocompatible.[5] Bulk polymerized polymers used in industrial molding processes may have residual monomer levels ranging from 0.1% to 0.9%.[6] It is always recommended to consult industry-specific regulatory standards (e.g., ISO 13485 for medical devices) and conduct thorough biocompatibility testing.[6]
Q3: How can I measure the concentration of residual PETA monomer?
Several analytical techniques can quantify residual monomers, each with its own advantages.[7] The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): Widely used for its sensitivity and suitability for non-volatile monomers like PETA.[7][8][9] It requires extracting the monomer from the polymer matrix.[7]
-
Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS), this method is very sensitive and robust.[8][10] It is excellent for volatile monomers but may require derivatization for less volatile ones.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Allows for direct quantification of monomers in a solution without extensive sample preparation, though it may be less sensitive than chromatographic methods.[7]
Q4: What are the key factors that influence residual monomer content?
The final concentration of residual monomer is affected by several polymerization parameters:
-
Initiator Concentration: The amount of initiator affects the polymerization rate and the number of polymer chains formed.[11][12] An insufficient concentration can lead to incomplete conversion.[13] Conversely, an excessively high concentration can sometimes lead to premature termination and may not guarantee higher conversion.[11]
-
Curing Time and Temperature: Polymerization is often a time- and temperature-dependent process. Higher temperatures can increase the polymerization rate and final monomer conversion, leading to lower residual monomer content.[8]
-
Oxygen Inhibition: For free-radical polymerization, atmospheric oxygen is a potent inhibitor that can terminate growing polymer chains, leading to incomplete curing, especially at the surface.[13][14]
-
Post-Curing: This is a crucial step to reduce residual monomers. Exposing the "green" polymer to additional energy (e.g., UV light or heat) can drive the reaction of remaining monomers, increasing the crosslink density and mechanical properties.[15][16]
Troubleshooting Guide
This guide addresses common issues encountered during PETA polymerization.
Caption: Troubleshooting workflow for high residual monomer content.
Issue 1: Polymer feels tacky or soft after initial curing.
-
Possible Cause: Incomplete polymerization, often due to oxygen inhibition at the surface or insufficient UV exposure.[13][14] Oxygen reacts with free radicals, terminating the polymerization chain reaction.[13]
-
Solution:
-
Increase Curing Energy: Ensure the UV lamp intensity and exposure time are adequate for the thickness of your sample.
-
Cure in an Inert Atmosphere: Perform the UV curing process under a nitrogen (N2) or argon (Ar) atmosphere to eliminate oxygen.[13]
-
Increase Photoinitiator Concentration: A higher initiator concentration at the surface can help overcome the effects of oxygen.
-
Issue 2: Final polymer shows cytotoxicity in cell culture assays.
-
Possible Cause: Leaching of unreacted PETA monomer from the polymer matrix.[3] Even small amounts of residual acrylate monomers can be toxic to cells.[4]
-
Solution:
-
Implement Post-Curing: After initial fabrication, subject the polymer to a post-curing step. This can involve further UV exposure, thermal treatment (heating in an oven), or a combination of both.[15][17] Heat increases polymer chain mobility, allowing trapped monomers to react.[17]
-
Perform Solvent Extraction: For non-biomedical applications where slight dimensional changes are acceptable, you can try washing the polymer with a suitable solvent (e.g., isopropanol, ethanol) to extract unreacted monomer from the surface. Ensure the solvent does not swell or damage the polymer.
-
Consider Ultrasonic Cleaning: Ultrasonic treatment in a heated water bath has been shown to reduce residual monomer content in some acrylic resins.[18]
-
Issue 3: Polymerization is slow or does not complete, even with sufficient UV light.
-
Possible Cause: Issues with the chemical formulation, such as inactive initiator or the presence of inhibitors. PETA monomer is typically supplied with an inhibitor (like MEHQ) to prevent spontaneous polymerization during storage.[1]
-
Solution:
-
Check Initiator Viability: Ensure your photoinitiator has not expired and has been stored correctly (away from light and heat).
-
Optimize Initiator Concentration: The initiator-to-monomer ratio is critical. An insufficient amount will not generate enough radicals to sustain polymerization.[13] A study on methacrylate (B99206) bone cement showed that increasing initiator concentration from 0.05% to 0.3% increased the final double bond conversion.[11][12]
-
Remove Inhibitor: For highly sensitive applications requiring maximum conversion, consider removing the storage inhibitor from the monomer before use. This can be done by washing the monomer with an aqueous NaOH solution.[13] Caution: Uninhibited monomer can polymerize spontaneously and should be used immediately.[13]
-
Data Presentation: Impact of Post-Curing
Post-curing is one of the most effective methods for reducing residual monomer content and improving the mechanical properties of the polymer.[16] The following tables summarize the effect of different post-curing strategies.
Table 1: Effect of Curing Method on Residual Monomer Content in Acrylic Resins
| Curing Method | Curing Conditions | Residual Monomer (%) |
| Self-Cured (Cold Cure) | Room Temperature | 8.71%[9] |
| Heat-Cured | Water Bath | 1.44%[9] |
| Short-Time Polymerization | < 60 minutes | 2.02%[5] |
| Long-Time Polymerization | > 60 minutes | < 1.0%[5] |
Data synthesized from studies on dental acrylic resins, demonstrating the principle that higher energy/longer duration curing reduces residual monomer.
Table 2: Effect of Post-Curing Temperature and Time on Mechanical Properties
| Material | Post-Curing Conditions | Key Improvement |
| Rigid 4000 Resin | 15 minutes at 80 °C | 116% increase in Tensile Modulus[17] |
| Strong-X Resin | 30 minutes at 60 °C | General purpose properties achieved[19] |
| Strong-X Resin | 120 minutes at 60 °C | High-temperature resistance achieved[19] |
This table illustrates that both temperature and time are critical variables in post-curing, which enhances cross-linking and improves mechanical properties—a direct consequence of consuming residual reactive groups.[16]
Experimental Protocols
Protocol: Quantification of Residual PETA Monomer using HPLC
This protocol provides a general method for determining the concentration of unreacted PETA in a cured polymer sample.
Caption: Workflow for residual monomer analysis by HPLC.
1. Objective: To quantify the weight percent (wt%) of residual PETA in a cured polymer sample.
2. Materials:
-
Cured PETA polymer sample
-
Solvent for dissolution (e.g., Dichloromethane, THF)
-
Anti-solvent for precipitation (e.g., Methanol)
-
PETA monomer standard (for calibration curve)
-
HPLC-grade acetonitrile (B52724) and water (for mobile phase)
-
0.45 µm syringe filters
3. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
UV-Vis Detector
-
Reversed-phase C18 column
4. Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the cured polymer sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., dichloromethane).[20] This step may require sonication to fully dissolve the polymer.
-
Precipitate the polymer by adding an excess of an anti-solvent, such as 10 mL of methanol.[9] This causes the polymer to solidify, leaving the smaller monomer molecules in the solution.
-
Vortex the mixture thoroughly and centrifuge to pellet the precipitated polymer.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.[9] This filtered solution contains the extracted residual monomer.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of known PETA concentrations (e.g., 0.1, 1, 5, 10, 50 µg/mL) in the same solvent mixture as the sample.
-
Inject each standard into the HPLC and record the peak area corresponding to the PETA monomer.
-
Plot a calibration curve of peak area versus concentration.
-
-
HPLC Analysis:
-
Set up the HPLC conditions. A typical starting point could be:
-
Inject the prepared sample solution into the HPLC system.
-
Identify the peak corresponding to the PETA monomer by comparing its retention time to that of the PETA standard.
-
-
Quantification:
-
Integrate the area of the PETA peak in the sample chromatogram.
-
Use the calibration curve to determine the concentration of PETA in the injected solution.
-
Calculate the original amount of residual monomer in the solid polymer, accounting for all dilution steps, and express the final result as a weight percentage (wt%).
-
References
- 1. Pentaerythritol tetraacrylate - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Release of methyl methacrylate from heat-cured and autopolymerized resins: cytotoxicity testing related to residual monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Residual Monomers in Acrylic Polymers | Ensure Safe Application — Methacrylate Producers Association, Inc. [mpausa.org]
- 7. measurlabs.com [measurlabs.com]
- 8. tandfonline.com [tandfonline.com]
- 9. jps.usm.my [jps.usm.my]
- 10. polymersolutions.com [polymersolutions.com]
- 11. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. uvitron.com [uvitron.com]
- 16. osti.gov [osti.gov]
- 17. How to Post-Cure Your Resin 3D Prints | Formlabs [formlabs.com]
- 18. Ultrasonic cleaning reduces the residual monomer in acrylic resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Explained & tested: UV post curing 3Dprinting resin | Liqcreate [liqcreate.com]
- 20. researchgate.net [researchgate.net]
- 21. Fast, inexpensive, and reliable HPLC method to determine monomer fractions in poly(3-hydroxybutyrate-co-3-hydroxyvalerate) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mechanical Testing of Poly(ethylene terephthalate)-Based Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanical properties of Poly(ethylene terephthalate) (PET), a thermoplastic polymer widely used in the healthcare and research sectors, against common alternatives.[1][2] Its applications range from sutures and vascular grafts to cell culture containers and medical device packaging.[3] Validating the mechanical performance of PET through standardized testing is critical for ensuring material suitability, device safety, and functional reliability. This document outlines the standard experimental protocols for key mechanical tests and presents comparative data to aid in material selection and application development.
Comparative Analysis of Mechanical Properties
The selection of a polymer for a specific application is heavily dependent on its mechanical characteristics. PET offers a compelling balance of strength, stiffness, and dimensional stability.[4][5] The following table summarizes the typical mechanical properties of PET compared to other common thermoplastic polymers: Polybutylene Terephthalate (PBT), High-Density Polyethylene (HDPE), and Polypropylene (PP).
| Material Property | Poly(ethylene terephthalate) (PET) | Polybutylene Terephthalate (PBT) | High-Density Polyethylene (HDPE) | Polypropylene (PP) | ASTM Test Method |
| Tensile Strength (MPa) | 55 - 75 | 50 - 60 | 18 - 35[6] | 21 - 37[6] | D638 |
| Tensile Modulus (GPa) | 2.8 - 3.1 | 2.3 - 2.6 | 0.8 - 1.4 | 1.1 - 1.6 | D638 |
| Elongation at Break (%) | 50 - 150[1] | 50 - 200 | 100 - 1000 | 100 - 600 | D638 |
| Flexural Strength (MPa) | 80 - 110 | 75 - 95 | 30 - 50 | 40 - 60 | D790 |
| Flexural Modulus (GPa) | 2.5 - 4.1 | 2.3 - 2.7 | 1.0 - 1.5 | 1.2 - 1.8 | D790 |
Experimental Protocols
Standardized testing procedures are crucial for generating reliable and comparable data. The American Society for Testing and Materials (ASTM) provides detailed protocols for evaluating polymer properties. The two most critical tests for rigid and semi-rigid plastics are the tensile and flexural tests.[7]
Tensile Properties of Plastics (ASTM D638)
This test method is used to determine the force required to break a plastic specimen and the extent to which the specimen stretches or elongates to that breaking point.[8]
Objective: To measure key tensile properties including Tensile Strength, Tensile Modulus, and Elongation.[9]
Methodology:
-
Specimen Preparation: Test specimens are prepared in a standard "dumbbell" or "dog-bone" shape.[10][11] This can be done through injection molding, machining, or die-cutting from a sheet of the material. The most common specimen for ASTM D638 is the Type I tensile bar.[8][9] The thickness of the material should not exceed 14 mm.[6][11]
-
Equipment: A universal testing machine (UTM) equipped with a suitable load cell, tensile grips, and an extensometer for precise strain measurement is required.[9][10]
-
Procedure:
-
The conditioned specimen is securely mounted in the tensile grips of the UTM.[10]
-
The extensometer is attached to the gauge length section of the specimen.
-
The UTM pulls the specimen apart at a constant rate of speed until it fractures.[8][10] The test speed is determined by the material specification and is controlled to ensure the time to break is between 30 seconds and 5 minutes.[10]
-
-
Data Analysis: The force and displacement data are recorded throughout the test. From this, a stress-strain curve is generated, and the following properties are calculated:
-
Tensile Strength at Break: The maximum stress the material can withstand before fracturing.[9]
-
Tensile Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.[9]
-
Elongation at Break: The percentage increase in the original gauge length at the point of fracture.[9]
-
Flexural Properties of Plastics (ASTM D790)
This test measures the flexural strength and flexural modulus of a material, which are key indicators of its stiffness and resistance to bending forces.[12][13]
Objective: To determine how a material behaves under a bending load.
Methodology:
-
Specimen Preparation: A rectangular bar of a standard size, typically 3.2mm x 12.7mm x 125mm, is used.[14]
-
Equipment: A universal testing machine with a three-point bending fixture is used.[12][13] The fixture consists of two supports and a central loading nose with specified radii to prevent stress concentrations.[15]
-
Procedure:
-
The test specimen is placed across the two supports. The support span is set to be 16 times the specimen's thickness.[15]
-
The loading nose applies a load to the center of the specimen at a constant rate of crosshead motion.[14]
-
The test is terminated when the specimen breaks or reaches a maximum strain of 5% in its outer fiber, whichever occurs first.[14][15]
-
-
Data Analysis: The load and deflection data are used to calculate:
-
Flexural Strength: The maximum stress experienced by the material at the moment of yield or break.
-
Flexural Modulus: A measure of the material's stiffness in bending, calculated from the slope of the stress-strain curve in the elastic region.[15]
-
Visualized Workflows and Methodologies
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
References
- 1. hcltech.com [hcltech.com]
- 2. dekmake.com [dekmake.com]
- 3. fostercomp.com [fostercomp.com]
- 4. somewang.com [somewang.com]
- 5. The difference between PET and PBT plastic - Industry Knowledge - Julier (Xiamen) Technology Co.,Ltd [custom-plastic-mold.com]
- 6. store.astm.org [store.astm.org]
- 7. advanses.com [advanses.com]
- 8. Plastics Tensile Testing for ASTM D638 [intertek.com]
- 9. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 10. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 11. industrialphysics.com [industrialphysics.com]
- 12. How to Perform an ASTM D790 Plastic Flexural 3 Point Bend Test - ADMET [admet.com]
- 13. How to Perform an ASTM D790 Plastic Flexural 3 Point Bend Test - ADMET Canada [admetinc.ca]
- 14. Flexural Properties Testing [intertek.com]
- 15. boundengineering.com [boundengineering.com]
A Comparative Guide to Spectroscopic Techniques for Monitoring PETA Polymerization
For Researchers, Scientists, and Drug Development Professionals
The real-time monitoring of polymerization kinetics is crucial for understanding and controlling the formation of polymer networks. This is particularly true for pentaerythritol (B129877) tetraacrylate (PETA), a tetra-functional monomer widely used in coatings, adhesives, and biomaterials due to its ability to form highly crosslinked polymers. The extent and rate of PETA polymerization directly influence the final material's mechanical properties, chemical resistance, and performance. This guide provides an objective comparison of various spectroscopic techniques for monitoring PETA polymerization, complete with supporting data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your research and development needs.
Comparison of Spectroscopic Techniques
A variety of spectroscopic techniques can be employed to monitor the polymerization of PETA in real-time. Each method offers distinct advantages and is sensitive to different aspects of the polymerization process, from monomer conversion to changes in the local environment of the forming polymer network. The selection of a suitable technique depends on the specific information required, experimental constraints, and available instrumentation.
| Technique | Principle | Key Parameters Monitored | Advantages | Limitations | Typical Time Resolution | Sample Requirements |
| Real-Time FTIR Spectroscopy | Measures the decrease in absorbance of the acrylate (B77674) C=C bond vibrational bands (e.g., ~1635 cm⁻¹, ~810 cm⁻¹) as the monomer is converted to polymer.[1] | Monomer Conversion, Polymerization Rate | High speed, relatively simple setup, provides direct measure of functional group conversion. | Can be sensitive to sample thickness and atmospheric interference (CO₂, H₂O). Signal can be broad for complex mixtures. | Seconds to milliseconds | Thin films, liquids |
| Raman Spectroscopy | Monitors the decrease in intensity of the C=C stretching vibration (~1638 cm⁻¹) relative to a stable internal standard peak.[2][3] | Monomer Conversion, Polymerization Rate, Crosslink Density | Non-destructive, minimal sample preparation, excellent for aqueous systems, high spatial resolution with microscopy.[4] | Can be affected by sample fluorescence, weaker signal than FTIR.[4] | Seconds to minutes | Liquids, solids, emulsions |
| NMR Spectroscopy | Tracks the disappearance of vinyl proton signals or the broadening of proton signals as the monomer is incorporated into the polymer network.[5][6] | Monomer Conversion, Crosslink Density, Polymer Mobility | Provides detailed structural information, highly quantitative, can probe molecular mobility.[5] | Lower sensitivity, more expensive instrumentation, longer acquisition times for detailed structural analysis. | Minutes to hours | Soluble samples, gels |
| UV-Vis Spectroscopy | Monitors the consumption of the photoinitiator by measuring the decrease in its characteristic absorbance over time.[3][7] | Photoinitiator Kinetics, Induction Period | High sensitivity to chromophores, relatively simple and low-cost. | Indirect measure of polymerization, only applicable to photopolymerization with a UV-Vis active initiator. | Seconds to milliseconds | Optically transparent samples |
| Fluorescence Spectroscopy | Utilizes fluorescent probes (molecular rotors) whose fluorescence lifetime or intensity changes with the local viscosity of the polymerizing medium.[8] | Microviscosity, Gel Point, Network Formation | Highly sensitive to changes in the local environment, can provide information beyond monomer conversion.[8] | Requires the addition of a probe which might perturb the system, interpretation can be complex. | Seconds to minutes | Optically transparent samples |
In-Depth Analysis of Spectroscopic Techniques
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR is a powerful and widely used technique for monitoring the kinetics of photopolymerization reactions. By tracking the disappearance of the characteristic infrared absorption bands of the acrylate double bonds, a direct measure of monomer conversion can be obtained in real-time.
Experimental Protocol: Real-Time FTIR Monitoring of PETA Photopolymerization
-
Sample Preparation: Prepare a formulation of PETA with a suitable photoinitiator (e.g., 1 wt% Bis(2,4,6-trimethylbenzoyl)-phenylphosphineoxide - BAPO).
-
Sample Application: Place a small drop of the liquid resin between two transparent salt plates (e.g., KBr or NaCl) separated by a thin spacer (e.g., 25 µm) to create a film of uniform thickness.
-
Instrument Setup:
-
Place the sample holder in the FTIR spectrometer.
-
Select the appropriate spectral range to monitor the acrylate double bond peaks (e.g., 1600-1700 cm⁻¹ for C=C stretch and 800-820 cm⁻¹ for =C-H out-of-plane bending).[1]
-
Set the instrument to collect spectra in rapid succession (e.g., 1 spectrum per second).
-
-
Data Acquisition:
-
Begin recording a baseline spectrum before UV irradiation.
-
Initiate photopolymerization by turning on a UV lamp positioned to illuminate the sample.
-
Continue collecting spectra until the reaction reaches completion, indicated by the stabilization of the acrylate peak heights.
-
-
Data Analysis:
-
Calculate the degree of conversion (DC) at each time point using the following formula: DC(t) = [1 - (A(t) / A(0))] * 100% where A(t) is the area of the acrylate peak at time 't' and A(0) is the initial peak area.[1]
-
Logical Workflow for RT-FTIR Monitoring
Caption: Workflow for real-time FTIR monitoring of PETA polymerization.
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. It is particularly advantageous for its ability to analyze samples in aqueous environments and its high spatial resolution when coupled with a microscope.
Experimental Protocol: Raman Spectroscopy Monitoring of PETA Polymerization
-
Sample Preparation: Prepare the PETA formulation as described for FTIR.
-
Instrument Setup:
-
Place the sample on the Raman spectrometer stage. For liquid samples, a cuvette or a simple glass slide can be used.
-
Select a laser excitation wavelength that does not cause significant sample fluorescence.
-
Focus the laser onto the sample.
-
Set the acquisition parameters (e.g., laser power, integration time, number of accumulations) to obtain a good signal-to-noise ratio.
-
-
Data Acquisition:
-
Record a spectrum of the unpolymerized sample.
-
Initiate polymerization (e.g., with a UV source for photopolymerization).
-
Collect spectra at regular intervals throughout the polymerization process.
-
-
Data Analysis:
-
Identify the peak corresponding to the acrylate C=C bond (around 1638 cm⁻¹) and a reference peak that does not change during polymerization (e.g., a C-H or C-O stretch).[2]
-
Calculate the degree of conversion by monitoring the ratio of the intensity of the acrylate peak to the intensity of the reference peak over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
In-situ NMR spectroscopy offers a highly quantitative method to follow the polymerization of PETA. By monitoring the disappearance of the vinyl proton signals, a direct measure of monomer consumption can be obtained. Furthermore, solid-state NMR can provide insights into the crosslink density and molecular mobility of the final polymer network.
Experimental Protocol: In-situ ¹H NMR Monitoring of PETA Polymerization
-
Sample Preparation: Dissolve the PETA monomer and a suitable photoinitiator in a deuterated solvent (e.g., CDCl₃) inside an NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the NMR spectrometer.
-
Tune and shim the spectrometer to obtain a high-resolution spectrum.
-
Set up a series of ¹H NMR acquisitions to be collected over time.
-
-
Data Acquisition:
-
Acquire an initial spectrum before polymerization.
-
Initiate polymerization inside the NMR magnet using a fiber-optic cable coupled to a UV light source.[6]
-
Collect ¹H NMR spectra at regular intervals.
-
-
Data Analysis:
-
Integrate the vinyl proton signals (typically in the range of 5.8-6.5 ppm) and a reference peak from the solvent or an internal standard.
-
Calculate the monomer conversion based on the decrease in the integral of the vinyl proton signals relative to the reference.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simple and effective method for monitoring the kinetics of photoinitiator consumption during the photopolymerization of PETA. The rate of photoinitiator decay is directly related to the initiation rate of the polymerization.
Experimental Protocol: UV-Vis Monitoring of Photoinitiator in PETA Polymerization
-
Sample Preparation: Prepare a solution of the photoinitiator in a UV-transparent solvent or in the PETA monomer itself, ensuring the concentration gives an initial absorbance within the linear range of the spectrophotometer (typically < 1.5).
-
Instrument Setup:
-
Place the sample in a quartz cuvette inside the UV-Vis spectrophotometer.
-
Set the instrument to monitor the absorbance at the wavelength of maximum absorption (λ_max) of the photoinitiator.[3]
-
-
Data Acquisition:
-
Record the initial absorbance.
-
Irradiate the sample with a UV source while continuously recording the absorbance at λ_max.
-
-
Data Analysis:
-
Plot the absorbance of the photoinitiator as a function of time to obtain the decay curve.
-
The rate of decay can be used to determine the kinetics of photoinitiation.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy, particularly with the use of molecular rotors, provides a sensitive method to probe the changes in microviscosity during PETA polymerization. As the polymerization proceeds and a crosslinked network is formed, the restricted environment causes an increase in the fluorescence intensity or lifetime of the molecular rotor.
Experimental Protocol: Fluorescence Monitoring of PETA Polymerization
-
Sample Preparation: Disperse a small amount of a fluorescent molecular rotor probe into the PETA monomer/photoinitiator mixture.
-
Instrument Setup:
-
Place the sample in a suitable holder in a fluorometer.
-
Set the excitation and emission wavelengths appropriate for the chosen fluorescent probe.
-
-
Data Acquisition:
-
Begin recording the fluorescence intensity or lifetime.
-
Initiate polymerization.
-
Continuously monitor the fluorescence signal over time.
-
-
Data Analysis:
-
Plot the fluorescence intensity or lifetime as a function of time.
-
Correlate the changes in the fluorescence signal to the increase in viscosity and the formation of the polymer network. The gel point can often be identified as a sharp increase in the fluorescence signal.[8]
-
Comparison of Monitoring Techniques
The choice of spectroscopic technique for monitoring PETA polymerization depends on the specific research question. The following diagram illustrates a logical comparison of the primary techniques based on the information they provide.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. uvebtech.com [uvebtech.com]
- 4. plus.ac.at [plus.ac.at]
- 5. In Situ NMR to Monitor Bulk Photopolymerization Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Situ NMR to Monitor Bulk Photopolymerization Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Performance Evaluation of PENTA in Industrial Coatings: A Comparative Guide
Pentaerythritol Triacrylate (PETA) is a trifunctional monomer widely utilized in the formulation of ultraviolet (UV) and electron beam (EB) curable industrial coatings. Its popularity stems from its ability to impart desirable properties such as rapid curing, high hardness, excellent chemical resistance, and superior durability.[1][2] This guide provides a comprehensive comparison of PETA's performance against common alternatives, supported by experimental data, and outlines detailed protocols for key performance evaluation experiments.
Comparative Performance Data
The selection of a multifunctional acrylate (B77674) in a coating formulation is a critical decision that directly impacts the final properties of the cured film. While PETA is a popular choice, alternatives such as Trimethylolpropane Triacrylate (TMPTA) and Pentaerythritol Tetraacrylate (PET4A) are also frequently used. The following tables summarize the comparative performance of these monomers based on available experimental data. It is important to note that the performance of a coating is highly dependent on the complete formulation, including the oligomers, photoinitiators, and additives used.
Table 1: Hardness and Adhesion Properties
| Monomer | Functionality | Pencil Hardness (ASTM D3359) | Adhesion (ASTM D4541) - Pull-off Strength (MPa) | Key Characteristics |
| PETA | 3 | 2H - 3H[3] | 3.5 - 5.0 | Good balance of hardness and flexibility, fast curing.[4] |
| TMPTA | 3 | H - 2H[5] | 3.0 - 4.5 | Good reactivity and crosslinking, can improve hardness.[5] |
| PET4A | 4 | 3H - 4H | 2.5 - 4.0 | High crosslink density leading to very high hardness and scratch resistance, but can be more brittle. |
Table 2: Chemical and Weathering Resistance
| Monomer | Chemical Resistance (ISO 2812) | Weathering Resistance (ASTM G154) - Gloss Retention after 1000 hours |
| PETA | Excellent resistance to solvents and acids.[4] | > 85% |
| TMPTA | Good resistance to a range of chemicals. | > 80% |
| PET4A | Superior resistance to aggressive chemicals due to higher crosslink density. | > 90% |
Experimental Protocols
Accurate and reproducible evaluation of coating performance is crucial for material selection and quality control. The following are detailed methodologies for key experiments cited in this guide.
Hardness Test (Pencil Hardness - ASTM D3363)
This method determines the hardness of a coating by the scratching resistance to pencils of known hardness.
-
Apparatus: A set of calibrated pencils with hardness ranging from 6B (softest) to 6H (hardest), a pencil holder that maintains a 45° angle, and a flat, smooth substrate with the cured coating.
-
Procedure:
-
Secure the coated panel on a firm horizontal surface.
-
Start with a pencil of medium hardness (e.g., H or 2H).
-
Hold the pencil at a 45° angle to the surface and push it forward with uniform pressure, creating a scratch of about 6 mm.
-
Examine the surface for any indentation or scratch.
-
If a scratch is observed, repeat the test with a softer pencil. If no scratch is visible, use a harder pencil.
-
The pencil hardness of the coating is reported as the hardness of the hardest pencil that does not scratch or mar the surface.[6]
-
Adhesion Test (Pull-Off Adhesion - ASTM D4541)
This test method provides a quantitative measure of the adhesion strength of a coating to a substrate.
-
Apparatus: A portable pull-off adhesion tester, loading fixtures (dollies), and a suitable adhesive (e.g., epoxy).
-
Procedure:
-
Clean the surface of the cured coating and the loading fixture.
-
Apply a uniform layer of adhesive to the face of the loading fixture.
-
Press the loading fixture firmly onto the coated surface and allow the adhesive to cure completely as per the manufacturer's instructions.
-
If required, score around the loading fixture down to the substrate to isolate the test area.
-
Attach the pull-off adhesion tester to the loading fixture.
-
Apply a perpendicular tensile force at a specified rate until the loading fixture is pulled off.
-
Record the pull-off strength in megapascals (MPa) and note the nature of the failure (e.g., adhesive failure between coating and substrate, cohesive failure within the coating, or glue failure).[7][8]
-
Chemical Resistance Test (ISO 2812)
This standard specifies methods for determining the resistance of coatings to liquids.
-
Apparatus: Test panels with the cured coating, various test liquids (e.g., solvents, acids, alkalis), and a means to cover the test area (e.g., watch glass).
-
Procedure (Spot Method):
-
Place a few drops of the test liquid onto the coated surface.
-
Cover the spot with a watch glass to prevent evaporation.
-
Leave the liquid in contact with the coating for a specified period (e.g., 24 hours).
-
After the exposure time, remove the watch glass and wipe the surface clean.
-
Visually inspect the coating for any changes, such as blistering, discoloration, softening, or loss of adhesion.
-
Rate the resistance on a predefined scale (e.g., 1-5, where 5 is no effect).[9][10][11]
-
Accelerated Weathering Test (ASTM G154)
This practice simulates the damaging effects of sunlight and moisture on coatings using fluorescent UV lamps.[1][2]
-
Apparatus: A fluorescent UV accelerated weathering chamber.
-
Procedure:
-
Place the coated panels in the weathering chamber.
-
Set the test cycle, which typically alternates between periods of UV exposure and condensation. A common cycle is 8 hours of UV-A exposure at 60°C followed by 4 hours of condensation at 50°C.[1]
-
Run the test for a specified duration (e.g., 1000 hours).
-
Periodically remove the panels and evaluate them for changes in gloss, color, chalking, cracking, and blistering.
-
Gloss retention is measured using a gloss meter at a specified angle (e.g., 60°).[1]
-
Visualizations
Experimental Workflow for Performance Evaluation
The following diagram illustrates the typical workflow for evaluating the performance of industrial coatings containing PETA or its alternatives.
Caption: Experimental workflow for coating performance evaluation.
UV Curing Mechanism of Multifunctional Acrylates
This diagram illustrates the free-radical polymerization process that occurs during the UV curing of coatings containing multifunctional acrylates like PETA.
Caption: UV curing mechanism of multifunctional acrylates.
References
- 1. epscca.com [epscca.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. PETA / PET4A - this compound for UV Coatings & Inks [sinocurechem.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Thermally Stable UV-Curable Pressure-Sensitive - ProQuest [proquest.com]
- 8. lib-chamber.com [lib-chamber.com]
- 9. What is UV Test ASTM G154? A Guide to UV Weathering Test [testronixinstruments.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to PETA and Other Multifunctional Acrylate Crosslinkers for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Multifunctional acrylate (B77674) crosslinkers are essential components in the formulation of a wide range of polymeric biomaterials, including hydrogels, scaffolds for tissue engineering, and drug delivery systems. The choice of crosslinker significantly influences the mechanical properties, swelling behavior, biocompatibility, and degradation kinetics of the final polymer network. This guide provides an objective comparison of Pentaerythritol Tetraacrylate (PETA) with other commonly used multifunctional acrylate crosslinkers: Di-pentaerythritol hexaacrylate (DPHA), Trimethylolpropane triacrylate (TMPTA), and Ethylene (B1197577) glycol dimethacrylate (EGDMA). The information presented is supported by available experimental data to aid researchers in selecting the most appropriate crosslinker for their specific application.
General Properties of Multifunctional Acrylate Crosslinkers
The fundamental properties of these crosslinkers, such as molecular weight and functionality (the number of acrylate groups per molecule), play a crucial role in determining the crosslinking density and, consequently, the physical characteristics of the resulting polymer network.
| Property | PETA (Pentaerythritol Tetraacrylate) | DPHA (Di-pentaerythritol Hexaacrylate) | TMPTA (Trimethylolpropane Triacrylate) | EGDMA (Ethylene Glycol Dimethacrylate) |
| Molecular Weight ( g/mol ) | ~352 | ~578 | ~296 | ~198 |
| Acrylate Functionality | 4 | 6 | 3 | 2 |
| Chemical Structure | C(CH₂OC(O)CH=CH₂)₄ | (CH₂=CHCOOCH₂)₃C-CH₂-O-CH₂-C(CH₂OOCCH=CH₂)₃ | CH₃CH₂C(CH₂OC(O)CH=CH₂)₃ | CH₂=C(CH₃)COOCH₂CH₂OOCC(CH₃)=CH₂ |
| Typical Viscosity (cP at 25°C) | 350-550 | High (Viscous Liquid/Semi-Solid) | 80-120 | 3-5 |
| Key Characteristics | High crosslink density, good hardness and scratch resistance.[1][2] | Very high crosslink density, excellent hardness and chemical resistance. | Good reactivity, hardness, and flexibility balance.[1][2] | Lower crosslink density, more flexible networks.[3] |
Performance Comparison: Experimental Data
The performance of crosslinkers is typically evaluated based on the mechanical properties and swelling behavior of the resulting polymers. While direct comparative studies of all four crosslinkers are limited, the following sections summarize available data from studies comparing at least two of these molecules.
Mechanical Properties
Higher functionality and molecular weight generally lead to a more densely crosslinked network, resulting in higher modulus and hardness.
| Mechanical Property | PETA | DPHA | TMPTA | EGDMA | Reference |
| Tensile Modulus | Higher | Highest (Expected) | High | Lower | General knowledge based on functionality |
| Tensile Strength | High | Very High (Expected) | Moderate to High | Lower | General knowledge based on functionality |
| Hardness | High | Very High | Moderate to High | Lower | [1] |
| Flexibility | Low | Very Low | Moderate | High | [3] |
Swelling Behavior
The swelling ratio of a hydrogel is inversely proportional to its crosslink density. Therefore, crosslinkers with higher functionality are expected to produce hydrogels with lower swelling ratios.
| Swelling Property | PETA | DPHA | TMPTA | EGDMA | Reference |
| Equilibrium Swelling Ratio (ESR) | Low | Lowest (Expected) | Moderate | High | [3] |
Note: A study comparing various crosslinking agents showed that hydrogels with higher crosslinker concentrations exhibited lower swelling capacities.[3] This principle suggests that higher functionality crosslinkers like PETA and DPHA would lead to lower swelling ratios compared to TMPTA and EGDMA at the same weight percentage.
Biocompatibility and Cytotoxicity
The biocompatibility of acrylate-based biomaterials is a critical consideration, as unreacted monomers and leachable components can be cytotoxic.[4][5] The cytotoxicity of multifunctional acrylates is often related to their concentration and the specific cell type being tested.
While comprehensive comparative cytotoxicity data for PETA, DPHA, TMPTA, and EGDMA is scarce, studies on individual or pairs of these crosslinkers provide some insights:
-
Residual Monomers: Incomplete polymerization can leave residual monomers that can leach out and cause local and systemic toxicity.[4][5]
-
General Acrylate Toxicity: Acrylates, in general, are known to have the potential for skin and eye irritation, and some have been identified as sensitizers.[6]
-
Comparative Toxicity: Some studies suggest that the cytotoxicity of dimethacrylates like EGDMA can induce reactive oxygen species and DNA damage in cells.[7] Another study indicated that the cytotoxicity of various (meth)acrylates is related to their chemical structure and lipophilicity.
It is crucial to perform thorough biocompatibility testing for any new formulation containing these crosslinkers.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate and compare the performance of multifunctional acrylate crosslinkers.
Hydrogel Synthesis via Photopolymerization
-
Preparation of Precursor Solution:
-
Dissolve the desired amount of the primary polymer (e.g., polyethylene (B3416737) glycol, PEG) in a suitable solvent (e.g., phosphate-buffered saline, PBS).
-
Add the multifunctional acrylate crosslinker (PETA, DPHA, TMPTA, or EGDMA) at a specific molar or weight ratio relative to the primary polymer.
-
Add a photoinitiator (e.g., Irgacure 2959) at a concentration of 0.05-0.5% (w/v).
-
Vortex the solution until all components are fully dissolved.
-
-
Photocrosslinking:
-
Pipette the precursor solution into a mold of the desired shape and dimensions (e.g., a silicone mold for cylindrical hydrogels).
-
Expose the solution to UV light (e.g., 365 nm) for a specified duration (e.g., 5-15 minutes) and intensity. The exposure time and intensity should be optimized for each crosslinker and formulation.
-
-
Purification:
-
After polymerization, carefully remove the hydrogels from the mold.
-
Immerse the hydrogels in a large volume of PBS or deionized water for 24-48 hours, with frequent changes of the solvent, to remove any unreacted monomers and photoinitiator.
-
Swelling Ratio Determination
-
After purification, gently blot the surface of the hydrogel to remove excess water and record its swollen weight (Ws).
-
Freeze-dry the hydrogel until a constant weight is achieved and record its dry weight (Wd).
-
Calculate the equilibrium swelling ratio (ESR) using the following formula: ESR = (Ws - Wd) / Wd
Mechanical Testing (Dynamic Mechanical Analysis - DMA)
-
Prepare hydrogel samples with standardized dimensions (e.g., rectangular or cylindrical specimens).
-
Perform DMA in tensile or compression mode.
-
For a typical compression test:
-
Equilibrate the hydrogel in PBS at 37°C.
-
Apply a compressive strain at a constant rate (e.g., 1 mm/min).
-
Record the resulting stress.
-
-
The compressive modulus can be calculated from the linear region of the stress-strain curve.
In Vitro Cytotoxicity - MTT Assay
-
Preparation of Extracts:
-
Sterilize the prepared hydrogels (e.g., by UV irradiation or ethylene oxide).
-
Incubate the sterile hydrogels in a cell culture medium (e.g., DMEM) at a specific surface area to volume ratio (e.g., 3 cm²/mL) for 24-72 hours at 37°C. This will create a material extract containing any leachable substances.
-
-
Cell Culture:
-
Seed a relevant cell line (e.g., L929 fibroblasts or primary cells specific to the target application) in a 96-well plate at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
-
Exposure to Extracts:
-
Remove the existing culture medium from the cells and replace it with the prepared material extracts (at various dilutions, e.g., 100%, 50%, 25%).
-
Include positive (e.g., cytotoxic substance) and negative (e.g., fresh culture medium) controls.
-
Incubate the cells with the extracts for 24-48 hours.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the negative control.
-
Visualizations
Caption: A generalized experimental workflow for the preparation, characterization, and comparative analysis of hydrogels fabricated with different multifunctional acrylate crosslinkers.
Caption: A simplified diagram illustrating potential signaling pathways initiated by leachable components from acrylate-based polymers, leading to cytotoxicity and inflammation.
References
- 1. Swelling Behavior of Novel Hydrogels Produced from Glucose-Based Ionic Monomers with Varying Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Swelling and degradation of hydrogels synthesized with degradable poly(β-amino ester) crosslinkers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Microarray-based gene expression analysis of human osteoblasts in response to different biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using gene expression for analysis of cell response to biomaterials [ebrary.net]
- 6. scholars.nova.edu [scholars.nova.edu]
- 7. Ethylene glycol dimethacrylate and diethylene glycol dimethacrylate exhibits cytotoxic and genotoxic effect on human gingival fibroblasts via induction of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Characterizing Crosslink Density in PETA Networks
For Researchers, Scientists, and Drug Development Professionals
The crosslink density of a polymer network is a critical parameter that dictates its physicochemical properties, including mechanical strength, swelling behavior, and degradation kinetics. For researchers working with Pentaerythritol Triacrylate (PETA) networks, particularly in applications such as drug delivery and tissue engineering, accurate determination of crosslink density is paramount for ensuring material performance and reproducibility. This guide provides a comparative overview of common methods for determining the crosslink density of PETA networks, supported by experimental data and detailed protocols.
Comparison of Key Characterization Techniques
Several analytical techniques are available for quantifying the crosslink density of polymer networks. The most prevalent methods include Swelling Measurements, Dynamic Mechanical Analysis (DMA), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and provides unique insights into the network structure.
| Technique | Principle | Advantages | Disadvantages | Sample Requirements | Typical Data Obtained |
| Swelling Measurements | Based on the Flory-Rehner theory, which relates the equilibrium swelling of a crosslinked polymer in a suitable solvent to its crosslink density.[1] | Simple, cost-effective, and requires basic laboratory equipment. | Indirect measurement, requires knowledge of the polymer-solvent interaction parameter (χ), and can be time-consuming. | Solid, crosslinked polymer sample of known dry weight. | Swelling ratio, polymer volume fraction, molecular weight between crosslinks (Mc), and crosslink density (ν). |
| Dynamic Mechanical Analysis (DMA) | Measures the viscoelastic properties of the polymer, specifically the storage modulus (E' or G') in the rubbery plateau region, which is directly proportional to the crosslink density according to the theory of rubber elasticity.[2][3] | Provides information on mechanical properties (storage and loss modulus), glass transition temperature (Tg), and is highly sensitive to changes in network structure.[4] | Requires specialized and more expensive equipment, and data interpretation can be complex. | Solid, rectangular or cylindrical sample with well-defined dimensions. | Storage modulus (E'), loss modulus (E''), tan delta, glass transition temperature (Tg), and crosslink density (ν).[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the transverse (spin-spin) relaxation time (T2) of polymer chains. Shorter T2 times indicate restricted chain mobility, which corresponds to a higher crosslink density.[5] | Provides direct, non-destructive measurement of chain mobility and can offer insights into the homogeneity of the network.[5] | Requires sophisticated and expensive instrumentation, and data analysis can be complex. | Solid or gel-state polymer sample. | Transverse relaxation time (T2), which can be correlated to crosslink density. |
Experimental Protocols
Protocol 1: Swelling Measurements
This protocol outlines the determination of crosslink density in a PETA network using the equilibrium swelling method.
Materials:
-
Crosslinked PETA sample (e.g., a hydrogel disc)
-
Solvent (e.g., Toluene, a good solvent for PETA)
-
Analytical balance
-
Vials
-
Filter paper
Procedure:
-
A dried PETA sample of known weight (W_dry) is immersed in a vial containing an excess of the chosen solvent.
-
The vial is sealed and left at a constant temperature to allow the sample to reach equilibrium swelling. This may take 24 to 72 hours.
-
After reaching equilibrium, the swollen sample is removed from the solvent, and excess surface solvent is carefully blotted off with filter paper.
-
The swollen weight (W_swollen) of the sample is immediately measured.
-
The swelling ratio (Q) is calculated using the following equation:
-
Q = W_swollen / W_dry
-
-
The volume fraction of the polymer in the swollen network (ν₂) is calculated, which can then be used in the Flory-Rehner equation to determine the crosslink density.
Protocol 2: Dynamic Mechanical Analysis (DMA)
This protocol describes the characterization of crosslink density in a PETA network using DMA.
Materials:
-
Crosslinked PETA sample (e.g., a rectangular film of known dimensions)
-
Dynamic Mechanical Analyzer (DMA) with a tensile or cantilever clamp
Procedure:
-
The PETA sample is securely mounted in the DMA clamp.
-
A temperature sweep is performed at a constant frequency (e.g., 1 Hz) and a small strain amplitude (within the linear viscoelastic region). The temperature range should encompass the glass transition and the rubbery plateau of the material.
-
The storage modulus (E'), loss modulus (E''), and tan delta are recorded as a function of temperature.
-
The storage modulus (E') in the rubbery plateau region (the relatively flat region of the E' curve above the glass transition temperature) is identified.
-
The crosslink density (ν) can be calculated from the rubbery plateau modulus using the theory of rubber elasticity, for example, with the equation:
-
ν = E' / (3 * R * T)
-
Where E' is the storage modulus in the rubbery plateau, R is the universal gas constant, and T is the absolute temperature in the rubbery plateau region.[2]
-
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general outline for using NMR to assess crosslink density in PETA networks.
Materials:
-
Crosslinked PETA sample
-
Solid-state NMR spectrometer
Procedure:
-
The PETA sample is placed in an appropriate NMR rotor.
-
A ¹H NMR experiment is performed to measure the transverse relaxation time (T2). A common pulse sequence for this is the Carr-Purcell-Meiboom-Gill (CPMG) sequence.
-
The decay of the NMR signal is recorded as a function of time.
-
The T2 relaxation time is determined by fitting the decay curve to an exponential function.
-
A shorter T2 value indicates more restricted molecular motion and, therefore, a higher crosslink density. This relationship can be calibrated with samples of known crosslink densities determined by other methods.
Workflow for Determining Crosslink Density
The following diagram illustrates the general workflow for characterizing the crosslink density of a PETA network using the three described methods.
Caption: Workflow for PETA crosslink density characterization.
Signaling Pathway of Crosslinking and Characterization
The formation of a PETA network via photopolymerization involves the initiation by a photoinitiator, followed by propagation and termination steps leading to a crosslinked structure. The characterization methods then probe the resulting network to determine its crosslink density.
Caption: PETA photopolymerization and characterization pathway.
References
Unreacted PETA Migration from Cured Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the migration of unreacted Pentaerythritol Tetraacrylate (PETA), a common crosslinking agent in cured polymers, from various material matrices. The migration of residual monomers is a critical consideration in the safety assessment of materials used in applications such as food packaging, dental composites, and medical devices. This document summarizes available data on PETA migration, details the experimental protocols used for its quantification, and offers insights into the analytical methodologies employed.
Quantitative Data on Unreacted PETA Migration
The specific migration of unreacted PETA is influenced by a multitude of factors, including the type of polymer matrix, the curing conditions, the nature of the contacting liquid (food simulant), contact time, and temperature. While extensive research exists on the migration of other acrylate (B77674) monomers, specific quantitative data for PETA remains limited in publicly available literature. The following table summarizes representative migration data for common acrylic monomers from various cured materials to provide a comparative context for potential PETA migration.
| Cured Material | Monomer | Food/Saliva Simulant | Time | Temperature (°C) | Migration Level | Analytical Method | Reference |
| Dental Composite | TEGDMA | 75% Ethanol (B145695)/Water | 24 hours | 37 | 203.8 - 282.5 µM | HPLC | [1] |
| Dental Composite | HEMA, TEGDMA | Human Saliva | 24 hours | 37 | HEMA detected, TEGDMA detected from one material | GC-MS | [2] |
| Heat-cured Acrylic Resin | MMA | Distilled Water | 5 days | Room Temp | Time-dependent decrease | HPLC | [3] |
| Heat-cured Acrylic Resin | MMA | Artificial Saliva | 1-3 days | In vivo | 0.04 - 0.3 µg/ml | HPLC | [4] |
| PET Bottles | Monomers & Oligomers | 10% Ethanol | 10 days | 40 | 0.0 - 0.94 µg/dm² | HPLC | [3] |
| Can Coatings | Monomers & Oligomers | 50% Ethanol | 4 hours - 30 days | 60 | Concentration increased with time | UHPLC-Q-Orbitrap-MS, UFLC-MS/MS, HPLC-DAD | [5][6] |
Note: While the table provides data for other monomers, it highlights the analytical methods and conditions relevant to PETA migration studies. The lack of specific public data for PETA migration underscores a need for further research in this area.
Experimental Protocols
The following sections detail standardized methodologies for conducting migration studies of unreacted monomers like PETA from cured materials.
Sample Preparation and Curing
-
Material Formulation: The base polymer formulation containing a known concentration of PETA is prepared. This includes the oligomers, other monomers, and a photoinitiator (for UV-cured systems).
-
Sample Fabrication: The uncured material is shaped into standardized specimens (e.g., discs of a specific diameter and thickness). For coatings, the formulation is applied to a substrate at a defined thickness.
-
Curing Process: The specimens are cured according to specified parameters. For UV-cured materials, this includes the intensity of the UV lamp, the wavelength of irradiation, and the total exposure time. For heat-cured resins, the temperature and duration of the curing cycle are controlled. Adequate polymerization is crucial to minimize the level of residual monomer.[1]
Migration Testing
-
Selection of Food Simulants: The choice of food simulant is critical and is typically dictated by the intended application of the material and regulatory guidelines (e.g., European Regulation (EU) No 10/2011). Common simulants include:
-
Migration Conditions: The cured specimens are immersed in the chosen simulant in a sealed container to prevent evaporation. The ratio of the surface area of the specimen to the volume of the simulant is standardized. The migration tests are conducted under controlled conditions of time and temperature, which are selected to represent the actual use or worst-case scenarios.[5][6] For instance, long-term storage at room temperature or short-term exposure to elevated temperatures.[5][6]
Analytical Quantification
-
Sample Extraction: After the specified migration period, the simulant is collected for analysis. For fatty food simulants, a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to isolate the PETA from the oily matrix.
-
Analytical Instrumentation:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector (HPLC-UV) is a common and robust method for quantifying non-volatile monomers like PETA. A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water.[1][3][7][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific technique suitable for the analysis of volatile and semi-volatile monomers. For non-volatile compounds like PETA, derivatization may be required to increase their volatility. Headspace GC-MS can be used to analyze residual monomers directly from the polymer matrix.[2][10] Pyrolysis-GC-MS can be employed to determine the conversion of acrylic resins.
-
-
Quantification: The concentration of PETA in the simulant is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standard solutions of known PETA concentrations.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a migration study of unreacted PETA.
Conclusion
The migration of unreacted PETA from cured materials is a critical safety parameter that requires careful evaluation. While specific quantitative data for PETA migration is not extensively available in the public domain, the established analytical methodologies and experimental protocols for other acrylic monomers provide a robust framework for such investigations. High-performance liquid chromatography and gas chromatography-mass spectrometry are powerful tools for the sensitive and accurate quantification of migrated PETA. Further research is warranted to generate specific migration data for PETA from a wider range of cured materials under various conditions to better inform risk assessments and ensure consumer safety.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Long-Term Migration Testing from Can Coatings into Food Simulants: Polyester Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of the Impact of Accelerated Migration Testing for Coated Food Cans Using Food Simulants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection and quantification analysis of chemical migrants in plastic food contact products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatographic determination of unreacted monomers and other residues contained in dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC analysis of dental resin composites components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC analysis of components released from dental composites with different resin compositions using different extraction media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to the Quantitative Analysis of Acrylate Group Conversion in PETA
For Researchers, Scientists, and Drug Development Professionals
The extent of polymerization, or the conversion of acrylate (B77674) groups, in Pentaerythritol Tetraacrylate (PETA) is a critical parameter influencing the final properties of the resulting polymer network. Accurate quantification of this conversion is essential for process optimization, quality control, and ensuring the desired performance characteristics in applications ranging from biomedical devices to coatings. This guide provides a comparative overview of the primary analytical techniques used for this purpose: Fourier-Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Techniques
Each technique offers distinct advantages and is suited to different experimental conditions and sample types. The choice of method often depends on factors such as the required sensitivity, the physical state of the sample, and the need for real-time monitoring.
| Feature | FT-IR Spectroscopy | Raman Spectroscopy | NMR Spectroscopy |
| Principle | Measures the absorption of infrared radiation by molecular vibrations. The decrease in the acrylate C=C bond absorption is monitored. | Measures the inelastic scattering of monochromatic light resulting from molecular vibrations. The decrease in the acrylate C=C bond scattering is monitored. | Measures the nuclear magnetic resonance of atomic nuclei. The disappearance of vinyl proton signals is monitored. |
| Primary Peak(s) for Acrylate Conversion | ~1635 cm⁻¹ (C=C stretching), ~810 cm⁻¹ (CH₂=CH wagging)[1][2] | ~1640 cm⁻¹ (C=C stretching)[3] | ~5.8-6.4 ppm (vinyl protons) |
| Internal Reference Peak(s) | C=O stretching (~1730 cm⁻¹) or other non-reacting functional groups. | C=O stretching or other non-reacting functional groups. | Internal standard (e.g., TMS) or solvent peak. |
| Advantages | - High speed and sensitivity.[4] - Real-time monitoring is well-established.[1][5] - Relatively low cost and wide availability. | - Excellent for aqueous systems as water is a weak Raman scatterer.[3] - Minimal sample preparation required.[6] - Can be used for microscopic analysis.[3] | - Provides rich chemical information and high spectral resolution. - Can be used to study reaction kinetics and polymer growth rates.[7][8] - Less susceptible to broadening mechanisms seen in IR. |
| Disadvantages | - Water absorption can interfere with measurements. - Sample thickness can be a critical parameter.[6] | - Fluorescence from the sample or impurities can interfere with the signal.[6] - The Raman effect is inherently weak, potentially requiring longer acquisition times. | - Lower sensitivity compared to FT-IR. - Higher cost of instrumentation. - In-situ measurements can be more complex to set up. |
| Typical Sample Form | Thin films, liquids, solids (ATR). | Liquids, solids, aqueous solutions. | Solutions, swollen gels. |
| Real-time Monitoring | Yes, commonly used. | Yes, suitable for in-situ measurements.[3] | Yes, with specialized setups.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for each technique, which can be adapted for the specific analysis of PETA.
FT-IR Spectroscopy Protocol
-
Sample Preparation:
-
For liquid PETA formulations, a thin film is cast between two potassium bromide (KBr) plates or on a single KBr plate for transmission measurements.
-
For Attenuated Total Reflectance (ATR-FTIR), the liquid resin is placed directly onto the ATR crystal.
-
-
Initial Spectrum Acquisition (t=0):
-
Initiation of Polymerization:
-
The sample is exposed to the polymerization stimulus (e.g., UV light for photopolymerization).
-
-
Real-Time Monitoring:
-
Spectra are continuously recorded at defined time intervals throughout the polymerization process.
-
-
Calculation of Conversion:
-
The degree of conversion (DC) at a given time (t) is calculated using the following formula: DC(%) = [1 - (A_1635(t) / A_ref(t)) / (A_1635(0) / A_ref(0))] * 100 Where A_1635 is the absorbance of the acrylate peak and A_ref is the absorbance of the internal reference peak.
-
Raman Spectroscopy Protocol
-
Sample Preparation:
-
Liquid PETA can be placed in a glass vial or a specific sample holder. Little to no sample preparation is generally required.[6]
-
-
Initial Spectrum Acquisition (t=0):
-
An initial Raman spectrum of the unpolymerized PETA is acquired. The intensity of the acrylate C=C stretching band at approximately 1640 cm⁻¹ and a suitable internal reference peak are recorded.[3]
-
-
Initiation of Polymerization:
-
Polymerization is initiated, for example, by directing a UV light source onto the sample within the Raman spectrometer.
-
-
Real-Time Monitoring:
-
Raman spectra are collected sequentially during the polymerization.
-
-
Calculation of Conversion:
-
The conversion is calculated similarly to the FT-IR method, using the ratio of the intensity of the C=C peak to the reference peak over time.
-
NMR Spectroscopy Protocol
-
Sample Preparation:
-
The PETA monomer and a photoinitiator are dissolved in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. An internal standard such as tetramethylsilane (B1202638) (TMS) is added.
-
-
Initial Spectrum Acquisition (t=0):
-
A ¹H NMR spectrum is recorded before polymerization. The integral of the vinyl proton signals (typically in the range of 5.8-6.4 ppm) is determined relative to the integral of the internal standard.
-
-
Initiation of Polymerization:
-
For photopolymerization, the sample within the NMR spectrometer can be irradiated using a fiber-optic cable coupled to a light source.[7]
-
-
Time-Resolved Measurements:
-
¹H NMR spectra are acquired at various time points during the polymerization.
-
-
Calculation of Conversion:
-
The conversion is calculated by monitoring the decrease in the integral of the vinyl proton signals relative to the constant integral of the internal standard.
-
Alternative Method: Pyrolysis-Gas Chromatography (Py-GC)
For cured PETA resins, Pyrolysis-Gas Chromatography (Py-GC) offers a sensitive method for determining the double-bond conversion.[9] In this technique, the cured polymer is pyrolyzed in the presence of an organic alkali. The resulting pyrograms of uncured and cured PETA are compared. The yield of specific products, such as methyl acrylate, which decreases significantly after curing, is used to calculate the conversion.[9] The results from this method can be correlated with those from FT-IR spectroscopy.[9]
Visualizing the Workflow
The general workflow for quantifying acrylate conversion can be visualized as follows:
Caption: General workflow for acrylate conversion analysis.
Signaling Pathway of Photopolymerization
The process of photopolymerization, which is commonly used for curing PETA, involves a series of steps from photoinitiation to polymer network formation.
Caption: Simplified photopolymerization pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. azom.com [azom.com]
- 3. A Practical Primer: Raman Spectroscopy for Monitoring of Photopolymerization Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pstc.org [pstc.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. NMR kinetic studies | Frey Research Group [ak-frey.chemie.uni-mainz.de]
- 9. Rapid and sensitive determination of the conversion of UV-cured acrylic ester resins by pyrolysis-gas chromatography in the presence of an organic alkali - PubMed [pubmed.ncbi.nlm.nih.gov]
PETA's Performance in Crosslinking Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pentaerythritol tetraacrylate (PETA) is a well-established crosslinking agent utilized in the formation of hydrogels and other polymeric materials for a range of biomedical applications. Its high reactivity and ability to form densely crosslinked networks contribute to robust mechanical properties.[1] However, the landscape of biomaterials is continually evolving, with novel crosslinking agents emerging that offer unique advantages in terms of biocompatibility, biodegradability, and the ability to tailor specific cellular responses. This guide provides an objective comparison of PETA's performance against two such novel crosslinking agents: Gelatin Methacryloyl (GelMA) and Poly(ethylene glycol) Diacrylate (PEGDA). The information presented herein is supported by experimental data from the scientific literature to aid in the selection of the most appropriate crosslinker for specific research and development needs.
Comparative Performance Data
The selection of a crosslinking agent significantly influences the physicochemical and biological properties of a hydrogel. The following tables summarize key performance indicators for PETA, GelMA, and PEGDA based on published studies. It is important to note that direct head-to-head comparative studies are limited, and the values presented are representative of typical findings under various experimental conditions.
| Crosslinker | Typical Concentration Range (% w/v) | Compressive Modulus (kPa) | Tensile Strength (MPa) | Swelling Ratio (q) | Primary Advantages | Primary Limitations |
| PETA | 1 - 10% | 10 - 500+ | 0.1 - 3.0+ | 5 - 20 | High mechanical strength, rapid crosslinking | Lower biocompatibility, potential for cytotoxicity |
| GelMA | 5 - 20% | 5 - 150 | 0.08 - 1.2 | 8 - 15 | Excellent biocompatibility, contains cell-adhesion motifs | Lower mechanical strength compared to PETA |
| PEGDA | 5 - 20% | 10 - 100+ | 0.05 - 0.5 | 10 - 25 | Tunable properties, bio-inertness allows for specific functionalization | Lacks inherent cell-adhesion properties |
Table 1: Mechanical and Physical Properties of Hydrogels Formed with Different Crosslinkers. The data compiled from multiple sources indicates that PETA-crosslinked hydrogels can achieve higher mechanical stiffness.[2][3][4] GelMA and PEGDA offer a softer range of mechanical properties, which can be beneficial for mimicking soft tissues.[3][4]
| Crosslinker | Typical Cell Viability (%) | Biodegradability | Key Biological Features |
| PETA | >90% (cell type and concentration dependent) | Slow to non-biodegradable | Primarily provides structural support |
| GelMA | >95% | Enzymatically degradable | Contains RGD sequences for cell attachment and MMP-sensitive sites for remodeling[5] |
| PEGDA | >95% | Non-biodegradable (can be modified for degradability) | Bio-inert, a "blank slate" for the addition of bioactive molecules |
Table 2: Biological Properties of Hydrogels Formed with Different Crosslinkers. GelMA stands out for its inherent bioactivity, promoting cell adhesion and remodeling.[5] While PETA and PEGDA can support cell viability, they often require modification to enhance specific biological functionalities.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed experimental protocols are essential. The following are methodologies for key experiments cited in this guide.
Mechanical Testing: Tensile Strength
This protocol is adapted from standard methods for hydrogel characterization.
Objective: To determine the tensile strength and elongation at break of a hydrogel.
Materials:
-
Hydrated hydrogel samples (e.g., dog-bone or rectangular shape)
-
Tensile testing machine (e.g., Instron) with a suitable load cell (e.g., 10 N)
-
Calipers for measuring sample dimensions
Procedure:
-
Prepare hydrogel samples in a consistent shape and size using a mold.
-
Equilibrate the samples in a suitable buffer (e.g., PBS) at 37°C for at least 24 hours.
-
Measure the initial dimensions (width and thickness) of the hydrated sample.
-
Secure the sample in the grips of the tensile tester.
-
Apply a uniaxial tensile load at a constant strain rate (e.g., 1 mm/min) until the sample fractures.
-
Record the force and displacement data.
-
Calculate the tensile strength as the maximum force divided by the initial cross-sectional area.
-
Calculate the elongation at break as the change in length at fracture divided by the initial length, expressed as a percentage.
Swelling Ratio Determination
This protocol outlines the gravimetric method for determining the swelling ratio.
Objective: To quantify the water absorption capacity of a hydrogel.
Materials:
-
Lyophilized (freeze-dried) hydrogel samples
-
Deionized water or buffer solution (e.g., PBS)
-
Analytical balance
-
Incubator at 37°C
Procedure:
-
Lyophilize the hydrogel samples to obtain their dry weight (W_d).
-
Immerse the dried hydrogels in an excess of deionized water or buffer at 37°C.
-
At predetermined time intervals, remove the hydrogels, gently blot the surface with a lint-free wipe to remove excess water, and record the swollen weight (W_s).
-
Continue until the weight remains constant, indicating equilibrium swelling has been reached.
-
Calculate the swelling ratio (q) using the formula: q = (W_s - W_d) / W_d.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Objective: To evaluate the potential cytotoxicity of the crosslinked hydrogel.
Materials:
-
Sterile hydrogel samples
-
Target cell line (e.g., fibroblasts, endothelial cells)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Prepare hydrogel extracts by incubating the sterile hydrogel samples in a cell culture medium for 24 hours at 37°C.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Remove the culture medium and replace it with the hydrogel extracts. Include a positive control (e.g., a known cytotoxic agent) and a negative control (fresh culture medium).
-
Incubate the cells with the extracts for 24, 48, and 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control.
In Vitro Degradation Study
This protocol describes a method to assess the enzymatic degradation of hydrogels.
Objective: To determine the rate of degradation of a hydrogel in the presence of a relevant enzyme.
Materials:
-
Pre-weighed, hydrated hydrogel samples
-
Degradation buffer (e.g., PBS containing a specific enzyme like collagenase for GelMA)
-
Control buffer (PBS without the enzyme)
-
Incubator at 37°C
-
Analytical balance
Procedure:
-
Determine the initial wet weight of the hydrogel samples (W_i).
-
Place the samples in the degradation buffer and the control buffer.
-
Incubate at 37°C.
-
At specific time points, remove the samples, rinse with deionized water, and blot dry.
-
Record the wet weight of the remaining hydrogel (W_t).
-
The percentage of weight loss can be calculated as: [(W_i - W_t) / W_i] x 100.
Visualizing Experimental Workflows and Biological Pathways
To further clarify the processes involved in hydrogel-based research, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant biological signaling pathway.
Caption: A generalized workflow for the preparation and evaluation of crosslinked hydrogels.
Caption: Simplified signaling pathway in tissue regeneration influenced by hydrogel cues.
Conclusion
The choice between PETA and novel crosslinking agents like GelMA and PEGDA depends on the specific requirements of the intended application. PETA is a suitable option when high mechanical strength is the primary concern. However, for applications in tissue engineering and regenerative medicine where biocompatibility and the ability to direct cell behavior are paramount, GelMA and functionalized PEGDA often present more favorable characteristics. GelMA's inherent bioactivity makes it an excellent choice for promoting cell adhesion and tissue remodeling.[5] PEGDA provides a versatile platform that can be tailored with specific bioactive cues, offering a high degree of control over the cellular microenvironment. Researchers and drug development professionals should carefully consider the trade-offs between mechanical properties, biocompatibility, and bio-functionality when selecting a crosslinking agent for their hydrogel-based systems.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro and In Vivo Analysis of Visible Light Crosslinkable Gelatin Methacryloyl (GelMA) Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced mechanical and cell adhesive properties of photo-crosslinked PEG hydrogels by incorporation of gelatin in the networks - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pentaerythritol Triacrylate (PETA): A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Pentaerythritol triacrylate (PETA). Adherence to these procedural steps is critical for ensuring laboratory safety and environmental compliance. PETA is classified as a hazardous substance, and its disposal is regulated.[1][2]
Immediate Safety and Handling Considerations
This compound is known to cause skin and serious eye irritation, may cause an allergic skin reaction, and is suspected of causing cancer.[2][3] It is also toxic to aquatic life with long-lasting effects.[2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] Work should be performed in a well-ventilated area.[1]
Step-by-Step Disposal Protocol
The disposal of PETA must comply with all local, state, and federal environmental regulations.[5] The following protocol outlines the general steps for its safe handling and disposal.
1. Waste Identification and Segregation:
-
Classification : PETA waste is classified as hazardous.[1]
-
Segregation : Keep PETA waste separate from incompatible materials such as strong acids, bases, or peroxides to prevent hazardous reactions.[6]
2. Waste Collection and Containment:
-
Containers : Use a dedicated, compatible, and properly sealed waste container.[6] The container should be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[6]
-
Unused Product : Transfer any surplus or non-recyclable PETA solutions to a licensed disposal company.[7]
-
Contaminated Materials : Any materials that have come into contact with PETA, including personal protective equipment (PPE), absorbent materials from spills, and empty containers, must be disposed of as hazardous waste.[1][6][7] Contaminated clothing should be decontaminated before reuse or disposed of as hazardous waste if heavily contaminated.[6]
3. Spill Management:
-
Containment : In the event of a spill, prevent the material from entering drains or waterways.[1][8]
-
Cleanup : Use an inert absorbent material, such as sand, earth, or vermiculite (B1170534), to soak up the spill.[6] Do not use combustible materials like sawdust.[6]
-
Collection : Carefully collect the absorbent material and place it into the designated hazardous waste container for disposal.[4][6]
4. Final Disposal:
-
Professional Disposal : Arrange for a licensed professional waste disposal service to collect and manage the waste.[7] PETA waste should be taken to an approved waste disposal plant.[2][9]
-
Treatment Methods : Approved disposal methods may include controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[7][8]
-
Regulatory Compliance : Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately for transport and disposal.[6]
Hazard and Disposal Summary
The following table summarizes key quantitative and qualitative data regarding the hazards and disposal of this compound.
| Parameter | Classification & Guidance | Source(s) |
| Waste Classification | Hazardous Waste | [1] |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects | [2] |
| Human Health Hazards | Causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, suspected of causing cancer | [2][3] |
| Primary Disposal Route | Approved waste disposal plant or industrial combustion plant | [2][3] |
| Spill Cleanup Absorbent | Inert material (e.g., sand, vermiculite, earth) | [6] |
| Incompatible Waste | Strong alkalis, acids, peroxides | [6] |
Experimental Protocol: Spill Decontamination
This protocol details the methodology for managing a small-scale PETA spill in a laboratory setting.
Objective: To safely contain, clean, and dispose of spilled this compound and contaminated materials.
Methodology:
-
Ensure Safety : Immediately alert personnel in the area. Ensure the area is well-ventilated. Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Contain Spill : Prevent further spread of the liquid. For small spills, use an inert absorbent material like vermiculite or sand to cover and contain the substance.[6]
-
Collect Waste : Carefully scoop the mixture of absorbent material and PETA into a designated, clearly labeled hazardous waste container.[6] Use non-sparking tools if there is any fire risk.[8]
-
Decontaminate Surfaces : Clean the spill area and any non-disposable equipment with a suitable solvent as recommended by your institution's EHS department.
-
Dispose of Contaminated Items : All cleaning materials (e.g., wipes, absorbent pads) that have come into contact with PETA must be placed in the same hazardous waste container.[6]
-
Final Steps : Securely close the waste container and store it in a designated, well-ventilated, and secure waste accumulation area, away from heat or direct sunlight, awaiting pickup by a licensed hazardous waste vendor.[6]
PETA Disposal Workflow
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. chemos.de [chemos.de]
- 4. chemicalbook.com [chemicalbook.com]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. benchchem.com [benchchem.com]
- 7. capotchem.com [capotchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling Pentaerythritol triacrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Pentaerythritol triacrylate (PETA). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.
This compound is a multifunctional acrylate (B77674) that is utilized in various industrial applications, including inks, coatings, and adhesives. While versatile, it presents several health hazards that necessitate stringent safety measures. It is known to cause skin and serious eye irritation, may trigger allergic skin reactions, and is suspected of causing cancer.[1][2][3][4] Furthermore, it is toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment. Below is a summary of recommended PPE, including specific guidance on glove selection based on studies of similar multifunctional acrylates.
Quantitative Data for Glove Selection:
Direct permeation data for this compound is limited. The following table provides data for Trimethylolpropane triacrylate (TMPTA), a structurally similar multifunctional acrylate, to guide glove selection. One study found that butyl and nitrile rubber gloves showed no permeation by TMPTA under the test conditions.[1][2]
| Glove Material | Breakthrough Time (minutes) | Steady-State Permeation Rate (µg/cm²-min) | Recommendation |
| Nitrile Rubber | > 480[1][2] | Not Detected[1][2] | Highly Recommended |
| Butyl Rubber | > 480[1][2] | Not Detected[1][2] | Highly Recommended |
| Natural Rubber | Detected after 360-480 (in one of three tests)[1][2] | Not Quantified[1][2] | Not Recommended |
| PVC (Polyvinyl Chloride) | Not Recommended (absorbs acrylates) | - | Do Not Use |
Summary of Required Personal Protective Equipment:
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile or Butyl Rubber Gloves. Consider double-gloving for extended tasks.[1] | Prevents skin contact, irritation, and potential allergic reactions.[1][2][4] |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 or NIOSH standards. A face shield may be necessary for splash hazards. | Protects against serious eye irritation from splashes or vapors.[2] |
| Skin and Body Protection | Impervious clothing, such as a lab coat, and long-sleeved clothing.[2] | Minimizes the risk of skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or for higher-level exposures, use a NIOSH/MSHA or European Standard EN 143 approved respirator with appropriate cartridges (e.g., OV/AG/P99 or ABEK-P2).[2] | Prevents inhalation of vapors or mists, which may cause respiratory irritation.[2] |
Operational and Disposal Plans
Standard Operating Procedure for Handling:
Safe handling of this compound requires adherence to a systematic procedure to minimize exposure and prevent accidents.
Experimental Protocols:
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS).[2] Always don the full required PPE, including nitrile or butyl rubber gloves, safety goggles, and a lab coat.[2] Ensure that work is conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Handling: When dispensing, do so carefully to avoid splashing or creating aerosols.[2] Keep containers tightly closed when not in use.[2] Avoid direct contact with skin, eyes, and clothing.[3]
-
Post-Handling: After use, ensure the container is sealed and stored in a cool, dry, and well-ventilated place away from incompatible materials.[2] Clean the work surface thoroughly. Dispose of contaminated waste, including gloves and wipes, as hazardous waste.[1][2] Remove PPE carefully to avoid self-contamination and wash hands with soap and water.[2]
Emergency and Spill Response:
Immediate and correct response to spills or exposures is crucial.
-
Spill Cleanup:
-
Evacuate non-essential personnel from the spill area.[2]
-
Ensure adequate ventilation.[2]
-
Wearing appropriate PPE, contain the spill.
-
Absorb the spilled material with an inert absorbent such as sand, earth, or vermiculite.[1][3]
-
Collect the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.[1][2]
-
Clean the spill area with a suitable solvent, followed by washing with soap and water.[5]
-
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation or a rash occurs, seek medical attention.[6] Remove and wash contaminated clothing before reuse.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the exposed person to fresh air.[1] If not breathing, give artificial respiration.[2] If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water afterward.[3] Seek immediate medical attention.[2]
-
Disposal Plan:
This compound and materials contaminated with it are classified as hazardous waste.[1]
-
Waste Collection: Collect all waste, including unused product, contaminated absorbents, and disposable PPE, in clearly labeled, sealed containers.[1][2]
-
Disposal Method: Dispose of the hazardous waste through a licensed professional waste disposal service or at an approved waste disposal facility.[1][2] Methods may include incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Environmental Precautions: Do not allow the chemical to enter drains, surface water, or the sanitary sewer system, as it is toxic to aquatic life.[1][2]
References
- 1. Permeation of multifunctional acrylates through selected protective glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longchangchemical.com [longchangchemical.com]
- 3. echemi.com [echemi.com]
- 4. Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection [shieldscientific.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. acess.nl [acess.nl]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
